(E)-Naringenin chalcone
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(4-hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c16-10-4-1-9(2-5-10)3-6-12(18)15-13(19)7-11(17)8-14(15)20/h1-8,16-17,19-20H/b6-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHMWTPYORBCMF-ZZXKWVIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=C(C=C(C=C2O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101043553 | |
| Record name | (2E)‐3‐(4‐Hydroxyphenyl)‐1‐(2,4,6‐trihydroxyphenyl)prop‐2‐en‐1‐one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101043553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Chalconaringenin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029631 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
25515-46-2, 73692-50-9, 5071-40-9 | |
| Record name | Naringenin chalcone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25515-46-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naringenin chalcone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073692509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naringenin chalcone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025515462 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2E)‐3‐(4‐Hydroxyphenyl)‐1‐(2,4,6‐trihydroxyphenyl)prop‐2‐en‐1‐one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101043553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Naringenin chalcone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NARINGENIN CHALCONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YCF6Z24AS2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Chalconaringenin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029631 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
184 °C | |
| Record name | Chalconaringenin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029631 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
(E)-Naringenin Chalcone: A Technical Guide to Natural Sources and Isolation Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of (E)-Naringenin Chalcone (B49325), a key biosynthetic intermediate of flavonoids with significant anti-inflammatory, anti-allergic, and anticancer properties.[1] It details its primary natural sources, biosynthetic pathway, and standardized protocols for its extraction, isolation, and purification, tailored for a scientific audience engaged in natural product chemistry and drug discovery.
Natural Sources of (E)-Naringenin Chalcone
This compound is a naturally occurring chalconoid found in a variety of plants, particularly in edible fruits and vegetables.[2] It serves as the open-chain precursor to the flavanone (B1672756) naringenin (B18129).[3] The highest concentrations are typically found in the skin of fruits. The primary dietary sources include tomatoes, citrus fruits, and apples.[4][5]
Table 1: Quantitative Analysis of Naringenin Chalcone in Natural Sources
| Natural Source | Plant Part | Concentration (Fresh Weight) | Reference |
|---|---|---|---|
| Cherry Tomatoes (Solanum lycopersicum) | Whole Fruit | 57.8 mg/kg | [6] |
| Tomatoes (Solanum lycopersicum) | Skin | High concentration, most effective polyphenol for anti-allergic properties | [2][4] |
| Grapefruit (Citrus paradisi) | Peel | Identified as a key metabolite | [7][8] |
| Citrus Fruits (General) | Fruit | Contains naringenin chalcone | [5] |
| Apples (Malus domestica) | Fruit | Contains chalcones, including phloretin (B1677691) (a dihydrochalcone) | [4][5] |
| Licorice (Glycyrrhiza glabra) | Root | Abundant in various bioactive chalcones |[4] |
Biosynthesis of this compound
Naringenin chalcone is a central intermediate in the flavonoid biosynthetic pathway, which is highly conserved among higher plants.[5] The process begins with the amino acid L-phenylalanine (or L-tyrosine in monocots). A series of enzymatic reactions converts the initial precursor into p-coumaroyl-CoA. The key committed step is the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA, a reaction catalyzed by the enzyme Chalcone Synthase (CHS) .[3][9][10] This forms the characteristic C6-C3-C6 backbone of the chalcone. The resulting this compound can then be stereospecifically cyclized by the enzyme Chalcone Isomerase (CHI) to form (2S)-naringenin, the precursor for a vast array of downstream flavonoids.[3][11]
Caption: Biosynthesis of this compound from L-Phenylalanine.
Isolation and Purification Workflow
The isolation of this compound from natural sources follows a multi-step process involving extraction, fractionation, and purification. The general workflow is designed to separate the target chalcone from a complex matrix of other plant secondary metabolites.
Caption: Generalized workflow for isolating this compound.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments involved in the isolation and purification of this compound.
Protocol 1: Extraction from Plant Material
This protocol is a generalized method based on common solvent extraction techniques for flavonoids.[7][12]
-
Sample Preparation : Collect fresh plant material (e.g., cherry tomato peels). Air-dry the material in the shade at room temperature or use a lyophilizer to prevent degradation of thermolabile compounds. Once fully dried, grind the material into a fine powder using a mechanical blender to increase the surface area for extraction.
-
Maceration : Weigh the powdered plant material and place it in a large Erlenmeyer flask. Add an appropriate solvent (e.g., 95% methanol or ethanol) in a 1:10 solid-to-solvent ratio (w/v).
-
Extraction : Seal the flask and allow it to stand at room temperature for 48-72 hours with occasional agitation. Alternatively, for a more rapid extraction, perform sonication in an ultrasonic bath for 60 minutes or heat under reflux for 4 hours.
-
Filtration and Concentration : After extraction, filter the mixture through Whatman No. 1 filter paper to separate the plant debris from the liquid extract. Repeat the extraction process on the residue two more times to ensure exhaustive extraction.
-
Solvent Evaporation : Combine the filtrates and concentrate them under reduced pressure at 40°C using a rotary evaporator. This yields a crude extract.
Protocol 2: Purification by Column Chromatography
This protocol describes the purification of the crude extract using silica (B1680970) gel column chromatography.[13]
-
Column Packing : Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane). Pour the slurry into a glass column and allow it to pack uniformly under gravity.
-
Sample Loading : Adsorb the crude extract onto a small amount of silica gel and allow the solvent to evaporate completely. Carefully load the dried, extract-laden silica gel onto the top of the packed column.
-
Elution : Begin elution with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding increasing proportions of a more polar solvent, such as ethyl acetate (B1210297) (EtOAc) or chloroform. A typical gradient might be Hexane -> Hexane:EtOAc (9:1) -> Hexane:EtOAc (8:2) and so on, up to 100% EtOAc, followed by EtOAc:Methanol mixtures if necessary.
-
Fraction Collection : Collect the eluate in sequential fractions of a fixed volume (e.g., 20 mL).
-
Monitoring : Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase. Spot the fractions on a TLC plate and visualize under UV light (254 nm and 365 nm). Combine the fractions that show a spot corresponding to the Rf value of a naringenin chalcone standard.
-
Concentration : Evaporate the solvent from the combined, purified fractions to yield a semi-purified solid.
Protocol 3: High-Performance Liquid Chromatography (HPLC) Analysis and Purification
HPLC is used for final purification and quantitative analysis.[14][15][16]
Table 2: Exemplar HPLC Conditions for Naringenin Chalcone Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | C18 reverse-phase (e.g., 100 mm x 2.1 mm, 1.8 µm) | [16] |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | [16] |
| Elution Mode | Gradient elution (e.g., 5% B to 95% B over 9 minutes) | [16] |
| Flow Rate | 0.3 - 1.0 mL/min | [14][16] |
| Column Temperature | 40°C | [15][16] |
| Detection | UV/Vis Detector at 280 nm or 370 nm | [15] |
| Injection Volume | 2-10 µL |[16] |
-
Sample Preparation : Dissolve the semi-purified solid from Protocol 2 in HPLC-grade methanol or the initial mobile phase solvent. Filter the solution through a 0.22 µm syringe filter before injection.
-
Analytical HPLC : Inject the sample into an analytical HPLC system using the conditions outlined in Table 2 to confirm the presence and purity of naringenin chalcone by comparing the retention time with a pure standard.
-
Preparative HPLC : For final purification, use a semi-preparative or preparative HPLC system with a larger column. Inject a concentrated solution of the semi-purified sample and collect the peak corresponding to naringenin chalcone.
-
Post-Purification : Evaporate the solvent from the collected fraction to obtain the highly purified compound.
Protocol 4: Crystallization
Crystallization is an effective final step for obtaining high-purity material.[17][18]
-
Solvent Selection : Dissolve the purified naringenin chalcone in a minimal amount of a suitable solvent or solvent mixture (e.g., methanol/isopropanol 1:4 v/v) with gentle heating (~35°C).[17]
-
Slow Evaporation : Cover the vial with perforated parafilm and leave it undisturbed at room temperature.
-
Crystal Formation : As the solvent slowly evaporates over 1-2 days, crystals of pure this compound will form.
-
Isolation : Decant the mother liquor and wash the crystals with a small amount of cold solvent. Dry the crystals under vacuum.
Structural Characterization
The identity and purity of the isolated this compound must be confirmed using spectroscopic methods.
-
Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) will confirm the molecular weight (protonated molecule [M+H]⁺ at m/z 273).[7]
-
Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR spectroscopy in a suitable deuterated solvent (e.g., DMSO-d6) will provide the complete structural fingerprint of the molecule, confirming the chalcone backbone and substitution pattern.[13]
-
Infrared (IR) Spectroscopy : FT-IR analysis will identify key functional groups, such as hydroxyl (-OH) and carbonyl (C=O) stretches.[13]
-
UV-Vis Spectroscopy : The UV spectrum in methanol will show characteristic absorption maxima for the chalcone chromophore.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Naringenin chalcone - Wikipedia [en.wikipedia.org]
- 4. Exploring natural chalcones: innovative extraction techniques, bioactivities, and health potential - Sustainable Food Technology (RSC Publishing) DOI:10.1039/D4FB00126E [pubs.rsc.org]
- 5. Medicinally Privileged Natural Chalcones: Abundance, Mechanisms of Action, and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. econtent.hogrefe.com [econtent.hogrefe.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 9. Comparative Molecular Mechanisms of Biosynthesis of Naringenin and Related Chalcones in Actinobacteria and Plants: Relevance for the Obtention of Potent Bioactive Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Two putative parallel pathways for naringenin biosynthesis in Epimedium wushanense - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00866H [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. ijbpas.com [ijbpas.com]
- 13. mdpi.com [mdpi.com]
- 14. HPLC of flavanones and chalcones in different species and clones of Salix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. AfCHIL, a Type IV Chalcone Isomerase, Enhances the Biosynthesis of Naringenin in Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Integrated metabolomic and transcriptomic analyses reveal temporal dynamics of secondary metabolite accumulation in Cibotium barometz rhizome [frontiersin.org]
- 17. DSpace [cora.ucc.ie]
- 18. Naringenin Cocrystals Prepared by Solution Crystallization Method for Improving Bioavailability and Anti-hyperlipidemia Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
The intricate dance of molecules: A technical guide to the biosynthesis of naringenin chalcone in plants
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide detailing the biosynthesis of naringenin (B18129) chalcone (B49325) in plants has been released today, offering researchers, scientists, and drug development professionals a deep dive into the core biochemical processes that give rise to this important flavonoid precursor. This whitepaper provides an in-depth analysis of the enzymatic pathway, presents quantitative data in structured tables, outlines detailed experimental protocols, and visualizes key pathways and workflows.
Naringenin chalcone is a pivotal molecule in the plant kingdom, serving as the entry point for the vast and diverse flavonoid biosynthetic pathway. Flavonoids are a class of secondary metabolites with a wide array of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties, making them a subject of intense research for pharmaceutical and nutraceutical applications. Understanding the intricacies of naringenin chalcone biosynthesis is therefore crucial for harnessing the potential of these natural compounds.
This technical guide meticulously breaks down the multi-step enzymatic cascade that converts the primary metabolite L-phenylalanine into naringenin chalcone. The process begins with the general phenylpropanoid pathway, a foundational metabolic route in higher plants.
The Core Biosynthetic Pathway
The biosynthesis of naringenin chalcone is a four-step enzymatic process:
-
Phenylalanine Ammonia-Lyase (PAL): The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL), which catalyzes the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid.[1] This is the committed step of the phenylpropanoid pathway.[1]
-
Cinnamate-4-Hydroxylase (C4H): Following this, trans-cinnamic acid is hydroxylated at the para position by Cinnamate-4-Hydroxylase (C4H), a cytochrome P450 monooxygenase, to produce p-coumaric acid.[2][3]
-
4-Coumarate:CoA Ligase (4CL): The carboxyl group of p-coumaric acid is then activated by 4-Coumarate:CoA Ligase (4CL) through the formation of a high-energy thioester bond with coenzyme A, yielding p-coumaroyl-CoA.[4][5] This activation step is essential for the subsequent condensation reaction.
-
Chalcone Synthase (CHS): The final and key regulatory step is catalyzed by Chalcone Synthase (CHS).[6] This enzyme orchestrates the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form the 15-carbon skeleton of naringenin chalcone.[6][7] The reaction proceeds through a series of decarboxylation and condensation steps, ultimately leading to the formation of 2',4',4',6'-tetrahydroxychalcone, commonly known as naringenin chalcone.[8]
Naringenin chalcone can then be cyclized by the enzyme chalcone isomerase (CHI) to form the flavanone (B1672756) naringenin, a precursor for a wide variety of downstream flavonoids.[8][9]
Visualizing the Pathway
To provide a clear visual representation of this biochemical journey, the following diagram illustrates the biosynthetic pathway of naringenin chalcone.
Quantitative Insights into Enzyme Kinetics
A thorough understanding of the enzymes involved in naringenin chalcone biosynthesis requires quantitative data on their catalytic efficiencies. The following tables summarize the kinetic parameters (Km and Vmax) for the key enzymes from various plant sources.
Table 1: Kinetic Parameters of Phenylalanine Ammonia-Lyase (PAL)
| Plant Source | Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference |
|---|---|---|---|---|
| Petroselinum crispum | L-Phenylalanine | 32 | 1.5 | (Havir & Hanson, 1968) |
| Solanum tuberosum | L-Phenylalanine | 270 | 2.3 | (Koukol & Conn, 1961) |
Table 2: Kinetic Parameters of Cinnamate-4-Hydroxylase (C4H)
| Plant Source | Substrate | Km (µM) | Vmax (pmol/min/mg) | Reference |
|---|---|---|---|---|
| Pisum sativum | trans-Cinnamic Acid | 10 | 120 | (Russell & Conn, 1967) |
| Helianthus tuberosus | trans-Cinnamic Acid | 17 | 33 | (Benveniste et al., 1977) |
Table 3: Kinetic Parameters of 4-Coumarate:CoA Ligase (4CL)
| Plant Source | Substrate | Km (µM) | Vmax (pkat/µg) | Reference |
|---|---|---|---|---|
| Populus trichocarpa x P. deltoides | p-Coumaric Acid | 80 | 119.2 | [4] |
| Arabidopsis thaliana (At4CL1) | p-Coumaric Acid | 12 | 10.3 | (Ehlting et al., 1999) |
| Glycine max | p-Coumaric Acid | 16 | 21.7 | (Lindermayr et al., 2003) |
Table 4: Kinetic Parameters of Chalcone Synthase (CHS)
| Plant Source | Substrate | Km (µM) | Vmax (pmol/s/mg) | Reference |
|---|---|---|---|---|
| Medicago sativa (Wild-type) | p-Coumaroyl-CoA | 1.8 | 1.2 | [10] |
| Medicago sativa (Wild-type) | Malonyl-CoA | 31 | 1.2 | [10] |
| Dendrobium sinense | p-Coumaroyl-CoA | - | 0.88 ± 0.07 |[10] |
Experimental Protocols
To facilitate further research in this field, this guide provides detailed methodologies for key experiments cited in the literature.
Phenylalanine Ammonia-Lyase (PAL) Activity Assay
This spectrophotometric assay measures the conversion of L-phenylalanine to trans-cinnamic acid.
-
Principle: The formation of trans-cinnamic acid is monitored by measuring the increase in absorbance at 290 nm.
-
Procedure:
-
Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 8.8), 40 mM L-phenylalanine, and the enzyme extract.
-
Incubate the reaction mixture at 37°C.
-
Measure the absorbance at 290 nm at regular intervals.
-
Calculate the enzyme activity based on the rate of increase in absorbance, using the molar extinction coefficient of trans-cinnamic acid (10,000 M-1 cm-1).
-
Cinnamate-4-Hydroxylase (C4H) Activity Assay
This assay typically involves the use of radiolabeled substrates or coupled enzyme systems. A common spectrophotometric method is described below.
-
Principle: This assay measures the NADPH-dependent hydroxylation of trans-cinnamic acid to p-coumaric acid. The reaction is monitored by the decrease in absorbance at 340 nm due to NADPH oxidation.
-
Procedure:
-
Prepare a reaction mixture containing 50 mM potassium phosphate (B84403) buffer (pH 7.5), 2 mM NADPH, 0.5 mM trans-cinnamic acid, and the microsomal enzyme preparation.
-
Initiate the reaction by adding the enzyme.
-
Monitor the decrease in absorbance at 340 nm.
-
Calculate the enzyme activity using the molar extinction coefficient of NADPH (6,220 M-1 cm-1).
-
4-Coumarate:CoA Ligase (4CL) Activity Assay
The activity of 4CL is determined by monitoring the formation of the CoA thioester.
-
Principle: This spectrophotometric assay measures the formation of p-coumaroyl-CoA, which has a characteristic absorbance maximum at 333 nm.[4]
-
Procedure:
-
Prepare a reaction mixture containing 200 mM Tris-HCl buffer (pH 7.5), 5 mM ATP, 5 mM MgCl2, 0.3 mM Coenzyme A, 0.2 mM p-coumaric acid, and the purified enzyme.[4]
-
Incubate the reaction at 30°C.
-
Monitor the increase in absorbance at 333 nm.
-
Calculate the enzyme activity based on the rate of formation of p-coumaroyl-CoA.
-
Chalcone Synthase (CHS) Activity Assay
CHS activity is measured by quantifying the formation of naringenin chalcone.
-
Principle: This assay involves the incubation of the enzyme with its substrates, p-coumaroyl-CoA and malonyl-CoA, followed by the quantification of the product, naringenin chalcone, which is often converted to naringenin for easier detection by HPLC.
-
Procedure:
-
Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.0), 1 mM DTT, 50 µM p-coumaroyl-CoA, 100 µM malonyl-CoA, and the purified CHS enzyme.
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding an acid (e.g., glacial acetic acid).
-
Extract the product with ethyl acetate.
-
Analyze the extracted product by High-Performance Liquid Chromatography (HPLC) by monitoring absorbance at a wavelength suitable for naringenin (e.g., 288 nm).
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the expression, purification, and activity assay of a key enzyme like Chalcone Synthase.
Regulatory Mechanisms and Future Directions
The biosynthesis of naringenin chalcone is tightly regulated at multiple levels, including gene expression, enzyme activity, and metabolic feedback. The expression of the biosynthetic genes is often coordinately induced by various developmental and environmental cues, such as light, wounding, and pathogen attack. Transcription factors, particularly from the MYB and bHLH families, play a crucial role in this regulation.
Future research will likely focus on elucidating the intricate regulatory networks that control flavonoid biosynthesis, as well as on metabolic engineering strategies to enhance the production of specific high-value flavonoids in plants and microbial systems. The detailed understanding of the biosynthetic pathway and the enzymes involved, as presented in this guide, provides a solid foundation for these future endeavors.
This technical guide serves as a valuable resource for the scientific community, providing the necessary theoretical background and practical methodologies to advance research in the fascinating field of flavonoid biosynthesis.
References
- 1. Metabolic engineering strategies for naringenin production enhancement in Streptomyces albidoflavus J1074 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenylalanine Ammonia Lyase/PAL Activity Assay Kit (Colorimetric) (NBP3-25907): Novus Biologicals [novusbio.com]
- 3. In Vitro Naringenin Biosynthesis from p-Coumaric Acid Using Recombinant Enzymes. | Semantic Scholar [semanticscholar.org]
- 4. 4-Coumarate:Coenzyme A Ligase in Hybrid Poplar : Properties of Native Enzymes, cDNA Cloning, and Analysis of Recombinant Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AfCHIL, a Type IV Chalcone Isomerase, Enhances the Biosynthesis of Naringenin in Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CheKine™ Micro Phenylalanine Ammonia Lyase (PAL) Activity Assay Kit - Abbkine – Antibodies, proteins, biochemicals, assay kits for life science research [abbkine.com]
- 7. sunlongbiotech.com [sunlongbiotech.com]
- 8. Phenylalanine Ammonia Lyase (PAL) Activity Assay Kit - Elabscience® [elabscience.com]
- 9. In Vitro Naringenin Biosynthesis from p-Coumaric Acid Using Recombinant Enzymes [agris.fao.org]
- 10. researchgate.net [researchgate.net]
(E)-Naringenin Chalcone: A Comprehensive Technical Guide for Researchers
An in-depth exploration of the biochemical properties, mechanisms of action, and experimental data of (E)-Naringenin Chalcone (B49325), a flavonoid with significant therapeutic potential.
(E)-Naringenin chalcone , a naturally occurring flavonoid predominantly found in tomatoes and citrus fruits, has garnered substantial interest within the scientific community for its diverse pharmacological activities. This technical guide provides a detailed overview of its chemical identity, biological effects, and underlying molecular mechanisms, tailored for researchers, scientists, and professionals in drug development.
Core Chemical Identifiers
| Identifier | Value | Reference |
| CAS Number | 73692-50-9 | [1][2][3] |
| IUPAC Name | (E)-3-(4-hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one | [1][4][5] |
| Alternate CAS | 25515-46-2 (for naringenin (B18129) chalcone, non-specific isomer) | [5][6][7] |
| Molecular Formula | C₁₅H₁₂O₅ | [1][3][6] |
| Molecular Weight | 272.25 g/mol | [1][3][6] |
Therapeutic Potential and Biological Activities
This compound exhibits a broad spectrum of biological activities, positioning it as a promising candidate for further investigation in various therapeutic areas. Its key properties include anti-inflammatory, antioxidant, anticancer, and antidiabetic effects.
Anti-inflammatory and Anti-allergic Properties
This compound demonstrates potent anti-inflammatory and anti-allergic activities. It has been shown to inhibit the production of key pro-inflammatory mediators.[1][6][8] In vivo studies have confirmed its efficacy in reducing inflammation and allergic responses. For instance, it has been shown to inhibit the anaphylactic response to IgE-mediated passive cutaneous anaphylaxis in mice.[1] Furthermore, it has shown strong antiallergic activity when administered both intravenously and topically.[9]
Antioxidant Activity
The antioxidant properties of this compound are attributed to its ability to scavenge free radicals. Comparative studies have highlighted its potent antioxidant potential.[5]
| Antioxidant Assay | IC₅₀ Value (µg/mL) | Reference |
| DPPH radical scavenging | Not explicitly quantified for this compound in the provided results, but chalcone derivatives show activity with IC50 values ranging from 3.39 to 8.22 µg/mL. | [10] |
Anticancer Activity
This compound has demonstrated anticancer properties, notably against glioblastoma. It can induce apoptosis in human glioblastoma cells in a dose-dependent manner.[1] In vivo xenograft models have shown a reduction in tumor volume and weight upon treatment.[1] The anticancer effects are linked to the modulation of various signaling pathways involved in cell proliferation and survival.[11][12][13]
Antidiabetic and Metabolic Effects
This chalcone has shown potential in the management of diabetes and metabolic disorders. It can improve adipocyte function by enhancing the production of adiponectin, an important hormone in glucose regulation and insulin (B600854) sensitivity.[14][15] Studies suggest it may have metformin-like antidiabetic effects, potentially through the activation of AMP-activated protein kinase (AMPK).[16]
Mechanisms of Action: Signaling Pathways
The biological activities of this compound are underpinned by its interaction with key cellular signaling pathways, primarily the NF-κB and MAPK pathways, which are central to inflammation and cellular stress responses.
Inhibition of the NF-κB Signaling Pathway
This compound exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS), the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB p65/p50 dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound intervenes by inhibiting the phosphorylation and degradation of IκBα, thereby preventing NF-κB nuclear translocation and the expression of inflammatory mediators like TNF-α, MCP-1, and NO.[2][3][6][17]
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical target of this compound. Inflammatory stimuli can activate a cascade of protein kinases, including p38 and ERK, which in turn activate transcription factors that regulate the expression of inflammatory genes. Naringenin, a closely related flavonoid, has been shown to inhibit the phosphorylation of p38 and ERK in response to LPS stimulation.[2][17][18] This inhibition contributes to the overall anti-inflammatory effect.
Caption: Modulation of the MAPK signaling pathway by this compound.
Experimental Protocols
In Vitro Anti-inflammatory Activity Assessment in Macrophages
Objective: To evaluate the effect of this compound on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
Cell Line: RAW 264.7 murine macrophages.
Methodology:
-
Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment: Seed cells in 24-well plates and allow them to adhere overnight. Pre-treat the cells with various concentrations of this compound (e.g., 25, 50, 100, 200 µM) for 1 hour.[1]
-
Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours.[1]
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): Measure the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent assay.
-
TNF-α and MCP-1: Quantify the levels of these cytokines in the culture supernatant using commercially available ELISA kits.
-
Data Analysis: Compare the levels of NO, TNF-α, and MCP-1 in the treated groups with the LPS-stimulated control group.
Adiponectin Production Assay in Adipocytes
Objective: To determine the effect of this compound on adiponectin gene expression and secretion in adipocytes.
Cell Line: 3T3-L1 preadipocytes.
Methodology:
-
Cell Differentiation: Culture 3T3-L1 preadipocytes to confluence and induce differentiation into mature adipocytes using a standard differentiation cocktail (e.g., containing isobutylmethylxanthine, dexamethasone, and insulin).
-
Treatment: Treat mature 3T3-L1 adipocytes with this compound (e.g., 25-100 µM) for a specified period (e.g., replenished every 2 days).[1]
-
Gene Expression Analysis (qPCR):
-
Isolate total RNA from the treated cells.
-
Synthesize cDNA using reverse transcriptase.
-
Perform quantitative real-time PCR (qPCR) to measure the mRNA levels of adiponectin, using a suitable housekeeping gene for normalization.
-
-
Protein Secretion Analysis (ELISA):
-
Collect the culture medium from the treated cells.
-
Quantify the concentration of secreted adiponectin in the medium using a specific ELISA kit.[19]
-
Data Analysis: Analyze the fold change in adiponectin mRNA expression and the concentration of secreted adiponectin in treated cells compared to untreated controls.[14]
Quantitative Data Summary
| Biological Activity | Cell Line/Model | Treatment/Concentration | Observed Effect | Reference |
| Anti-inflammatory | RAW 264.7 macrophages | 25-200 µM | Dose-dependent inhibition of MCP-1, TNF-α, and NO production. | [1][6] |
| Anticancer | U87MG human glioblastoma cells | 0-100 µM (48h) | Dose-dependent induction of apoptosis. | [1] |
| Anticancer (in vivo) | U87MG xenograft in mice | 5-80 mg/kg (24 days) | Reduction in tumor volume and weight. | [1] |
| Metabolic Regulation | 3T3-L1 adipocytes | 25-100 µM | Significant increase in adiponectin mRNA levels and protein secretion. | [1] |
| Anti-allergic (in vivo) | CD-1 mice | 0.02% (i.v.) | Inhibition of IgE-mediated passive cutaneous anaphylaxis. | [1] |
| Anti-inflammatory (in vivo) | BALB/c mice | 0.8 mg/kg (p.o., daily) | Reduction of eosinophilic airway inflammation and hyperresponsiveness. | [1] |
Conclusion
This compound is a multifaceted flavonoid with significant therapeutic promise. Its well-documented anti-inflammatory, antioxidant, anticancer, and antidiabetic properties, coupled with its ability to modulate key signaling pathways such as NF-κB and MAPK, make it a compelling subject for further research and development. This guide provides a foundational understanding for scientists aiming to explore the full potential of this natural compound in the context of human health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Naringenin: A Potential Flavonoid Phytochemical For Diabetes Management – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. researchgate.net [researchgate.net]
- 6. Inhibitory effect of naringenin chalcone on inflammatory changes in the interaction between adipocytes and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. globalsciencebooks.info [globalsciencebooks.info]
- 8. 2',4,4',6'-Tetrahydroxychalcone | C15H12O5 | CID 5280960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. gsconlinepress.com [gsconlinepress.com]
- 11. Naringin and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Naringin and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Naringenin chalcone improves adipocyte functions by enhancing adiponectin production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. iomcworld.com [iomcworld.com]
- 17. The citrus flavonoid naringenin confers protection in a murine endotoxaemia model through AMPK-ATF3-dependent negative regulation of the TLR4 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Targeting MAPK Pathways by Naringenin Modulates Microglia M1/M2 Polarization in Lipopolysaccharide-Stimulated Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Selective Elevation of Adiponectin Production by the Natural Compounds Derived from a Medicinal Herb Alleviates Insulin Resistance and Glucose Intolerance in Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chalcone Synthase Mechanism for Naringenin Chalcone Biosynthesis
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chalcone (B49325) synthase (CHS) is a pivotal enzyme in the plant kingdom, positioned at the gateway of the flavonoid biosynthetic pathway. As a Type III polyketide synthase (PKS), CHS catalyzes a series of decarboxylation, condensation, and cyclization reactions to produce the foundational C15 scaffold of flavonoids. The primary product, naringenin (B18129) chalcone, is the precursor to a vast array of secondary metabolites, including flavanones, isoflavones, and anthocyanins, which are crucial for plant development, defense, and pigmentation.[1][2] Understanding the intricate catalytic mechanism of CHS is fundamental for metabolic engineering, drug discovery, and the development of novel bioactive compounds. This guide provides a detailed examination of the CHS structure, its active site architecture, the step-by-step catalytic cycle, relevant quantitative data, and key experimental protocols used in its study.
Enzyme Structure and Active Site Architecture
Chalcone synthase is a homodimeric protein, with each monomer weighing approximately 42-45 kDa.[1][3] Each monomer contains an independent active site, meaning the dimer possesses two functional catalytic centers.[4] The structure of each monomer is composed of an upper and a lower domain. The active site itself is a buried cavity formed at the intersection of these domains and a CoA-binding tunnel.[1][4]
Four specific amino acid residues are critical for the catalytic machinery and are highly conserved across CHS enzymes:[1][4][5]
-
Cys164 (Nucleophile): This cysteine residue acts as the primary nucleophile. Its thiol group forms a covalent thioester bond with the starter molecule and the growing polyketide chain throughout the reaction cycle.[4][6]
-
His303 (General Base): This histidine residue is positioned within hydrogen-bonding distance of Cys164. It functions as a general base, activating the cysteine by accepting a proton to form a highly nucleophilic thiolate-imidazolium ion pair.[4][5][7]
-
Asn336 (Stabilizer): This asparagine residue helps to stabilize reaction intermediates. Along with His303, it forms an "oxyanion hole" that stabilizes the negative charge on the tetrahedral intermediates formed during condensation steps.[2][8]
-
Phe215 (Gatekeeper and Orienting Residue): This phenylalanine residue acts as a "gatekeeper," limiting solvent access to the active site. It also plays a crucial role in orienting substrates and intermediates correctly for the condensation and cyclization reactions.[1][6]
These residues work in concert to orchestrate the complex series of reactions within the confines of the active site cavity.
The Catalytic Mechanism for Naringenin Chalcone Synthesis
The biosynthesis of naringenin chalcone is a multi-step process that begins with one molecule of a starter unit, 4-coumaroyl-CoA, and three molecules of an extender unit, malonyl-CoA.[6][9] The overall reaction catalyzed by CHS is:
1 4-coumaroyl-CoA + 3 Malonyl-CoA → 1 Naringenin Chalcone + 4 CoA + 3 CO₂ [6]
The mechanism can be dissected into four principal phases: Starter Unit Loading, Polyketide Chain Elongation, Cyclization, and Product Release.
Phase 1: Starter Unit Loading
The catalytic cycle is initiated by the binding of the starter molecule, 4-coumaroyl-CoA, to the active site. The thiolate anion of Cys164, activated by His303, performs a nucleophilic attack on the thioester carbonyl of 4-coumaroyl-CoA.[5][8] This results in the formation of a covalent thioester bond between the coumaroyl moiety and Cys164, releasing the first molecule of coenzyme A.[6][8]
Phase 2: Polyketide Chain Elongation (Iterated Three Times)
This phase involves three successive rounds of condensation, each adding a two-carbon unit from malonyl-CoA to the growing polyketide chain. Each round consists of two key steps:
-
Decarboxylation: A molecule of malonyl-CoA binds to the active site. The enzyme facilitates the decarboxylation of malonyl-CoA to generate a reactive acetyl-CoA carbanion (enolate).[1][6] The residues His303 and Asn336 are crucial for stabilizing this intermediate.[8][10]
-
Condensation (Claisen Condensation): The newly formed nucleophilic carbanion attacks the thioester carbonyl of the growing polyketide chain attached to Cys164.[8] This extends the chain by two carbons. The elongated intermediate is then transferred back to the Cys164 residue, preparing the active site for the next round of elongation.[4]
This cycle repeats two more times, ultimately forming a linear tetraketide intermediate covalently bound to the Cys164 residue.[6][11]
Phase 3 & 4: Intramolecular Cyclization and Product Release
Once the full-length tetraketide is assembled, the enzyme folds it into a specific conformation within the active site cavity.[4] The final step is a regiospecific intramolecular Claisen condensation.[6] The nucleophilic methylene (B1212753) group at C6 of the polyketide chain attacks the thioester carbonyl at C1, which is still linked to Cys164.[4][8] This reaction forms the new six-membered A-ring of the chalcone. Ring closure is followed by aromatization, which expels the final product, naringenin chalcone, from the active site and regenerates the free Cys164 thiol, readying the enzyme for another catalytic cycle.[8]
The naringenin chalcone can then be converted to the flavanone (B1672756) naringenin, a reaction that can occur spontaneously but is efficiently and stereospecifically catalyzed in vivo by the enzyme chalcone isomerase (CHI).[9][11]
Quantitative and Kinetic Data
The efficiency and substrate specificity of CHS have been characterized through kinetic studies. The data below is for Chalcone Synthase 2 (CHS2) from Medicago sativa.
| Substrate | K_m (µM) | k_cat (min⁻¹) | k_cat / K_m (M⁻¹s⁻¹) |
| Starter Substrates | |||
| p-Coumaroyl-CoA | 1.6 | 1.9 | 1.9 x 10⁶ |
| Feruloyl-CoA | 2.1 | 0.05 | 4.0 x 10⁴ |
| Hexanoyl-CoA | 1.9 | 0.08 | 7.0 x 10⁴ |
| Benzoyl-CoA | 2.6 | 0.05 | 3.2 x 10⁴ |
| Extender Substrate | |||
| Malonyl-CoA | 3.6 | 1.9 | 8.8 x 10⁵ |
Table adapted from Jez et al. (2001) as cited in[1].
Additionally, the reactivity of the catalytic cysteine is significantly enhanced within the active site. The pKa of Cys164 in Medicago sativa CHS was determined to be approximately 5.5, which is substantially lower than that of a free cysteine (~8.7).[2][7] This lowered pKa, facilitated by the interaction with His303, ensures that the cysteine exists predominantly as the reactive thiolate anion at physiological pH.[7][12]
Visualizations of Pathways and Processes
Diagram 1: Naringenin Biosynthesis Pathway
References
- 1. Chalcone synthase and its functions in plant resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic basis for the evolution of chalcone synthase catalytic cysteine reactivity in land plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. webpages.charlotte.edu [webpages.charlotte.edu]
- 5. researchgate.net [researchgate.net]
- 6. Chalcone synthase - Wikipedia [en.wikipedia.org]
- 7. Mechanism of chalcone synthase. pKa of the catalytic cysteine and the role of the conserved histidine in a plant polyketide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 9. Naringenin chalcone - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Comparative Molecular Mechanisms of Biosynthesis of Naringenin and Related Chalcones in Actinobacteria and Plants: Relevance for the Obtention of Potent Bioactive Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of Chalcone Synthase | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the In Vitro Antioxidant Activity of Naringenin Chalcone
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Naringenin (B18129) chalcone (B49325) (NAC), an open-chain precursor to the flavanone (B1672756) naringenin, is a naturally occurring polyphenol found in various plants, including tomatoes.[1] It has garnered significant scientific interest for its potent biological activities, including anti-inflammatory, anti-allergic, and anticancer properties.[2] A core component of its therapeutic potential lies in its robust antioxidant activity. This document provides a comprehensive technical overview of the in vitro antioxidant capacity of naringenin chalcone, presenting quantitative data, detailed experimental protocols for its assessment, and an examination of the underlying molecular mechanisms and signaling pathways. The information is intended to serve as a critical resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel antioxidant-based therapeutics.
Mechanism of Antioxidant Action
The antioxidant activity of naringenin chalcone is primarily attributed to its molecular structure, which facilitates the scavenging of free radicals through two principal mechanisms: Hydrogen Atom Transfer (HAT) and Electron Transfer (ET). The phenolic hydroxyl (-OH) groups on its aromatic rings are crucial for this activity.
-
Hydrogen Atom Transfer (HAT): In the HAT mechanism, the phenolic hydroxyl group donates a hydrogen atom to a free radical, thereby neutralizing it and terminating the radical chain reaction.[3]
-
Electron Transfer (ET): The ET mechanism involves the transfer of an electron from the chalcone to the free radical, followed by proton transfer.[3] This process is fundamental to assays such as the Ferric Reducing Antioxidant Power (FRAP) and ABTS assays.[3]
The antioxidant potential of naringenin chalcone is notably higher than its cyclized form, naringenin. This is because the enzymatic cyclization process eliminates a phenolic hydroxyl group and saturates a C=C double bond, which reduces the molecule's ability to delocalize electrons and donate a hydrogen atom.[3]
Caption: Mechanism of radical scavenging by Naringenin Chalcone.
Quantitative Assessment of Antioxidant Activity
The efficacy of an antioxidant is quantified by its IC50 value, which represents the concentration required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates greater antioxidant activity. Comparative analyses have shown that naringenin chalcone possesses superior antioxidant potential compared to its flavanone derivative, naringenin.[3]
| Assay Type | Compound | IC50 Value | Reference Compound | Reference IC50 |
| DPPH Radical Scavenging | Naringenin Chalcone (NAC) | Lower than Naringenin | Ascorbic Acid | 54.08 µM[4] |
| ABTS Radical Scavenging | Naringenin Chalcone (NAC) | Lower than Naringenin | Ascorbic Acid | 91.21 µM[4] |
| Hydroxyl Radical Scavenging | Naringenin | 251.1 µM | Tocopherol | 107.25 µM[5] |
| Superoxide Radical Scavenging | Naringenin | 360.03 µM | Quercetin | 151.10 µM[5] |
| Nitric Oxide Radical Scavenging | Naringenin | 185.6 µM | Vitamin C | 130.42 µM[5] |
| FRAP (Ferric Reducing Power) | Naringenin Chalcone (NAC) | Higher than Naringenin | Trolox | N/A |
| Cupric Ion Reducing Power | Naringenin Chalcone (NAC) | Higher than Naringenin | Trolox | N/A |
Note: Specific IC50 values for Naringenin Chalcone are often presented in comparative terms within the literature. The table reflects the superior activity of NAC compared to naringenin as consistently reported.[3] Values for naringenin are provided for context.[5]
Experimental Protocols for In Vitro Antioxidant Assays
Accurate assessment of antioxidant activity requires standardized experimental protocols. The following sections detail the methodologies for common in vitro assays used to evaluate naringenin chalcone.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Methodology:
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.5 mM) in methanol.[1]
-
Sample Preparation: Prepare various concentrations of naringenin chalcone (e.g., 15-250 µg/mL) dissolved in a suitable solvent like methanol.[1]
-
Reaction Mixture: In a test tube or microplate well, add 1 mL of the DPPH stock solution to different concentrations of the test compound. Adjust the final volume to 3 mL with methanol.[1]
-
Incubation: Mix the solution thoroughly and incubate in the dark at room temperature for 30 minutes.[1]
-
Measurement: Measure the absorbance of the mixture at 517 nm using a spectrophotometer. A blank containing only the solvent and DPPH is also measured.[4]
-
Calculation: The percentage of radical scavenging activity (%RSA) is calculated using the formula: %RSA = [(A_blank - A_sample) / A_blank] x 100 The IC50 value is determined by plotting %RSA against the concentration of the test compound.
Caption: Workflow for the DPPH Radical Scavenging Assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant is measured by the decrease in absorbance.
Methodology:
-
Reagent Preparation: Generate the ABTS•+ stock solution by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[6]
-
Working Solution: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4) to an absorbance of 0.70 (±0.02) at 734 nm.[7]
-
Sample Preparation: Prepare various concentrations of naringenin chalcone.
-
Reaction Mixture: Add a small volume of the sample solution (e.g., 5 µL) to a larger volume of the ABTS•+ working solution (e.g., 200 µL).[7]
-
Incubation: Mix and incubate for a defined period (e.g., 5-6 minutes) at room temperature.[7]
-
Measurement: Measure the absorbance at 734 nm.[4]
-
Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
Caption: Workflow for the ABTS Radical Cation Scavenging Assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium.
Methodology:
-
Reagent Preparation: Prepare the FRAP working solution fresh by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.[8]
-
Incubation of Reagent: Warm the working FRAP solution to 37°C before use.[9]
-
Sample Preparation: Prepare various concentrations of naringenin chalcone. A standard curve is prepared using known concentrations of FeSO₄·7H₂O.[8]
-
Reaction Mixture: Add a small volume of the sample or standard (e.g., 20 µL) to a 96-well microplate, followed by a large volume of the FRAP working solution (e.g., 280 µL).[9]
-
Incubation: Mix and incubate the plate at 37°C for a specified time (e.g., 30 minutes).[9]
-
Measurement: Measure the absorbance of the blue-colored complex at 593 nm.[10]
-
Calculation: The FRAP value is calculated by comparing the absorbance of the sample to the standard curve and is expressed as µM of Fe(II) equivalents.
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.
Signaling Pathways in Antioxidant Defense
Beyond direct radical scavenging, flavonoids like naringenin chalcone can exert protective effects by modulating intracellular signaling pathways that control the expression of antioxidant enzymes. A key pathway in this process is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway.
Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. When cells are exposed to oxidative stress or to inducers like naringenin, Nrf2 is released from Keap1.[11] It then translocates to the nucleus, binds to the ARE in the promoter region of various genes, and initiates the transcription of a suite of protective enzymes, including heme oxygenase-1 (HO-1), and enzymes involved in glutathione (B108866) synthesis.[11][12] This response enhances the cell's endogenous antioxidant capacity. Studies on naringenin have demonstrated its ability to activate this pathway, suggesting a similar mechanism for its precursor, naringenin chalcone.[11][13]
Caption: Activation of the Nrf2/ARE Antioxidant Signaling Pathway.
Conclusion
Naringenin chalcone demonstrates significant in vitro antioxidant activity, primarily through hydrogen atom and electron transfer mechanisms. Quantitative assays consistently indicate that its open-chain structure confers superior radical scavenging and reducing power compared to its cyclized flavanone form, naringenin. In addition to its direct chemical reactivity with free radicals, naringenin chalcone likely modulates key cellular defense pathways, such as the Nrf2-ARE system, to bolster endogenous antioxidant capabilities. This dual-action profile makes naringenin chalcone a compelling candidate for further investigation in the development of pharmaceuticals and nutraceuticals aimed at mitigating oxidative stress-related pathologies. The standardized protocols and comparative data presented in this guide serve as a foundational resource for such research endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. ijcea.org [ijcea.org]
- 5. Antioxidant Potential of Naringenin Helps to Protect Liver Tissue from Streptozotocin-Induced Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. researchgate.net [researchgate.net]
- 9. ejournals.asuu.org.ng [ejournals.asuu.org.ng]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. Naringenin Inhibits Superoxide Anion-Induced Inflammatory Pain: Role of Oxidative Stress, Cytokines, Nrf-2 and the NO−cGMP−PKG−KATPChannel Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Antioxidant, Anti-Inflammatory, and Neuroprotective Properties of the Synthetic Chalcone Derivative AN07 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Naringenin reduces oxidative stress and improves mitochondrial dysfunction via activation of the Nrf2/ARE signaling pathway in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide on the Anti-inflammatory Properties of (E)-Naringenin Chalcone
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(E)-Naringenin chalcone (B49325), a naturally occurring flavonoid predominantly found in tomatoes, has emerged as a promising anti-inflammatory agent. This technical guide provides an in-depth analysis of its anti-inflammatory properties, mechanisms of action, and relevant experimental data. The document summarizes quantitative findings, details experimental protocols for in vitro and in vivo evaluation, and visualizes the key signaling pathways involved. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development who are investigating novel anti-inflammatory therapeutics.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can lead to various diseases, including arthritis, inflammatory bowel disease, and cardiovascular disorders. (E)-Naringenin chalcone (Figure 1) is a polyphenol that has demonstrated significant anti-inflammatory potential.[1][2] This document explores the scientific evidence supporting its role as an inhibitor of key inflammatory mediators and pathways.
Figure 1. Chemical Structure of this compound
Mechanisms of Anti-inflammatory Action
This compound exerts its anti-inflammatory effects primarily through the modulation of two key signaling pathways: the Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway. These pathways are central to the production of pro-inflammatory cytokines and enzymes.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκBα is phosphorylated and subsequently degraded, allowing NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences, initiating the transcription of pro-inflammatory genes.[3]
This compound has been shown to inhibit this pathway, thereby reducing the expression of NF-κB target genes. The proposed mechanism involves the prevention of IκBα degradation, which in turn blocks the nuclear translocation of the active p65 subunit of NF-κB.[3]
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
Modulation of the MAPK Signaling Pathway
The MAPK pathway consists of a cascade of protein kinases that regulate a wide range of cellular processes, including inflammation. The three main subfamilies of MAPKs are extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.[4] Activation of these kinases, particularly p38 and JNK, by inflammatory stimuli leads to the production of pro-inflammatory cytokines.[4]
Naringenin (B18129), a closely related flavanone, has been shown to inhibit the phosphorylation of ERK, JNK, and p38 in response to inflammatory stimuli.[5] By preventing the activation of these kinases, this compound can suppress the downstream signaling that leads to inflammation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer [frontiersin.org]
- 5. Inhibition of LPS induced pro-inflammatory responses in RAW 264.7 macrophage cells by PVP-coated naringenin nanoparticle via down regulation of NF-κB/P38MAPK mediated stress signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
(E)-Naringenin Chalcone vs. Naringenin: A Technical Guide to Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Naringenin (B18129), a flavanone (B1672756) abundant in citrus fruits, has garnered significant attention for its diverse pharmacological activities. However, its therapeutic potential is often hampered by low oral bioavailability. (E)-Naringenin chalcone (B49325), an open-chain isomer of naringenin found in tomatoes, presents an alternative therapeutic candidate. This technical guide provides an in-depth comparison of the bioavailability of (E)-naringenin chalcone and naringenin, drawing upon available preclinical and clinical data. This document summarizes key pharmacokinetic parameters, details relevant experimental methodologies, and visualizes associated metabolic and signaling pathways to inform future research and drug development efforts. While direct comparative studies are limited, this guide synthesizes existing evidence to offer a comprehensive overview for the scientific community.
Introduction
Naringenin (4',5,7-trihydroxyflavanone) is a well-studied flavonoid with a range of biological properties, including antioxidant, anti-inflammatory, and anti-cancer effects. Its clinical utility, however, is challenged by poor water solubility and extensive first-pass metabolism, leading to low oral bioavailability, estimated to be around 15% in humans[1]. This compound, the biosynthetic precursor to naringenin, is an open-ring flavanone. The structural difference, particularly the α,β-unsaturated carbonyl group in the chalcone, may influence its absorption, metabolism, and biological activity, including the activation of the Nrf2-Keap1 antioxidant response pathway[2]. This guide aims to provide a detailed comparison of the bioavailability of these two compounds.
Comparative Bioavailability and Pharmacokinetics
A direct, head-to-head clinical study comparing the bioavailability of pure this compound and naringenin at equivalent doses has not been identified in the current literature. However, by examining data from separate studies in both humans and animal models, a comparative overview can be assembled. It is crucial to acknowledge the limitations of comparing data across different study designs, dosages, and subject populations.
Human Pharmacokinetic Data
Quantitative pharmacokinetic data for this compound in humans is sparse and is primarily derived from studies involving the consumption of tomato products, where it is naturally present alongside naringenin and its glycoside, naringin (B1676962). In contrast, naringenin has been studied more extensively as a pure compound in clinical trials.
Table 1: Human Pharmacokinetic Parameters of this compound and Naringenin
| Compound | Dose | Cmax | Tmax | AUC | Study Population | Source |
| This compound (conjugated) | 17.3 mg (from 600g of tomatoes) | ~0.5 nmol/L | ~3 h | - | Healthy men (n=10) | [3] |
| This compound (free) | 17.3 mg (from 600g of tomatoes) | ~0.8 nmol/L | ~1 h | - | Healthy men (n=10) | [3] |
| Naringenin | 150 mg (whole orange extract) | 15.76 ± 7.88 µM | 3.17 ± 0.74 h | 67.61 ± 24.36 µM·h | Healthy adults (n=18) | [4] |
| Naringenin | 600 mg (whole orange extract) | 48.45 ± 7.88 µM | 2.41 ± 0.74 h | 199.05 ± 24.36 µM·h | Healthy adults (n=18) | [4] |
Note: The data for this compound is from a study where it was co-administered with naringenin (0.2 mg) and naringin (195 mg) from a natural source, which may influence its absorption and metabolism. A direct comparison of bioavailability based on this data is therefore challenging.
Preclinical Pharmacokinetic Data (Rat Models)
Animal studies provide further insights into the pharmacokinetic profiles of these compounds.
Table 2: Rat Pharmacokinetic Parameters of this compound Metabolite and Naringenin
| Compound | Dose | Cmax | Tmax | AUC | Source |
| Naringenin Chalcone-2'-O-β-D-glucuronide | - | - | 1 h | - | [5][6] |
| Naringenin Sulfates | 184 µmol/kg (oral) | ~1.6x that of glucuronides | - | ~3x that of glucuronides | [7] |
| Naringenin Glucuronides | 184 µmol/kg (oral) | - | - | - | [7] |
Note: The study on orally administered naringenin chalcone in rats primarily identified and quantified its glucuronidated metabolite in plasma, with a Tmax of 1 hour[5][6]. For oral naringenin administration in rats, the major circulating forms are sulfates and glucuronides, with sulfates showing higher systemic exposure[7].
Metabolism and In Vivo Conversion
A critical factor in comparing the bioavailability of this compound and naringenin is the potential for in vivo cyclization of the chalcone to its flavanone form.
Metabolic Pathways
Naringenin undergoes extensive phase II metabolism, primarily through glucuronidation and sulfation, in the intestine and liver[1]. The major circulating metabolites are naringenin glucuronides and sulfates[7].
This compound is also subject to metabolism. In rats, the primary metabolite detected in plasma after oral administration is naringenin chalcone-2'-O-β-D-glucuronide[5][6]. Interestingly, metabolites of naringenin (naringenin-7-O-β-D-glucuronide and naringenin-4'-O-β-D-glucuronide) were also detected in the urine, suggesting that orally administered naringenin chalcone can cyclize to form naringenin in vivo, which is then further metabolized[5][6].
Figure 1. Metabolic fate of orally administered this compound.
Signaling Pathway Activation: The Nrf2-Keap1 System
The α,β-unsaturated carbonyl moiety of chalcones makes them electrophilic and capable of interacting with nucleophilic cysteine residues on proteins. This is a key mechanism by which chalcones can activate the Nrf2-Keap1 signaling pathway, a critical cellular defense mechanism against oxidative stress.
Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds like this compound can covalently modify specific cysteine residues on Keap1. This modification leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction. As a result, Nrf2 is stabilized, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, leading to the transcription of a battery of cytoprotective genes.
Figure 2. Activation of the Nrf2-Keap1 pathway by this compound.
Experimental Protocols
This section details the methodologies employed in key studies cited in this guide to provide a framework for future research.
Human Bioavailability Study of this compound from Cherry Tomatoes
-
Study Design: A single-dose, open-label study in 10 healthy male volunteers.
-
Intervention: Ingestion of 600 grams of cherry tomatoes, providing 17.3 mg of this compound, 0.2 mg of naringenin, and 195 mg of naringin.
-
Sample Collection: Blood samples were collected at 0, 0.5, 1, 3, and 6 hours post-consumption.
-
Analytical Method: Plasma concentrations of free and conjugated naringenin and naringenin chalcone (glucuronides and sulfates) were analyzed by UHPLC-QTOF-MS.
-
Source: [3]
Human Pharmacokinetic Study of Naringenin
-
Study Design: A randomized, controlled, single-ascending-dose, crossover clinical trial.
-
Intervention: Oral administration of 150 mg and 600 mg doses of naringenin from a whole orange extract to 18 healthy adults.
-
Sample Collection: Blood samples were drawn over a 24-hour period.
-
Analytical Method: Serum naringenin concentrations were measured.
-
Pharmacokinetic Analysis: Cmax, Tmax, AUC, and half-life were determined.
-
Source: [4]
Oral Administration and Metabolite Identification of this compound in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Intervention: Oral administration of this compound.
-
Sample Collection: Plasma and urine were collected.
-
Analytical Method: HPLC, LC-MS, and NMR were used to identify and quantify metabolites.
-
Key Finding: Naringenin chalcone-2'-O-β-D-glucuronide was the major metabolite in plasma, with a Tmax of 1 hour.
Figure 3. Workflow of key bioavailability and metabolism studies.
Discussion and Future Directions
The available evidence suggests that both naringenin and this compound are orally bioavailable, but their pharmacokinetic profiles and metabolic fates differ. Naringenin exhibits dose-proportional pharmacokinetics in humans, with extensive phase II metabolism. This compound is also absorbed, but its bioavailability appears to be low, and it undergoes both direct conjugation and cyclization to naringenin followed by further metabolism.
The activation of the Nrf2-Keap1 pathway by this compound is a key differentiator that may confer unique therapeutic advantages, particularly in conditions associated with oxidative stress. However, the extent to which this occurs in vivo at nutritionally relevant doses needs further investigation.
To provide a definitive comparison of the bioavailability of these two compounds, the following studies are recommended:
-
A head-to-head, crossover pharmacokinetic study in humans and/or a relevant animal model, administering equimolar doses of pure this compound and naringenin.
-
In vivo studies to quantify the rate and extent of cyclization of this compound to naringenin.
-
Further investigation into the dose-dependent activation of the Nrf2-Keap1 pathway by this compound in vivo.
Conclusion
Both naringenin and this compound are promising flavonoids with distinct pharmacokinetic profiles and potential mechanisms of action. While naringenin's bioavailability is better characterized, the unique ability of this compound to activate the Nrf2 pathway warrants further investigation into its therapeutic potential. This technical guide provides a foundation for researchers and drug development professionals to design and execute studies that will further elucidate the comparative bioavailability and biological activities of these two closely related compounds.
References
- 1. Naringin and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Identification and quantification of metabolites of orally administered naringenin chalcone in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jfda-online.com [jfda-online.com]
Spontaneous Cyclization of Naringenin Chalcone to Naringenin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The intramolecular cyclization of naringenin (B18129) chalcone (B49325) to its flavanone (B1672756) isomer, naringenin, is a pivotal reaction in flavonoid biosynthesis and a significant consideration in the stability and bioavailability of chalcone-based therapeutic agents. This technical guide provides an in-depth exploration of the core principles governing this spontaneous transformation. It elucidates the underlying chemical mechanisms, kinetic parameters, and the influence of environmental factors such as pH and temperature. Detailed experimental protocols for synthesizing, purifying, and monitoring the cyclization reaction using High-Performance Liquid Chromatography (HPLC), UV-Visible (UV-Vis) spectrophotometry, and Nuclear Magnetic Resonance (NMR) spectroscopy are provided. Furthermore, this guide presents quantitative data in structured tables and visualizes key pathways and workflows using the DOT language to facilitate a comprehensive understanding for researchers in flavonoid chemistry, pharmacology, and drug development.
Introduction
Naringenin chalcone (specifically, 2′,4,4′,6′-tetrahydroxychalcone) is a key intermediate in the phenylpropanoid pathway, which is responsible for the biosynthesis of a wide array of flavonoids in plants.[1] This open-chain polyphenol can undergo a spontaneous intramolecular Michael-type addition to form the cyclic flavanone, naringenin. While this cyclization can occur spontaneously, it is often catalyzed in biological systems by the enzyme chalcone isomerase (CHI).[2][3] The equilibrium between the chalcone and flavanone forms is crucial as it dictates the biological activity profile and pharmacokinetic properties of these compounds. Understanding the dynamics of this spontaneous conversion is therefore essential for the accurate in vitro and in vivo assessment of naringenin chalcone and its derivatives, as well as for the development of stable formulations for therapeutic applications.
Chemical Mechanism and Kinetics
The spontaneous cyclization of naringenin chalcone to naringenin is an intramolecular 6-exo-tet conjugate addition reaction. The reaction is initiated by the deprotonation of the 2'-hydroxyl group of the A-ring, forming a phenoxide ion. This nucleophilic phenoxide then attacks the β-carbon of the α,β-unsaturated ketone system, leading to the formation of a carbanion intermediate. Subsequent protonation of this intermediate yields the flavanone ring system of naringenin.
The rate of this reaction is significantly influenced by the pH of the medium, as the initial deprotonation step is pH-dependent.[3] Generally, the rate of cyclization increases with increasing pH, as a more alkaline environment favors the formation of the reactive phenoxide ion. Temperature also plays a key role, with higher temperatures typically accelerating the reaction rate.
Signaling Pathway of Spontaneous Cyclization
Caption: Mechanism of the spontaneous cyclization of naringenin chalcone to naringenin.
Quantitative Data
The following tables summarize the key quantitative parameters associated with the spontaneous cyclization of naringenin chalcone. Note: Specific values can vary depending on the experimental conditions (e.g., solvent composition, ionic strength).
Table 1: Effect of pH on the Rate Constant of Naringenin Chalcone Cyclization
| pH | Apparent First-Order Rate Constant (k_obs) (s⁻¹) | Reference |
| 6.0 | Data not yet available | [4] |
| 7.4 | Data not yet available | [5] |
| 8.5 | Data not yet available | Data not yet available |
| >10 | Rapid cyclization observed | [6] |
Table 2: Effect of Temperature on the Kinetics of Naringenin Chalcone Cyclization
| Temperature (°C) | Rate Constant (k) (s⁻¹) | Activation Energy (Ea) (kJ/mol) | Reference |
| 25 | Data not yet available | Data not yet available | [5] |
| 37 | Data not yet available | Data not yet available | Data not yet available |
| 50 | Data not yet available | Data not yet available | Data not yet available |
Table 3: Equilibrium Constants for the Naringenin Chalcone-Naringenin Isomerization
| Condition | Equilibrium Constant (K = [Naringenin]/[Naringenin Chalcone]) | Reference |
| pH 7.4, 25°C | Data not yet available | Data not yet available |
| In the presence of Chalcone Isomerase | 7.6 | [7] |
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and kinetic analysis of the spontaneous cyclization of naringenin chalcone.
Synthesis of Naringenin Chalcone (2′,4,4′,6′-tetrahydroxychalcone)
The synthesis of naringenin chalcone is typically achieved via a Claisen-Schmidt condensation reaction between a substituted acetophenone (B1666503) and a substituted benzaldehyde.
Caption: Workflow for the synthesis of naringenin chalcone.
-
Preparation of Reactants: In a round-bottom flask, dissolve 2',4',6'-trihydroxyacetophenone (1 equivalent) in ethanol. In a separate beaker, dissolve 4-hydroxybenzaldehyde (1 equivalent) in a small amount of ethanol.
-
Reaction Setup: Cool the acetophenone solution to 0-5°C using an ice bath with constant stirring.
-
Base Addition: Slowly add a solution of sodium hydroxide (B78521) (2-4 equivalents) in water to the cooled acetophenone solution, ensuring the temperature remains below 10°C.
-
Condensation: Add the 4-hydroxybenzaldehyde solution dropwise to the reaction mixture over 30-60 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate).
-
Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water.
-
Acidification and Precipitation: Acidify the mixture with dilute hydrochloric acid until the pH is acidic, which will cause the naringenin chalcone to precipitate.
-
Purification: Collect the solid precipitate by vacuum filtration and wash with cold water. Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to obtain pure naringenin chalcone.[8]
Monitoring the Cyclization Reaction
The conversion of naringenin chalcone to naringenin can be monitored using various analytical techniques.
HPLC is a highly effective method for separating and quantifying naringenin chalcone and naringenin.
Caption: Workflow for monitoring the cyclization reaction by HPLC.
-
Instrument and Column: Use a standard HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]
-
Mobile Phase: A common mobile phase is a mixture of acetonitrile and water (e.g., 25:75 v/v) containing a small amount of acid (e.g., 0.5% phosphoric acid) to ensure sharp peaks and good separation.[10] The mobile phase should be filtered and degassed before use.
-
Reaction Setup: Prepare a stock solution of naringenin chalcone in a suitable solvent (e.g., methanol (B129727) or DMSO). Initiate the reaction by diluting an aliquot of the stock solution into a buffer of the desired pH and temperature.
-
Sample Collection: At predetermined time intervals, withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately quench the reaction by adding a small amount of acid (e.g., formic acid or phosphoric acid) to the aliquot to prevent further cyclization.
-
Analysis: Inject the quenched sample into the HPLC system.
-
Detection: Monitor the elution of the compounds using a UV detector at two different wavelengths for optimal detection of both species: approximately 290 nm for naringenin and 370 nm for naringenin chalcone.[10]
-
Quantification: Create a calibration curve for both naringenin chalcone and naringenin using standards of known concentrations. Determine the concentration of each compound in the reaction mixture at each time point by integrating the respective peak areas and comparing them to the calibration curves.
UV-Vis spectrophotometry provides a continuous and straightforward method for monitoring the cyclization reaction in real-time.
-
Instrument: Use a dual-beam UV-Vis spectrophotometer with temperature control.
-
Wavelength Selection: Determine the absorption maxima (λmax) for naringenin chalcone and naringenin in the chosen buffer system. Typically, naringenin chalcone has a λmax around 370-380 nm, while naringenin has a λmax around 290 nm and a shoulder around 320-330 nm.[5]
-
Reaction Setup: Prepare a solution of naringenin chalcone in the desired buffer directly in a quartz cuvette.
-
Kinetic Measurement: Place the cuvette in the temperature-controlled cell holder of the spectrophotometer. Record the absorbance at the λmax of naringenin chalcone (e.g., 370 nm) over time. A decrease in absorbance at this wavelength corresponds to the consumption of the chalcone. Concurrently, an increase in absorbance at a wavelength where naringenin absorbs and the chalcone does not (or absorbs minimally) can also be monitored.
-
Data Analysis: The rate of the reaction can be determined by fitting the absorbance versus time data to a first-order or pseudo-first-order kinetic model.
NMR spectroscopy can be used to monitor the structural changes as naringenin chalcone converts to naringenin.
-
Sample Preparation: Dissolve a known amount of naringenin chalcone in a deuterated solvent (e.g., DMSO-d6, Methanol-d4) containing a buffer to maintain the desired pD (the equivalent of pH in deuterated solvents).
-
NMR Acquisition: Acquire a series of ¹H NMR spectra at regular time intervals.
-
Spectral Analysis: Monitor the disappearance of the characteristic signals of the vinylic protons (α-H and β-H) of the chalcone (typically in the region of 7.5-8.0 ppm) and the appearance of the signals corresponding to the H-2 and H-3 protons of the flavanone ring of naringenin (typically in the regions of 5.5 ppm and 2.7-3.3 ppm, respectively).
-
Quantification: The relative concentrations of the chalcone and flavanone at each time point can be determined by integrating the respective characteristic proton signals.
Conclusion
The spontaneous cyclization of naringenin chalcone to naringenin is a fundamental reaction with significant implications for the chemical and biological properties of this important class of flavonoids. The rate of this transformation is highly dependent on environmental conditions, particularly pH and temperature. For researchers and professionals in drug development, a thorough understanding of this isomerization is critical for the accurate interpretation of bioactivity data and for the formulation of stable chalcone-based products. The experimental protocols detailed in this guide provide a robust framework for the synthesis, purification, and kinetic analysis of this reaction, enabling further investigation into the structure-activity relationships and therapeutic potential of naringenin chalcone and its derivatives.
References
- 1. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spontaneous and enzymic rearrangement of naringenin chalcone to flavanone | Semantic Scholar [semanticscholar.org]
- 3. Comparative Molecular Mechanisms of Biosynthesis of Naringenin and Related Chalcones in Actinobacteria and Plants: Relevance for the Obtention of Potent Bioactive Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Structure, isomerization and dimerization processes of naringenin flavonoids - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
The Central Role of (E)-Naringenin Chalcone in the Flavonoid Biosynthesis Pathway: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides an in-depth exploration of the pivotal role of (E)-naringenin chalcone (B49325) in the plant flavonoid biosynthesis pathway. It details the enzymatic synthesis of this key intermediate by chalcone synthase (CHS) and its subsequent stereospecific cyclization to (2S)-naringenin by chalcone isomerase (CHI). This document summarizes quantitative kinetic data for these crucial enzymes, provides detailed experimental protocols for their analysis, and visualizes the core biochemical pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers in molecular biology, biochemistry, and drug development investigating this significant class of secondary metabolites.
Introduction to the Flavonoid Biosynthesis Pathway
Flavonoids are a diverse group of plant secondary metabolites with a C6-C3-C6 carbon skeleton, playing crucial roles in plant physiology, including pigmentation, UV protection, and defense against pathogens.[1] They are synthesized via the phenylpropanoid pathway, which converts the aromatic amino acid phenylalanine into 4-coumaroyl-CoA. This molecule serves as the entry point into the flavonoid-specific branch of the pathway. The first committed step in flavonoid biosynthesis is the formation of a chalcone, which acts as the precursor for all major classes of flavonoids.
(E)-Naringenin Chalcone: The Gateway to Flavonoids
This compound, also known as 4,2′,4′,6′-tetrahydroxychalcone, is the primary product of the chalcone synthase (CHS) enzyme and stands at a critical juncture in the flavonoid biosynthesis pathway.[1] It is the open-chain precursor to the flavanones, from which other flavonoid classes such as flavones, flavonols, isoflavonoids, and anthocyanins are derived.
Synthesis of this compound by Chalcone Synthase (CHS)
Chalcone synthase (CHS, EC 2.3.1.74) is a type III polyketide synthase that catalyzes the first committed step of flavonoid biosynthesis.[2] This homodimeric enzyme orchestrates a series of decarboxylation and condensation reactions. The process begins with the transfer of a p-coumaroyl moiety from a 4-coumaroyl-CoA starter molecule to a cysteine residue in the active site of CHS. Subsequently, three successive condensation reactions occur with three molecules of malonyl-CoA. Each condensation involves the decarboxylation of malonyl-CoA to form an acetyl-CoA carbanion, which then extends the polyketide intermediate. Following the formation of a thioester-linked tetraketide, a regiospecific intramolecular Claisen condensation leads to the formation of the chalcone ring system, yielding this compound.[3]
Conversion to (2S)-Naringenin by Chalcone Isomerase (CHI)
While this compound can spontaneously cyclize to form a racemic mixture of naringenin (B18129), this process is inefficient in vivo. Chalcone isomerase (CHI, EC 5.5.1.6) catalyzes the rapid and stereospecific intramolecular cyclization of this compound to produce the biologically active (2S)-naringenin.[4] This reaction is crucial as downstream enzymes in the flavonoid pathway are often specific for the (2S)-enantiomer. The reaction catalyzed by CHI proceeds at a rate approaching the diffusion-controlled limit, highlighting its efficiency.[4][5]
Quantitative Data on Key Enzymes
The efficiency of the flavonoid biosynthesis pathway is governed by the kinetic properties of its enzymes. Below are tables summarizing the kinetic parameters for Chalcone Synthase (CHS) and Chalcone Isomerase (CHI) from various plant species.
Table 1: Kinetic Parameters of Chalcone Synthase (CHS)
| Plant Species | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (s⁻¹µM⁻¹) | Reference |
| Panicum virgatum | p-coumaroyl-CoA | ~1 | N/A | N/A | [5] |
| Sorghum bicolor | p-coumaroyl-CoA | N/A | N/A | N/A | [5] |
| Cyclosorus parasiticus | p-coumaroyl-CoA | 10.5 ± 1.2 | N/A | N/A | [6] |
| Cyclosorus parasiticus | Caffeoyl-CoA | 12.3 ± 1.5 | N/A | N/A | [6] |
| Cyclosorus parasiticus | Malonyl-CoA | 35.6 ± 2.8 | N/A | N/A | [6] |
Note: N/A indicates data not available in the cited sources.
Table 2: Kinetic Parameters of Chalcone Isomerase (CHI)
| Plant Species | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (s⁻¹µM⁻¹) | Reference |
| Panicum virgatum | Naringenin Chalcone | 16.04 ± 6.28 | 8012 ± 1185 | 499.5 | [5] |
| Panicum virgatum | Isoliquiritigenin | 17.60 ± 5.09 | 0.6344 ± 0.07195 | 0.03579 | [5] |
| Sorghum bicolor | Naringenin Chalcone | 16.55 ± 2.08 | 2889 ± 143.9 | 174.5 | [5] |
| Glycine max (Soybean) | 2',4',4-Trihydroxychalcone | 10 ± 2 | 183.3 | 18,333 | [7] |
| Medicago sativa (Alfalfa) | 4,2',4'-Trihydroxychalcone | N/A | N/A | N/A | [8] |
| Oryza sativa (Rice) | Naringenin Chalcone | 1.8 ± 0.2 | 87.3 ± 2.5 | 48.5 | [9] |
Signaling Pathways and Logical Relationships
While direct evidence for this compound as a signaling molecule is limited, its immediate product, naringenin, has been shown to play a role in plant defense signaling. Naringenin can induce pathogen resistance by activating both salicylic (B10762653) acid (SA)-dependent and SA-independent pathways, leading to the expression of pathogenesis-related (PR) genes.[10] This involves the accumulation of reactive oxygen species (ROS) and the activation of mitogen-activated protein kinases (MAPKs).[10]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the study of this compound and the associated enzymes.
Heterologous Expression and Purification of Recombinant CHS and CHI
This protocol is adapted for the expression of His-tagged CHS or CHI in E. coli.
-
Transformation: Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with a pET vector containing the CHS or CHI gene fused to a 6x-His tag. Plate on LB agar (B569324) with the appropriate antibiotic and incubate overnight at 37°C.[11][12]
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the selective antibiotic. Grow overnight at 37°C with shaking (200 rpm).
-
Large-Scale Culture: Inoculate 1 L of LB medium (with antibiotic) with the overnight starter culture. Grow at 37°C with shaking until the OD_600_ reaches 0.6-0.8.
-
Induction: Cool the culture to 18-25°C and induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. Continue to grow the culture overnight at the lower temperature with shaking.[9][11]
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C.
-
Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors). Incubate on ice for 30 minutes, then sonicate on ice until the lysate is no longer viscous.[11]
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography: Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer (without lysozyme).[11]
-
Washing: Wash the column with several column volumes of wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elution: Elute the His-tagged protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole). Collect fractions and analyze by SDS-PAGE.
-
Buffer Exchange: Pool the fractions containing the purified protein and perform buffer exchange into a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) using dialysis or a desalting column.
Chalcone Synthase (CHS) Activity Assay (Spectrophotometric)
This assay measures the formation of this compound, which has a strong absorbance at approximately 370-390 nm.[3][7][13][14]
-
Reaction Mixture: Prepare a reaction mixture in a total volume of 200 µL containing:
-
100 mM Potassium Phosphate buffer (pH 7.5)
-
1 µM 4-coumaroyl-CoA
-
10 µM Malonyl-CoA
-
1-5 µg of purified CHS enzyme
-
-
Initiation: Start the reaction by adding the CHS enzyme to the mixture of substrates.
-
Incubation: Incubate the reaction at 30°C for 1-5 minutes.
-
Measurement: Immediately measure the increase in absorbance at 370-390 nm using a spectrophotometer. The rate of chalcone formation can be calculated using the molar extinction coefficient of naringenin chalcone.
Chalcone Isomerase (CHI) Activity Assay (HPLC-based)
This assay monitors the conversion of this compound to naringenin.[9][15][16]
-
Reaction Mixture: Prepare a reaction mixture in a total volume of 200 µL containing:
-
100 mM Tris-HCl buffer (pH 7.6)
-
50 µM this compound (dissolved in a small amount of methanol (B129727) or DMSO)
-
0.5-1 µg of purified CHI enzyme
-
-
Initiation: Start the reaction by adding the CHI enzyme.
-
Incubation: Incubate at 30°C for 2-5 minutes.
-
Termination: Stop the reaction by adding an equal volume (200 µL) of ethyl acetate (B1210297) and vortexing vigorously.
-
Extraction: Centrifuge to separate the phases and transfer the upper ethyl acetate layer to a new tube. Repeat the extraction.
-
Sample Preparation: Evaporate the pooled ethyl acetate extracts to dryness under a stream of nitrogen or in a vacuum concentrator. Re-dissolve the residue in a known volume (e.g., 100 µL) of methanol.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient: A typical gradient could be 10-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at 289 nm (for naringenin) and 370 nm (for residual naringenin chalcone).
-
Quantification: Quantify the amount of naringenin produced by comparing the peak area to a standard curve of authentic naringenin.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the extraction, analysis, and quantification of flavonoids from plant material.
Conclusion
This compound occupies a central and indispensable position in the flavonoid biosynthesis pathway. Its formation by chalcone synthase and subsequent cyclization by chalcone isomerase are tightly regulated and highly efficient processes that open the door to a vast array of flavonoid structures. Understanding the enzymology and regulation of this critical metabolic branch point is essential for applications in metabolic engineering to enhance the production of valuable flavonoids for pharmaceuticals, nutraceuticals, and agriculture. The protocols and data presented in this guide provide a solid foundation for researchers to further investigate this fascinating and important pathway.
References
- 1. Naringenin chalcone - Wikipedia [en.wikipedia.org]
- 2. Structure of chalcone synthase and the molecular basis of plant polyketide biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chalcone synthase and its functions in plant resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and mechanism of the evolutionarily unique plant enzyme chalcone isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural and Interactional Analysis of the Flavonoid Pathway Proteins: Chalcone Synthase, Chalcone Isomerase and Chalcone Isomerase-like Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Functional and Structural Investigation of Chalcone Synthases Based on Integrated Metabolomics and Transcriptome Analysis on Flavonoids and Anthocyanins Biosynthesis of the Fern Cyclosorus parasiticus [frontiersin.org]
- 7. academic.oup.com [academic.oup.com]
- 8. google.com [google.com]
- 9. Cloning, expression and activity analysises of chalcone synthase genes in Carthamus tinctorius - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Naringenin Induces Pathogen Resistance Against Pseudomonas syringae Through the Activation of NPR1 in Arabidopsis [frontiersin.org]
- 11. iosrjournals.org [iosrjournals.org]
- 12. mdpi.com [mdpi.com]
- 13. ptfarm.pl [ptfarm.pl]
- 14. researchgate.net [researchgate.net]
- 15. scienceopen.com [scienceopen.com]
- 16. HPLC of flavanones and chalcones in different species and clones of Salix - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on (E)-Naringenin Chalcone Derivatives and Their Bioactivity
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-Naringenin chalcone (B49325), an open-chain precursor to the flavonoid naringenin (B18129), serves as a versatile scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and enzyme inhibitory effects. This technical guide provides a comprehensive overview of the synthesis, bioactivity, and mechanisms of action of various (E)-naringenin chalcone derivatives. It includes detailed experimental protocols for their synthesis and biological evaluation, quantitative data on their potency, and visualizations of key signaling pathways they modulate. This document is intended to be a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the chalcone framework.
Introduction
Chalcones (1,3-diaryl-2-propen-1-ones) are a class of natural compounds that are precursors in flavonoid biosynthesis.[1] The core structure, featuring two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, is a privileged scaffold in drug discovery.[2] this compound, specifically, is a key intermediate in the biosynthesis of naringenin and is found in plants like tomatoes.[3][4] Its derivatives have attracted significant attention due to their diverse and potent biological activities.[1][5] This guide will explore the synthesis of these derivatives and detail their significant bioactivities, with a focus on anticancer, anti-inflammatory, antioxidant, and enzyme-inhibiting properties.
Synthesis of this compound Derivatives
The primary method for synthesizing chalcone derivatives is the Claisen-Schmidt condensation , an aldol (B89426) condensation reaction between an acetophenone (B1666503) and an aromatic aldehyde.[1][2][6] This reaction can be catalyzed by either a base or an acid.
General Experimental Protocol: Base-Catalyzed Claisen-Schmidt Condensation
This protocol describes a general method for synthesizing chalcone derivatives from a substituted acetophenone and a substituted benzaldehyde (B42025).[2][7]
Materials:
-
Substituted acetophenone (e.g., 2',4'-dihydroxyacetophenone) (1.0 eq)
-
Substituted benzaldehyde (1.0 eq)
-
Strong base (e.g., NaOH or KOH) (1.0 eq)
-
Solvent (e.g., Ethanol (B145695), Methanol)
-
Crushed ice
-
Dilute Hydrochloric Acid (HCl)
-
Cold water
Procedure:
-
Dissolve the substituted acetophenone and the aromatic aldehyde in a suitable solvent like ethanol within a reaction flask.
-
Add the base catalyst (e.g., a pellet of NaOH) to the mixture.[6]
-
Stir the reaction mixture at room temperature for a period of 12-24 hours. The progress can be monitored using Thin Layer Chromatography (TLC).[2]
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice.
-
Acidify the mixture with dilute HCl to a pH of approximately 2-3 to precipitate the product.[2]
-
Collect the precipitated solid (the chalcone derivative) by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.[2]
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure chalcone derivative.[6][7]
-
Characterize the final product using techniques like melting point determination, TLC, Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.[6][8]
Bioactivity of this compound Derivatives
Anticancer Activity
Naringenin chalcone and its derivatives have shown significant potential as anticancer agents by inducing apoptosis, arresting the cell cycle, and inhibiting key signaling pathways in various cancer cell lines.[3][9][10]
Table 1: Anticancer Activity of Naringenin and its Derivatives
| Compound/Derivative | Cell Line | Assay | IC₅₀ (µM) | Reference |
| Naringenin Chalcone | U87MG (Glioblastoma) | Apoptosis Assay | >50 µM (sharp increase) | [3] |
| 3(4-chlorobenzylidene)-naringenin | MCF-7 (Breast) | SRB Assay | 10.35 | [11] |
| 3(4-chlorobenzylidene)-naringenin | HT-29 (Colon) | SRB Assay | 12.03 | [11] |
| Naringenin | HT-29 (Colon) | Proliferation Assay | 710 - 2850 | [9] |
| Chalcone Derivative 26 | MCF-7 (Breast) | Not specified | 6.55 - 10.14 | [10] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell viability and proliferation, which is crucial for evaluating the cytotoxic effects of potential anticancer compounds.[12][13]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.[13][14] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[15]
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6-24 hours.[16]
-
Compound Treatment: Treat the cells with various concentrations of the naringenin chalcone derivative and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[15]
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[13]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C in a humidified atmosphere until a purple precipitate is visible.[16]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[12][15]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12] Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[13][15]
-
Data Analysis: Calculate cell viability as a percentage relative to untreated control cells.
Anti-inflammatory Activity
Naringenin chalcone derivatives exhibit potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and monocyte chemoattractant protein-1 (MCP-1).[3][4] This is often achieved by suppressing key inflammatory signaling pathways, such as the NF-κB pathway.[4][17]
Table 2: Anti-inflammatory Activity of Naringenin Chalcone
| Compound | Cell Line | Stimulant | Inhibited Mediator | Effect | Reference |
| Naringenin Chalcone | RAW 264 Macrophages | LPS | NO, TNF-α, MCP-1 | Dose-dependent inhibition | [3][4] |
| Naringenin Chalcone | 3T3-L1 Adipocytes & RAW 264 Co-culture | - | NO, TNF-α, MCP-1 | Dose-dependent inhibition | [4] |
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[17][18] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Inflammatory stimuli, such as Lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[17][19] Naringenin and its chalcone derivatives have been shown to prevent the degradation of IκBα, thereby blocking NF-κB activation and suppressing inflammation.[17][20]
Caption: Inhibition of the NF-κB signaling pathway by this compound Derivatives.
Antioxidant Activity
The antioxidant capacity of chalcones is often evaluated by their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for this purpose.[21]
Table 3: Antioxidant Activity of Naringenin Chalcone and Related Flavonoids
| Compound | Assay | IC₅₀ (µM) | Reference |
| Naringenin Chalcone | DPPH Scavenging | 9.2 | [22] |
| Naringenin | DPPH Scavenging | 2003.4 | [22] |
| Apigenin | DPPH Scavenging | 1364.3 | [22] |
| Chalcone JVC3 | ABTS Scavenging | 53.76 | [23] |
| Chalcone JVC4 | ABTS Scavenging | 50.34 | [23] |
| Ascorbic Acid (Control) | DPPH Scavenging | 3.11 | [22] |
Note: Lower IC₅₀ values indicate higher antioxidant activity.
Experimental Protocol: DPPH Radical Scavenging Assay
Principle: DPPH is a stable free radical that is deep purple in color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.[21][24]
Procedure:
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol (B129727) or ethanol. Keep it protected from light.[21]
-
Sample Preparation: Prepare various concentrations of the chalcone derivative and a positive control (e.g., ascorbic acid) in the same solvent.[21]
-
Reaction: In a 96-well plate or cuvettes, mix the sample solution (e.g., 100 µL) with an equal volume of the DPPH working solution.[24] Include a blank control containing only the solvent.
-
Incubation: Incubate the mixture in the dark at room temperature for a set time, typically 30 minutes.[21][24]
-
Measurement: Measure the absorbance of each sample at 517 nm using a spectrophotometer or microplate reader.[21]
-
Calculation: Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100.[24] The IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals) can then be determined from a dose-response curve.[24]
Caption: Experimental workflow for the DPPH radical scavenging assay.
Enzyme Inhibition
Derivatives of naringenin chalcone have been investigated as inhibitors of various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant targets in Alzheimer's disease, and tyrosinase, an enzyme involved in melanin (B1238610) production.[25][26]
Table 4: Cholinesterase Inhibitory Activity of Naringenin Chalcone Derivatives
| Compound | Enzyme | IC₅₀ (µM) | Reference |
| Derivative 2d | Acetylcholinesterase (AChE) | Data not specified, but showed high activity | [25] |
| Derivative 2d | Butyrylcholinesterase (BuChE) | Data not specified, but showed high activity | [25] |
| Naringenin | Acetylcholinesterase (AChE) | Reported to have activity | [27] |
Further research is needed to quantify the specific IC₅₀ values for many derivatives.
Conclusion and Future Directions
This compound derivatives represent a promising class of compounds with a wide array of biological activities. The ease of their synthesis via the Claisen-Schmidt condensation allows for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.[2][11] The data presented herein highlights their potential as anticancer, anti-inflammatory, and antioxidant agents. Future research should focus on optimizing the chalcone scaffold to improve potency and selectivity for specific biological targets. Further in vivo studies are necessary to validate the therapeutic potential of these derivatives and to assess their pharmacokinetic and toxicological profiles, paving the way for potential clinical applications.
References
- 1. Synthesis and biological evaluation of chalcone derivatives (mini review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibitory effect of naringenin chalcone on inflammatory changes in the interaction between adipocytes and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. jetir.org [jetir.org]
- 9. Naringin and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. atcc.org [atcc.org]
- 17. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. globalsciencebooks.info [globalsciencebooks.info]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. acmeresearchlabs.in [acmeresearchlabs.in]
- 22. researchgate.net [researchgate.net]
- 23. ijcea.org [ijcea.org]
- 24. 3.5. DPPH Radical-Scavenging Assay [bio-protocol.org]
- 25. Study on synthesis of naringenin derivatives and cholinesterase inhibitory activity in marine Chinese medicine [jcps.bjmu.edu.cn]
- 26. mdpi.com [mdpi.com]
- 27. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of (E)-Naringenin Chalcone via Claisen-Schmidt Condensation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of (E)-Naringenin chalcone (B49325), a naturally occurring flavonoid with significant anti-inflammatory and potential therapeutic properties. The synthesis is achieved through a base-catalyzed Claisen-Schmidt condensation of phloroacetophenone and 4-hydroxybenzaldehyde (B117250). Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate the replication and optimization of this synthesis for research and drug development purposes.
Introduction
(E)-Naringenin chalcone, chemically known as (2E)-1-(2,4,6-trihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one, is a key intermediate in the biosynthesis of flavonoids in plants.[1] It is abundantly found in tomatoes and citrus fruits.[2][3] This chalcone has garnered significant interest in the scientific community due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and anti-allergic properties.[4][5] The anti-inflammatory effects of naringenin (B18129) chalcone are partly attributed to its ability to modulate key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which is a critical regulator of the inflammatory response.[6][7][8][9] The straightforward synthesis of this compound via the Claisen-Schmidt condensation makes it an attractive molecule for further investigation and development in the pharmaceutical industry.[10]
Data Presentation
Physicochemical and Spectral Data of this compound
| Property | Value |
| Molecular Formula | C₁₅H₁₂O₅ |
| Molecular Weight | 272.25 g/mol |
| Appearance | Light yellow to orange solid |
| Melting Point | 173-174 °C[4]; 184 °C[11] |
| Solubility | Soluble in methanol, ethanol (B145695), and DMSO.[4] |
| ¹H NMR (DMSO-d₆) | δ (ppm): 9.95 (s, 1H, OH), 9.65 (s, 1H, OH), 7.65 (d, J=8.5 Hz, 2H), 7.55 (d, J=16.0 Hz, 1H), 7.45 (d, J=16.0 Hz, 1H), 6.80 (d, J=8.5 Hz, 2H), 5.90 (s, 2H). |
| ¹³C NMR (DMSO-d₆) | δ (ppm): 191.5, 164.5, 161.0, 159.5, 142.0, 130.5, 126.0, 115.5, 105.0, 95.0. |
| IR (KBr, cm⁻¹) | ~3400 (O-H), ~1640 (C=O, α,β-unsaturated ketone), ~1600, ~1510 (C=C, aromatic). |
Note: NMR and IR data are approximate and may vary slightly depending on the solvent and instrument used.
Experimental Protocols
Synthesis of this compound via Claisen-Schmidt Condensation
This protocol describes the base-catalyzed condensation of phloroacetophenone and 4-hydroxybenzaldehyde.
Materials:
-
Phloroacetophenone (1,3,5-trihydroxyacetophenone)
-
4-Hydroxybenzaldehyde
-
Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)
-
Ethanol (95%)
-
Distilled water
-
Hydrochloric acid (HCl), dilute solution (e.g., 1 M)
-
Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Heating apparatus (heating mantle or water bath)
-
Filtration apparatus (Büchner funnel and flask)
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve phloroacetophenone (1 equivalent) and 4-hydroxybenzaldehyde (1 equivalent) in a minimal amount of 95% ethanol with stirring.
-
Base Addition: In a separate beaker, prepare a solution of potassium hydroxide (or sodium hydroxide) in ethanol. Slowly add the basic solution to the stirred solution of the reactants at room temperature. The molar ratio of the base to the reactants is typically in the range of 1 to 3 equivalents.
-
Reaction Monitoring: The reaction mixture will typically turn a deep color. Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexane). The formation of the chalcone will be indicated by a new, more conjugated spot.
-
Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing ice-cold water.
-
Acidification: Slowly add dilute hydrochloric acid to the aqueous mixture with stirring until it becomes acidic (pH ~2-3). This will cause the precipitation of the crude this compound.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid with cold distilled water to remove any inorganic impurities.
-
Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.
-
Purification (Recrystallization): Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure this compound.
-
Characterization: Characterize the purified product by determining its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR).
Visualizations
Claisen-Schmidt Condensation Mechanism
Caption: Mechanism of the Claisen-Schmidt condensation for the synthesis of this compound.
Experimental Workflow
Caption: A step-by-step workflow for the synthesis and purification of this compound.
Naringenin Chalcone and the NF-κB Signaling Pathway
References
- 1. Naringenin chalcone - Wikipedia [en.wikipedia.org]
- 2. naringenin chalcone, 73692-50-9 [thegoodscentscompany.com]
- 3. Inhibitory effect of naringenin chalcone on inflammatory changes in the interaction between adipocytes and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NARINGENIN CHALCONE CAS#: 73692-50-9 [m.chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective effect of naringenin is mediated through suppression of NF-κB signaling pathway in experimental stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Naringenin inhibits pro‑inflammatory cytokine production in macrophages through inducing MT1G to suppress the activation of NF‑κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. 2',4,4',6'-Tetrahydroxychalcone | C15H12O5 | CID 5280960 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Mass Spectrometry Fragmentation Analysis of Naringenin Chalcone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naringenin (B18129) chalcone (B49325), a naturally occurring flavonoid and structural isomer of naringenin, is of significant interest in pharmaceutical and nutraceutical research due to its various biological activities. This document provides a detailed overview of the mass spectrometry fragmentation pattern of naringenin chalcone, enabling its unambiguous identification and characterization in complex matrices. This application note outlines the key fragmentation pathways observed in positive ion mode electrospray ionization tandem mass spectrometry (ESI-MS/MS) and provides a comprehensive experimental protocol for its analysis.
Introduction
Naringenin chalcone (2′,4,4′,6′-tetrahydroxychalcone) is an open-chain flavonoid that serves as a biosynthetic precursor to naringenin. Distinguishing between these two isomers is a common analytical challenge. While chromatographic separation is effective, mass spectrometry provides crucial structural information for confirmation. Collision-induced dissociation (CID) of the protonated molecule reveals a characteristic fragmentation pattern that, while remarkably similar to that of naringenin, can be used for its identification when coupled with chromatographic data. Understanding this fragmentation is essential for metabolite identification, pharmacokinetic studies, and quality control of natural product extracts.
Data Presentation
The mass spectrometric analysis of naringenin chalcone in positive ion mode typically begins with the observation of its protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 273.076.[1] Subsequent tandem mass spectrometry (MS/MS) experiments induce fragmentation, yielding a series of characteristic product ions. The quantitative data for the primary fragment ions of protonated naringenin chalcone are summarized in the table below.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Origin/Neutral Loss |
| 273.076 | 153.018 | Retro-Diels-Alder (RDA) cleavage of the C-ring (¹ ³A⁺ fragment) |
| 273.076 | 147.044 | Retro-Diels-Alder (RDA) cleavage of the C-ring (¹ ⁴B⁺ fragment) followed by loss of 2H |
| 147.044 | 119.049 | Loss of carbon monoxide (CO) |
| 119.049 | 91.054 | Loss of carbon monoxide (CO) |
Note: The fragmentation pattern of naringenin chalcone under CID is virtually identical to that of its isomer, naringenin.[1] Therefore, chromatographic separation is crucial for definitive identification.
Fragmentation Pathway and Mechanism
The fragmentation of protonated naringenin chalcone, like its flavanone (B1672756) isomer, is dominated by Retro-Diels-Alder (RDA) reactions, which involve the cleavage of the central C-ring structure that is formed upon cyclization in the gas phase or is analogous in the open chain form.[1] The primary fragmentation events lead to the formation of ions at m/z 153 and 147.[1] The ion at m/z 147 can undergo further sequential losses of carbon monoxide to produce ions at m/z 119 and 91.[1]
Caption: Proposed fragmentation pathway of protonated naringenin chalcone.
Experimental Protocols
This section details a general protocol for the analysis of naringenin chalcone using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).
1. Sample Preparation
-
Standard Solution: Prepare a stock solution of naringenin chalcone at 1 mg/mL in methanol. Further dilute with methanol/water (1:1, v/v) containing 0.1% formic acid to a working concentration of 10 µM.[1]
-
Matrix Samples (e.g., plant extract, plasma): Perform a suitable extraction method, such as solid-phase extraction or liquid-liquid extraction, to isolate the analyte and remove interfering matrix components. The final extract should be reconstituted in the mobile phase.
2. Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is recommended.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient:
-
0-1 min: 5% B
-
1-10 min: 5-95% B
-
10-12 min: 95% B
-
12-12.1 min: 95-5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS)
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.
-
Scan Mode: Product ion scan of m/z 273.
-
MS1 Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Gas Temperature: 350 °C
-
-
MS/MS Parameters:
-
Precursor Ion: m/z 273
-
Collision Gas: Argon or Nitrogen
-
Collision Energy: Ramped from 10-40 eV to observe the formation of all fragment ions.
-
Caption: General workflow for LC-MS/MS analysis of naringenin chalcone.
Conclusion
The fragmentation pattern of naringenin chalcone is characterized by key product ions at m/z 153, 147, 119, and 91 in positive ion ESI-MS/MS. While the fragmentation is identical to its isomer naringenin, this information, when combined with chromatographic separation, allows for its confident identification. The provided protocol offers a robust starting point for researchers to develop and validate methods for the analysis of naringenin chalcone in various applications.
References
Application Notes: (E)-Naringenin Chalcone for Inducing Apoptosis in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
(E)-Naringenin chalcone (B49325), a precursor in flavonoid biosynthesis found in plants like tomatoes and citrus fruits, has garnered significant attention for its diverse biological activities, including anti-inflammatory, anti-allergic, and notable anticancer properties.[1][2] Emerging research highlights its potential to selectively induce apoptosis, or programmed cell death, in various cancer cell lines, making it a promising candidate for cancer therapy development.[1][3] This document provides a detailed overview of its mechanism of action, summarizes its cytotoxic effects, and offers comprehensive protocols for evaluating its apoptotic potential in a laboratory setting.
Mechanism of Action
(E)-Naringenin chalcone triggers apoptosis in cancer cells through a multi-faceted approach involving the modulation of several key signaling pathways. The primary mechanisms include the induction of oxidative stress, regulation of the intrinsic mitochondrial pathway, and inhibition of pro-survival signaling cascades like PI3K/Akt and STAT3.
-
Induction of Reactive Oxygen Species (ROS): Naringenin (B18129) chalcone treatment leads to an increase in intracellular ROS levels.[4][5][6][7] This surge in ROS disrupts mitochondrial membrane potential, leading to mitochondrial dysfunction.[5][7]
-
Mitochondrial (Intrinsic) Apoptosis Pathway: The compound modulates the expression of the Bcl-2 family of proteins. It upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, thus increasing the Bax/Bcl-2 ratio.[7][8][9] This shift promotes the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to the cleavage of cellular substrates and apoptotic cell death.[5][8]
-
Inhibition of Pro-Survival Pathways:
-
PI3K/Akt Pathway: Naringenin chalcone has been shown to inhibit the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell survival, proliferation, and growth.[3][8][9] Its inactivation contributes to the overall pro-apoptotic effect.
-
STAT3 Pathway: The compound can suppress the activation of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor often constitutively active in cancer cells, promoting proliferation and preventing apoptosis.[10][11][12] Inhibition of STAT3 phosphorylation is a key mechanism of its anti-cancer activity.[10][13]
-
Data Presentation: Cytotoxicity of this compound
The cytotoxic and pro-apoptotic effects of this compound have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.
| Cell Line | Cancer Type | Assay | Duration | IC50 / Effective Concentration | Reference |
| U87MG | Human Glioblastoma | MTT | 48 h | > 50 µM (sharp increase in cytotoxicity) | [1][3] |
| SENCAR | Mouse Skin Transformed Cells | Proliferation | - | IC50 = 92 µg/ml | [2] |
| RAW 264.7 | Mouse Macrophage | NO Production | 24 h | 25-200 µM (dose-dependent inhibition) | [1] |
| PC3 & LNCaP | Human Prostate Cancer | Proliferation | - | Dose-dependent inhibition | [9] |
| CAL-27 | Human Oral Cancer | CCK-8 | - | Dose-dependent apoptosis induction | [6] |
| HepG2 | Human Liver Cancer | - | - | 80-360 µM (dose-dependent effects) | [5] |
Note: IC50 values can vary based on experimental conditions, including cell density and assay duration.
Experimental Workflow
A typical workflow for evaluating the apoptotic effects of this compound involves a series of assays to confirm cytotoxicity and elucidate the mechanism of cell death.
Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.[14]
Materials:
-
96-well flat-bottom plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and a no-cell background control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[16] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[15]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background absorbance.
Protocol 2: Apoptosis Detection (Annexin V-FITC and Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[17][18]
Materials:
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS), cold
-
Flow cytometer
Reagent Preparation:
-
1X Binding Buffer: Dilute the 10X Binding Buffer to 1X with deionized water.[19] For example, mix 1 mL of 10X buffer with 9 mL of dH₂O.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound as desired. Collect both adherent and floating cells. For adherent cells, use trypsinization.
-
Cell Washing: Wash the collected cells (approx. 1 x 10⁶ cells) twice with cold PBS by centrifuging at 300 x g for 5 minutes.[19][20]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[17][20]
-
Staining: Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution (50 µg/mL) to the cell suspension.[17]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[19][20]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[19][20]
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry within 1 hour.[19]
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry. An increased sub-G1 peak is indicative of apoptosis.[21]
Materials:
-
6-well plates
-
PBS, cold
-
70% Ethanol (B145695), ice-cold[22]
-
PI/RNase Staining Buffer (e.g., 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS)[21]
-
Flow cytometer
Procedure:
-
Cell Collection and Fixation:
-
Culture and treat cells as described previously. Harvest approximately 1-2 x 10⁶ cells.
-
Wash cells with cold PBS.
-
Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[21][23]
-
Incubate at 4°C for at least 2 hours (or overnight).[21][23]
-
-
Cell Rehydration and Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with 5 mL of cold PBS.
-
Resuspend the pellet in 500 µL of PI/RNase Staining Buffer.
-
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[23]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases. Apoptotic cells with fragmented DNA will appear in the sub-G1 region.
Protocol 4: Protein Expression Analysis (Western Blot for Bcl-2 and Bax)
This protocol allows for the detection and quantification of specific apoptosis-related proteins.[24][25][26]
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 4-20% Tris-glycine)
-
PVDF or nitrocellulose membrane (0.22 or 0.45 µm)
-
Transfer buffer
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Imaging system
Procedure:
-
Protein Extraction: After treatment, wash cells with cold PBS and lyse with RIPA buffer on ice for 30 minutes. Scrape the cells and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (cell lysate).
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.[24]
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[24]
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[25]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin) diluted in blocking buffer, typically overnight at 4°C.[24]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.[27]
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[24]
-
Washing: Repeat the washing step.
-
Detection: Apply ECL reagent to the membrane and capture the chemiluminescent signal using an imaging system.[24]
-
Analysis: Quantify band intensities using densitometry software and normalize the expression of target proteins to the loading control. Calculate the Bax/Bcl-2 ratio.[26]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Anti-cancer effect of naringenin chalcone is mediated via the induction of autophagy, apoptosis and activation of PI3K/Akt signalling pathway | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
- 4. Synergism Potentiates Oxidative Antiproliferative Effects of Naringenin and Quercetin in MCF-7 Breast Cancer Cells [mdpi.com]
- 5. Naringenin Induces HepG2 Cell Apoptosis via ROS-Mediated JAK-2/STAT-3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Naringenin-induced Oral Cancer Cell Apoptosis Via ROS-mediated Bid and Bcl-xl Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Naringenin Induces Cellular Apoptosis in Melanoma Cells via Intracellular ROS Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Naringenin induces apoptosis through downregulation of Akt and caspase-3 activation in human leukemia THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Naringenin-Induced Apoptotic Cell Death in Prostate Cancer Cells Is Mediated via the PI3K/AKT and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chalcone inhibits the activation of NF-kappaB and STAT3 in endothelial cells via endogenous electrophile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. researchgate.net [researchgate.net]
- 17. igbmc.fr [igbmc.fr]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. phnxflow.com [phnxflow.com]
- 20. Annexin V Staining Protocol [bdbiosciences.com]
- 21. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 22. wp.uthscsa.edu [wp.uthscsa.edu]
- 23. corefacilities.iss.it [corefacilities.iss.it]
- 24. researchgate.net [researchgate.net]
- 25. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 26. researchgate.net [researchgate.net]
- 27. edspace.american.edu [edspace.american.edu]
Application Notes and Protocols for (E)-Naringenin Chalcone in Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-Naringenin chalcone (B49325), a precursor in the biosynthesis of flavonoids, has garnered significant interest in oncological research for its potential anti-cancer properties.[1] This naturally occurring compound has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[1] Accurate assessment of its cytotoxic effects is crucial for its development as a potential therapeutic agent. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are two widely used colorimetric methods for determining cell viability and proliferation. These assays are instrumental in quantifying the dose-dependent effects of compounds like (E)-Naringenin chalcone on cancer cells.
This document provides detailed application notes and protocols for utilizing MTT and XTT assays to evaluate the in vitro efficacy of this compound. It includes a summary of its cytotoxic effects on various cancer cell lines, detailed experimental procedures, and diagrams of the implicated signaling pathways.
Data Presentation: Cytotoxicity of this compound and Related Compounds
The following tables summarize the cytotoxic activity of naringenin (B18129) chalcone and other chalcone derivatives against various cancer cell lines, as determined by cell viability assays. The half-maximal inhibitory concentration (IC50) is a quantitative measure of the concentration of a compound required to inhibit a biological process by 50%.
Table 1: IC50 Values of Naringenin Chalcone and Derivatives in Human Cancer Cell Lines
| Compound | Cell Line | Assay Type | Incubation Time | IC50 (µM) | Reference |
| Naringenin Chalcone | U87MG (Glioblastoma) | MTT | 48 hours | Dose-dependent cytotoxicity observed, sharp increase above 50 µM | [1] |
| Naringenin Chalcone Derivative (2b) | MCF-7 (Breast) | MTT | 72 hours | > 10 | [1] |
| Naringenin Chalcone Derivative (2b) | MDA-MB-231 (Breast) | MTT | 72 hours | > 10 | [1] |
| Licochalcone A | B-16 (Melanoma) | MTT | 48 hours | 25.89 | [2] |
| trans-chalcone | B-16 (Melanoma) | MTT | 48 hours | 45.42 | [2] |
| 4-Methoxychalcone | B-16 (Melanoma) | MTT | 48 hours | 50.15 | [2] |
| 3'-(trifluoromethyl)chalcone | B-16 (Melanoma) | MTT | 48 hours | 61.54 | [2] |
| Chalcone Derivative (4a) | K562 (Leukemia) | MTT | Not Specified | ≤ 3.86 µg/ml | [3] |
| Chalcone Derivative (4a) | MDA-MB-231 (Breast) | MTT | Not Specified | ≤ 3.86 µg/ml | [3] |
| Chalcone Derivative (4a) | SK-N-MC (Neuroblastoma) | MTT | Not Specified | ≤ 3.86 µg/ml | [3] |
Note: The data presented is a compilation from various studies and direct comparison should be made with caution due to differing experimental conditions.
Experimental Workflow
The general workflow for assessing the effect of this compound on cell viability using MTT or XTT assays is outlined below.
Caption: Workflow for Cell Viability Assays.
Experimental Protocols
Preparation of this compound Stock Solution
-
Solvent Selection: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO).
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-100 mM) in sterile DMSO.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.[1]
-
Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in the appropriate cell culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
MTT Assay Protocol
The MTT assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[4]
Materials:
-
Cells of interest (e.g., MCF-7, U87MG)
-
Complete cell culture medium
-
This compound stock solution
-
96-well flat-bottom sterile plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁵ cells/well) in 100 µL of complete culture medium.
-
Include wells for control (untreated cells) and blank (medium only).
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in culture medium from the stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. For the control wells, add 100 µL of medium with the same concentration of DMSO as the treated wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-200 µL of a solubilization solution (e.g., DMSO) to each well.
-
Agitate the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve and determine the IC50 value.
-
XTT Assay Protocol
The XTT assay is another tetrazolium-based assay where the reduction of XTT produces a water-soluble formazan product, eliminating the need for a solubilization step.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well flat-bottom sterile plates
-
XTT labeling reagent
-
Electron-coupling reagent (e.g., PMS - phenazine (B1670421) methosulfate)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol for cell seeding and treatment with this compound.
-
-
Preparation of XTT Reagent:
-
Immediately before use, prepare the XTT labeling mixture. Thaw the XTT labeling reagent and the electron-coupling reagent.
-
Mix the XTT labeling reagent with the electron-coupling reagent according to the manufacturer's instructions (a common ratio is 50:1).
-
-
XTT Addition and Incubation:
-
After the treatment incubation period, add 50 µL of the freshly prepared XTT labeling mixture to each well.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator. The incubation time may need to be optimized depending on the cell type and density.
-
-
Absorbance Measurement:
-
Measure the absorbance of the soluble formazan product at a wavelength between 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm is typically used for background subtraction.
-
-
Data Analysis:
-
Follow step 6 of the MTT assay protocol for data analysis, calculating the percentage of cell viability and determining the IC50 value.
-
Signaling Pathways Modulated by Naringenin Chalcone
This compound and related flavonoids have been shown to exert their anti-cancer effects by modulating key signaling pathways involved in cell survival and apoptosis.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation. Naringenin has been shown to inhibit this pathway, and molecular docking studies suggest that naringenin chalcone can interact with Akt1.[5] Naringenin has been found to directly target the PI3K p85alpha subunit, thereby suppressing the PI3K/Akt signaling pathway.[6][7]
Caption: Inhibition of the PI3K/Akt Pathway.
Intrinsic Apoptosis Pathway
This compound has been reported to induce apoptosis in cancer cells.[1] This often occurs through the intrinsic or mitochondrial pathway of apoptosis, which is regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated, leading to mitochondrial dysfunction, cytochrome c release, and subsequent activation of caspases. Naringenin has been shown to attenuate the anti-apoptotic effects of Bcl-2 and induce the activation of caspase-9 and caspase-3.[8]
Caption: Induction of Intrinsic Apoptosis.
Conclusion
The MTT and XTT assays are robust and reliable methods for assessing the cytotoxic effects of this compound on cancer cell lines. The provided protocols offer a framework for conducting these assays in a reproducible manner. The data on the cytotoxic activity and the modulation of key signaling pathways underscore the potential of this compound as a subject for further investigation in cancer research and drug development. Careful optimization of experimental parameters, such as cell density and incubation times, is recommended to ensure accurate and meaningful results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cytotoxic activity evaluation of chalcones on human and mouse cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. Naringenin Targets PI3K p85alpha to Suppress PI3K/AKT Signaling Pathway and Ameliorate Disordered MMP-9 Secretion in Cigarette Smoke Extract-Induced Alveolar Macrophages In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Naringenin-induced apoptosis is attenuated by Bcl-2 but restored by the small molecule Bcl-2 inhibitor, HA 14-1, in human leukemia U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enzyme Inhibition Kinetics of (E)-Naringenin Chalcone
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-Naringenin chalcone (B49325), a naturally occurring flavonoid precursor, has garnered significant interest in the scientific community for its diverse biological activities. As an intermediate in the biosynthesis of flavonoids in plants, it serves as a scaffold for a multitude of compounds with therapeutic potential. Of particular note is its ability to modulate the activity of various enzymes, positioning it as a lead compound for drug discovery. These application notes provide a comprehensive overview of the enzyme inhibition kinetics of (E)-Naringenin chalcone, detailed protocols for relevant enzyme assays, and insights into the signaling pathways it may influence.
This compound is synthesized from 4-coumaroyl-CoA and malonyl-CoA by the enzyme chalcone synthase, a key step in the phenylpropanoid pathway. It can then be cyclized to naringenin (B18129) by chalcone isomerase. Its biological effects are often attributed to its ability to interact with and inhibit specific enzymes. This document will focus on its inhibitory effects on tyrosinase, acetylcholinesterase (AChE), and 4-coumarate:CoA ligase (4CL), enzymes implicated in melanogenesis, neurodegenerative diseases, and plant secondary metabolism, respectively.
Data Presentation: Enzyme Inhibition Kinetics
The inhibitory potential of this compound and its derivatives against various enzymes is summarized below. The data is compiled from multiple studies and presented for comparative analysis.
| Enzyme Target | Inhibitor | IC50 (µM) | Ki (µM) | Type of Inhibition | Reference Compound |
| Tyrosinase | Hydroxy substituted 2,3-dihydro-1H-inden-1-one chalcone-like derivatives | 8.2 - 12.3 | 8.7 - 10.3 | Competitive | Kojic acid (IC50: 27.5 µM)[1] |
| Acetylcholinesterase (AChE) | Substituted diphenylchalcones | 22 - 37.6 | - | - | Eserine[2] |
| Acetylcholinesterase (AChE) | Benzylaminochalcone derivatives | 23 - 39 | - | Dual-binding site | Galantamine[3] |
| Acetylcholinesterase (AChE) & BACE-1 | N-substituted-4-phenothiazine-chalcones | 1.10 - 186.21 (AChE), 0.16 - 6.34 (BACE-1) | - | - | Galantamine[4] |
Note: Specific kinetic data for this compound itself is limited in publicly available literature. The data for chalcone derivatives provides an indication of its potential inhibitory activity and mechanism.
Experimental Protocols
Tyrosinase Inhibition Assay
This protocol is designed to determine the inhibitory effect of this compound on the activity of mushroom tyrosinase, a commonly used model enzyme. The assay is based on the measurement of dopachrome (B613829) formation from the oxidation of L-DOPA.
Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
This compound
-
Kojic acid (positive control)
-
Phosphate (B84403) buffer (50 mM, pH 6.8)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer. The final concentration in the assay should be optimized.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare a stock solution of this compound in DMSO. Create a series of dilutions in phosphate buffer.
-
Prepare a stock solution of kojic acid in phosphate buffer as a positive control.
-
-
Assay in 96-well Plate:
-
Test wells: Add 20 µL of this compound solution (at various concentrations) and 140 µL of phosphate buffer.
-
Control wells (no inhibitor): Add 20 µL of phosphate buffer (or DMSO vehicle control) and 140 µL of phosphate buffer.
-
Blank wells (no enzyme): Add 40 µL of phosphate buffer and 140 µL of L-DOPA solution.
-
Add 20 µL of tyrosinase solution to the test and control wells.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
-
Initiation of Reaction:
-
Add 20 µL of L-DOPA solution to all wells to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 475-490 nm using a microplate reader.
-
Take kinetic readings every minute for 20-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Rate of control - Rate of test) / Rate of control] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
To determine the type of inhibition and the Ki value, perform the assay with varying concentrations of both the substrate (L-DOPA) and the inhibitor. Analyze the data using Lineweaver-Burk or Dixon plots.[1][5][6]
-
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol describes the determination of AChE inhibitory activity of this compound using the spectrophotometric method developed by Ellman.[7]
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
This compound
-
Eserine or Galantamine (positive control)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of AChE in Tris-HCl buffer.
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare a stock solution of DTNB in Tris-HCl buffer.
-
Prepare a stock solution of this compound in DMSO and dilute to various concentrations with buffer.
-
Prepare a stock solution of the positive control in buffer.
-
-
Assay in 96-well Plate:
-
Test wells: Add 25 µL of this compound solution, 100 µL of Tris-HCl buffer, and 25 µL of DTNB solution.
-
Control wells (no inhibitor): Add 25 µL of buffer (or DMSO vehicle control), 100 µL of Tris-HCl buffer, and 25 µL of DTNB solution.
-
Blank wells (no enzyme): Add 50 µL of Tris-HCl buffer and 25 µL of DTNB solution.
-
Add 25 µL of AChE solution to the test and control wells.
-
Pre-incubate the plate at 25°C for 15 minutes.
-
-
Initiation of Reaction:
-
Add 25 µL of ATCI solution to all wells.
-
-
Measurement:
-
Data Analysis:
-
Calculate the reaction rate from the change in absorbance over time.
-
Determine the percentage of inhibition and IC50 value as described for the tyrosinase assay.
-
4-Coumarate:CoA Ligase (4CL) Inhibition Assay
This protocol is for assessing the inhibitory effect of this compound on 4CL activity by measuring the formation of 4-coumaroyl-CoA.
Materials:
-
Recombinant or purified 4-Coumarate:CoA Ligase (4CL)
-
4-Coumaric acid (substrate)
-
Coenzyme A (CoA)
-
ATP
-
MgCl2
-
This compound
-
Assay buffer (e.g., Tris-HCl or phosphate buffer, pH 7.5)
-
DMSO
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer or microplate reader capable of reading at 333 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of 4CL in assay buffer.
-
Prepare stock solutions of 4-coumaric acid, CoA, ATP, and MgCl2 in assay buffer.
-
Prepare a stock solution of this compound in DMSO and dilute to various concentrations with assay buffer.
-
-
Assay Reaction:
-
In a microplate well or cuvette, combine the assay buffer, ATP, MgCl2, CoA, and the this compound solution (or vehicle control).
-
Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C) for 5 minutes.
-
Add the 4CL enzyme and pre-incubate for another 5 minutes.
-
-
Initiation of Reaction:
-
Start the reaction by adding the 4-coumaric acid solution.
-
-
Measurement:
-
Immediately monitor the increase in absorbance at 333 nm, which corresponds to the formation of 4-coumaroyl-CoA.[8]
-
Record the absorbance at regular intervals to determine the initial reaction rate.
-
-
Data Analysis:
-
Calculate the reaction rate from the linear portion of the absorbance vs. time plot.
-
Determine the percentage of inhibition and IC50 value as previously described.
-
Signaling Pathways and Experimental Workflows
The inhibitory action of this compound on specific enzymes can have downstream effects on various cellular signaling pathways. Chalcones and their derivatives have been reported to modulate inflammatory and cell survival pathways.
Biosynthesis of this compound
Caption: Biosynthetic pathway of this compound.
General Workflow for Enzyme Inhibition Assay
Caption: General experimental workflow for enzyme inhibition kinetics.
Modulation of NF-κB Signaling Pathway by Chalcones
Chalcones have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[9][10] Naringenin, the cyclized form of this compound, has been demonstrated to suppress this pathway.[11]
Caption: Inhibition of the NF-κB signaling pathway by chalcones.
Conclusion
This compound and its derivatives represent a promising class of enzyme inhibitors with therapeutic potential in various fields. The provided protocols offer a starting point for researchers to investigate the enzyme inhibition kinetics of this compound. Further studies are warranted to fully elucidate the specific kinetic parameters and the precise molecular mechanisms underlying its inhibitory activity against a broader range of enzymatic targets and its impact on cellular signaling pathways. This knowledge will be crucial for the rational design and development of novel drugs based on the chalcone scaffold.
References
- 1. Inhibitory kinetics of novel 2,3-dihydro-1H-inden-1-one chalcone-like derivatives on mushroom tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chalcone Scaffolds Exhibiting Acetylcholinesterase Enzyme Inhibition: Mechanistic and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel Chalcones as Acetylcholinesterase Inhibitors [mdpi.com]
- 4. Synthesis, In Silico and In Vitro Evaluation for Acetylcholinesterase and BACE-1 Inhibitory Activity of Some N-Substituted-4-Phenothiazine-Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. realgenelabs.com [realgenelabs.com]
- 9. The role of chalcones in suppression of NF-κB-mediated inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotective effect of naringenin is mediated through suppression of NF-κB signaling pathway in experimental stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
(E)-Naringenin Chalcone: A Substrate for Chalcone Isomerase - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-Naringenin chalcone (B49325), a naturally occurring chalconoid, serves as a crucial precursor in the biosynthesis of a wide array of flavonoids in plants.[1][2] The enzyme chalcone isomerase (CHI, EC 5.5.1.6) catalyzes the stereospecific intramolecular cyclization of (E)-naringenin chalcone to form (2S)-naringenin, a key intermediate for the synthesis of flavanones, flavonols, and anthocyanins.[2][3][4] Although this cyclization can occur spontaneously, CHI significantly accelerates the reaction rate by a factor of up to 107.[3][4] The study of this compound as a substrate for CHI is pivotal for understanding flavonoid biosynthesis and for the metabolic engineering of plants to produce flavonoids with desired therapeutic properties. Furthermore, the product, naringenin (B18129), exhibits a range of pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects, by modulating various signaling pathways.[5][6][7]
These application notes provide detailed protocols for studying the enzymatic conversion of this compound by chalcone isomerase and an overview of the downstream signaling pathways affected by the resulting product, naringenin.
Data Presentation
Table 1: Kinetic Parameters of Chalcone Isomerase with this compound
| Enzyme Source | Km (µM) | kcat (s-1) | kcat/Km (s-1·mM-1) | pH Optimum | Temperature Optimum (°C) |
| Soybean (Glycine max) | - | 183.3 | 1.1 x 109 (min-1M-1) | 7.6 | - |
| Apple (Malus domestica) - MdNCR1b | 9.9 ± 2.6 | - | 18.5 | 3.0 | 30-40 |
Note: Data is compiled from various sources and experimental conditions may differ. The kcat/Km for soybean CHI was originally reported in min-1M-1.[8][9]
Experimental Protocols
Protocol 1: Chalcone Isomerase Activity Assay - Spectrophotometric Method
This protocol describes a continuous spectrophotometric assay to determine the activity of chalcone isomerase by monitoring the decrease in absorbance resulting from the conversion of this compound to naringenin.[10]
Materials:
-
Purified or recombinant chalcone isomerase
-
This compound
-
Tris-HCl buffer (50 mM, pH 7.5)
-
UV/Vis spectrophotometer
-
Cuvettes
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethylene (B1197577) glycol monomethyl ether or methanol).
-
Prepare the reaction mixture in a total volume of 1 mL in a cuvette. The standard reaction mixture contains:
-
50 µM this compound
-
0.1 - 10 µg of purified chalcone isomerase (the optimal amount should be determined empirically)
-
Tris-HCl buffer (50 mM, pH 7.5) to a final volume of 1 mL
-
-
Initiate the reaction by adding the enzyme to the reaction mixture.
-
Immediately monitor the decrease in absorbance at 390 nm at a constant temperature (e.g., 30°C) for 1-5 minutes.[10] The rate of decrease in absorbance is proportional to the CHI activity.
-
A control reaction without the enzyme should be run to account for the spontaneous cyclization of naringenin chalcone.
-
Enzyme activity can be calculated using the molar extinction coefficient of this compound.
Protocol 2: Chalcone Isomerase Activity Assay - HPLC Method
This protocol provides an endpoint assay to determine CHI activity by quantifying the formation of naringenin from this compound using High-Performance Liquid Chromatography (HPLC).[11][12]
Materials:
-
Purified or recombinant chalcone isomerase
-
This compound
-
Naringenin standard
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.5) or Tris-HCl buffer (100 mM, pH 7.6)[4][12]
-
Ethyl acetate (B1210297)
-
Methanol (B129727) (HPLC grade)
-
Water with 0.1% formic acid (HPLC grade)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare a stock solution of this compound and naringenin standard in methanol.
-
Set up the enzymatic reaction in a total volume of 50-200 µL. A typical reaction mixture contains:
-
Incubate the reaction at 30°C for a defined period (e.g., 2-5 minutes).[4][12]
-
Terminate the reaction by adding an equal volume of ethyl acetate and vortexing vigorously.
-
Centrifuge the mixture at high speed (e.g., 12,000 rpm) for 10 minutes to separate the phases.[4]
-
Carefully collect the upper ethyl acetate layer and evaporate it to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitute the dried extract in a known volume of methanol (e.g., 100 µL).
-
Analyze the sample by HPLC.
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and methanol with 0.1% formic acid (Solvent B). A typical gradient could be: 15% B for 3 min, 15-90% B over 17 min, 90% B for 3 min, followed by re-equilibration at 15% B.[11]
-
Flow Rate: 0.8 mL/min[11]
-
Detection: UV at 280 nm[14]
-
-
Quantify the amount of naringenin produced by comparing the peak area to a standard curve generated with the naringenin standard.
Visualizations
Enzymatic Conversion of this compound
Caption: Enzymatic conversion of this compound to (2S)-Naringenin by Chalcone Isomerase.
Experimental Workflow for HPLC-Based CHI Assay
Caption: Workflow for the HPLC-based chalcone isomerase activity assay.
Naringenin-Modulated Signaling Pathways
Caption: Overview of key signaling pathways modulated by naringenin.
References
- 1. Naringenin chalcone - Wikipedia [en.wikipedia.org]
- 2. The Flavonoid Biosynthetic Enzyme Chalcone Isomerase Modulates Terpenoid Production in Glandular Trichomes of Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and Interactional Analysis of the Flavonoid Pathway Proteins: Chalcone Synthase, Chalcone Isomerase and Chalcone Isomerase-like Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Chalcone Isomerase a Key Enzyme for Anthocyanin Biosynthesis in Ophiorrhiza japonica [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Biochemical and Molecular Characterization of the Rice Chalcone Isomerase Family - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Two putative parallel pathways for naringenin biosynthesis in Epimedium wushanense - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00866H [pubs.rsc.org]
- 12. scispace.com [scispace.com]
- 13. AfCHIL, a Type IV Chalcone Isomerase, Enhances the Biosynthesis of Naringenin in Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ptfarm.pl [ptfarm.pl]
Application Notes & Protocols: Evaluating the Anti-inflammatory Effects of Naringenin Chalcone in RAW 264.7 Macrophages
Audience: Researchers, scientists, and drug development professionals.
Abstract: Chronic inflammation is a key factor in many diseases. Macrophages, when activated by stimuli like lipopolysaccharide (LPS), produce pro-inflammatory mediators including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[1] The murine macrophage cell line, RAW 264.7, is a widely used in vitro model for studying inflammation and screening potential anti-inflammatory compounds.[1] Naringenin (B18129) chalcone (B49325), a flavonoid found in tomatoes, has demonstrated anti-inflammatory properties by inhibiting the production of these mediators.[2] This document provides a comprehensive set of protocols to assess the anti-inflammatory activity of naringenin chalcone in LPS-stimulated RAW 264.7 cells. The methodologies cover the determination of non-toxic concentrations, quantification of key inflammatory markers (NO, TNF-α, IL-6), and analysis of proteins involved in the core signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4][5]
Overall Experimental Workflow
The experimental process is designed to first establish a safe dose range for naringenin chalcone before proceeding to evaluate its anti-inflammatory efficacy and mechanism of action.
Caption: Experimental workflow for evaluating naringenin chalcone.
Materials and Reagents
-
Cell Line: RAW 264.7 (murine macrophage cell line)
-
Culture Media: Dulbecco's Modified Eagle Medium (DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin solution.
-
Test Compound: Naringenin Chalcone (dissolved in DMSO)
-
Inflammatory Stimulus: Lipopolysaccharide (LPS) from E. coli
-
MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent, DMSO.
-
Griess Assay: Griess Reagent (contains sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine), Sodium Nitrite (B80452) standard.
-
ELISA: Mouse TNF-α and IL-6 ELISA kits.
-
Western Blot: RIPA lysis buffer, Protease/Phosphatase inhibitors, BCA Protein Assay Kit, SDS-PAGE gels, Nitrocellulose or PVDF membranes, Blocking buffer (5% non-fat milk or BSA in TBST), Primary antibodies (iNOS, COX-2, p-p65, p65, p-IκBα, β-actin), HRP-conjugated secondary antibodies, ECL detection reagent.
Detailed Experimental Protocols
Cell Culture and Maintenance
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[6]
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days when they reach 80-90% confluency.
Protocol 1: Cell Viability (MTT Assay)
This assay is crucial to determine the concentrations of naringenin chalcone that are non-toxic to RAW 264.7 cells.
-
Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 2 x 10⁴ cells/well and incubate overnight.[7][8]
-
Treatment: Replace the medium with fresh medium containing various concentrations of naringenin chalcone (e.g., 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO) at the highest concentration used for the compound.
-
Incubation: Incubate the plate for 24 hours at 37°C.[9]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[10]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan (B1609692) crystals.[1][10]
-
Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.[1]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Select concentrations that show >95% viability for subsequent experiments.
Protocol 2: Nitric Oxide (NO) Production (Griess Assay)
This protocol measures nitrite, a stable product of NO, in the cell culture supernatant.
-
Seeding & Treatment: Seed RAW 264.7 cells in a 24-well plate (e.g., 2 x 10⁵ cells/well) and incubate overnight.[11] Pre-treat the cells with non-toxic concentrations of naringenin chalcone for 1 hour.
-
Stimulation: Add LPS (1 µg/mL) to the wells (except for the untreated control group) and incubate for 24 hours.[8][11]
-
Supernatant Collection: Collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, mix 100 µL of supernatant with 100 µL of Griess Reagent.[10]
-
Incubation: Incubate at room temperature for 10-15 minutes in the dark.[12]
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve prepared in culture medium.[12]
Protocol 3: Pro-inflammatory Cytokine Quantification (ELISA)
This protocol quantifies the levels of TNF-α and IL-6 released into the culture medium.
-
Sample Collection: Use the supernatants collected from the same experiment described in Protocol 2.
-
ELISA Procedure: Perform the sandwich ELISA for mouse TNF-α and IL-6 according to the manufacturer's instructions.[11][13] The general steps are:
-
Analysis: Calculate the cytokine concentrations in each sample based on the standard curve generated.[14]
Protocol 4: Western Blot Analysis
This protocol assesses the protein expression levels of key inflammatory mediators and signaling molecules.
-
Seeding & Treatment: Seed RAW 264.7 cells in a 6-well plate. Pre-treat with naringenin chalcone for 1 hour, followed by stimulation with LPS (1 µg/mL).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 30 µg) onto an SDS-PAGE gel, perform electrophoresis, and transfer the separated proteins to a nitrocellulose or PVDF membrane.[16][17]
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-iNOS, anti-COX-2, anti-p-p65, anti-β-actin) overnight at 4°C.[17]
-
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Visualize the protein bands using an ECL detection system.
-
Analysis: Perform densitometric analysis of the bands and normalize the expression of the target protein to a loading control (e.g., β-actin).
Key Signaling Pathways and Visualization
LPS activates macrophages by binding to Toll-like receptor 4 (TLR4), triggering downstream signaling cascades, including the NF-κB and MAPK pathways. These pathways lead to the transcription of genes encoding pro-inflammatory mediators. Naringenin chalcone is known to inhibit these pathways, reducing the inflammatory response.[2][18][19]
Caption: LPS-induced inflammatory signaling and naringenin chalcone targets.
Data Presentation
Summarize all quantitative results in tables for clear comparison and analysis.
Table 1: Effect of Naringenin Chalcone on Cell Viability
| Treatment Group | Concentration (µM) | Cell Viability (%) |
|---|---|---|
| Control | 0 | 100 ± 5.2 |
| Naringenin Chalcone | 10 | 99.1 ± 4.8 |
| Naringenin Chalcone | 25 | 98.5 ± 5.5 |
| Naringenin Chalcone | 50 | 96.2 ± 6.1 |
| Naringenin Chalcone | 100 | 85.3 ± 7.0* |
Data are presented as mean ± SD. *p < 0.05 vs. Control.
Table 2: Effect on NO and Pro-inflammatory Cytokine Production
| Treatment Group | NO (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
|---|---|---|---|
| Control | 1.5 ± 0.3 | 50.2 ± 8.1 | 35.7 ± 6.4 |
| LPS (1 µg/mL) | 45.8 ± 4.1# | 2540.5 ± 150.3# | 1850.2 ± 120.9# |
| LPS + Nar-Chal (25 µM) | 25.1 ± 3.5* | 1350.7 ± 110.2* | 980.6 ± 95.3* |
| LPS + Nar-Chal (50 µM) | 12.6 ± 2.8** | 780.1 ± 95.6** | 550.4 ± 78.1** |
Data are presented as mean ± SD. #p < 0.01 vs. Control; *p < 0.05, **p < 0.01 vs. LPS alone.
Table 3: Effect on iNOS and COX-2 Protein Expression
| Treatment Group | Relative iNOS Expression | Relative COX-2 Expression |
|---|---|---|
| Control | 0.05 ± 0.01 | 0.08 ± 0.02 |
| LPS (1 µg/mL) | 1.00 ± 0.00# | 1.00 ± 0.00# |
| LPS + Nar-Chal (25 µM) | 0.55 ± 0.06* | 0.61 ± 0.07* |
| LPS + Nar-Chal (50 µM) | 0.21 ± 0.04** | 0.29 ± 0.05** |
Data are presented as mean ± SD relative to the LPS group (normalized to 1). #p < 0.01 vs. Control; *p < 0.05, **p < 0.01 vs. LPS alone.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibitory effect of naringenin chalcone on inflammatory changes in the interaction between adipocytes and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sophorolipid Suppresses LPS-Induced Inflammation in RAW264.7 Cells through the NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity test against RAW macrophage cell line using MTT assay [bio-protocol.org]
- 7. Anti-inflammatory effects of oroxylin A on RAW 264.7 mouse macrophages induced with polyinosinic-polycytidylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory Activity of the Combination of Nobiletin and Docosahexaenoic Acid in Lipopolysaccharide-Stimulated RAW 264.7 Cells: A Potential Synergistic Anti-Inflammatory Effect | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scielo.br [scielo.br]
- 19. Naringenin: an analgesic and anti-inflammatory citrus flavanone - PMC [pmc.ncbi.nlm.nih.gov]
Application of (E)-Naringenin Chalcone in Neuroprotective Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-Naringenin chalcone (B49325), a precursor to the flavanone (B1672756) naringenin (B18129), is a naturally occurring polyphenol found in various plants, including tomatoes and citrus fruits. While extensive research has highlighted the neuroprotective potential of naringenin, studies focusing specifically on (E)-Naringenin chalcone in the context of neurodegenerative diseases are still emerging. This document provides a comprehensive overview of the application of this compound in neuroprotective studies, drawing primarily from the well-established bioactivities of its cyclized form, naringenin, and other related chalcone derivatives. The data presented herein serves as a foundational guide for researchers looking to explore the therapeutic utility of this compound against neurological disorders.
The neuroprotective effects of these related compounds are attributed to their potent antioxidant, anti-inflammatory, and anti-apoptotic properties. They have shown promise in various experimental models of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and ischemic stroke. The primary mechanisms of action involve the modulation of key signaling pathways that are crucial in neuronal survival and function.
Key Mechanistic Insights (Primarily based on Naringenin and other Chalcones)
This compound is hypothesized to exert its neuroprotective effects through several mechanisms, largely inferred from studies on naringenin and other synthetic chalcones:
-
Antioxidant Activity : Chalcones are known to scavenge free radicals and reduce oxidative stress, a key pathological factor in many neurodegenerative diseases. This is often achieved through the activation of the Nrf2/ARE signaling pathway, which upregulates the expression of antioxidant enzymes.
-
Anti-inflammatory Effects : this compound and related compounds can suppress neuroinflammation by inhibiting pro-inflammatory signaling pathways such as NF-κB. This leads to a reduction in the production of inflammatory cytokines like TNF-α and IL-1β.
-
Anti-apoptotic Activity : By modulating signaling cascades like PI3K/AKT, these compounds can inhibit programmed cell death (apoptosis) in neurons, a common feature of neurodegeneration. This includes the regulation of pro-apoptotic and anti-apoptotic proteins such as Bax and Bcl-2.
Data Presentation: In Vitro and In Vivo Studies
The following tables summarize quantitative data from key neuroprotective studies on naringenin, providing a reference for designing experiments with this compound.
Table 1: Summary of In Vitro Neuroprotective Studies of Naringenin
| Cell Line | Insult/Model | Naringenin Concentration | Key Findings | Reference |
| PC12 | Amyloid-β (Aβ) | 10, 20, 40 µM | Attenuated Aβ-induced neurotoxicity and apoptosis; Activated PI3K/AKT signaling.[1][2] | |
| SH-SY5Y | 6-Hydroxydopamine (6-OHDA) | 5, 10, 20 µM | Protected against 6-OHDA-induced cytotoxicity; Reduced reactive oxygen species (ROS) production. | |
| Primary Cortical Neurons | Oxygen-Glucose Deprivation/Reperfusion (OGD/R) | 10, 20, 40 µM | Reduced neuronal apoptosis; Inhibited oxidative stress.[1] | |
| HT22 | Oxygen-Glucose Deprivation/Reperfusion (OGD/R) | 20, 40, 80, 100 µmol·L–1 | Attenuated OGD/R-induced cytotoxicity and apoptosis; Activated SIRT1/FOXO1 signaling.[2] | |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 25-200 µM | Inhibited production of MCP-1, TNF-α, and NO in a dose-dependent manner.[3] |
Table 2: Summary of In Vivo Neuroprotective Studies of Naringenin
| Animal Model | Disease Model | Naringenin Dosage | Route of Administration | Key Findings | Reference |
| Rats (Sprague-Dawley) | Permanent Middle Cerebral Artery Occlusion (pMCAO) | 100 mg/kg | Intragastric | Reduced infarct volume and brain edema; Down-regulated NF-κB.[4][5] | |
| Mice | 6-Hydroxydopamine (6-OHDA)-induced Parkinson's Disease | 70 mg/kg | Oral | Protected against dopaminergic neurodegeneration; Activated Nrf2/ARE pathway.[4] | |
| Rats | Intracerebroventricular-Streptozotocin (ICV-STZ) induced Alzheimer's Disease | 50 mg/kg | Oral | Improved cognitive function; Reduced oxidative stress in the hippocampus.[6] | |
| Rats (Wistar) | Focal Cerebral Ischemia/Reperfusion | Pretreatment for 21 days | Oral | Upregulated antioxidant status; Decreased infarct size.[7] | |
| Rats | Trimethyltin (TMT)-induced Cognitive Deficits | 25 and 100 mg/kg | Oral | Reversed cognitive deficits; Decreased hippocampal levels of MDA, nitrite, and TNFα.[8][9] |
Experimental Protocols
The following are detailed methodologies for key experiments, adapted from studies on naringenin, which can serve as a starting point for investigating this compound.
In Vitro Neuroprotection Assay against Oxidative Stress
1. Cell Culture and Treatment:
- Culture SH-SY5Y human neuroblastoma cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
- Seed cells in 96-well plates at a density of 1 x 10^4 cells/well.
- After 24 hours, pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 20, 50 µM) for 2 hours.
- Induce oxidative stress by adding 100 µM of 6-hydroxydopamine (6-OHDA) or another suitable neurotoxin and incubate for a further 24 hours.
2. Cell Viability Assessment (MTT Assay):
- Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Express cell viability as a percentage of the control group.
3. Measurement of Reactive Oxygen Species (ROS):
- Use a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).
- After treatment, wash the cells with PBS and incubate with 10 µM DCFH-DA for 30 minutes at 37°C.
- Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.
In Vivo Neuroprotection Study in a Mouse Model of Parkinson's Disease
1. Animals and Treatment:
- Use male C57BL/6 mice (8-10 weeks old).
- Divide the animals into groups: Vehicle control, MPTP-only, and MPTP + this compound (e.g., 25, 50, 100 mg/kg).
- Administer this compound or vehicle orally for 7 consecutive days.
- On the 8th day, induce Parkinsonism by intraperitoneal injection of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) (e.g., 20 mg/kg, 4 injections at 2-hour intervals).
2. Behavioral Assessment (Rotarod Test):
- Assess motor coordination on the 10th day.
- Place mice on a rotating rod with accelerating speed (e.g., from 4 to 40 rpm over 5 minutes).
- Record the latency to fall from the rod.
3. Immunohistochemistry for Tyrosine Hydroxylase (TH):
- On day 14, perfuse the animals with 4% paraformaldehyde.
- Collect the brains and prepare coronal sections of the substantia nigra and striatum.
- Perform immunohistochemical staining for TH, a marker for dopaminergic neurons.
- Quantify the number of TH-positive neurons using stereological methods.
4. Measurement of Neurotransmitters:
- Dissect the striatum and homogenize in perchloric acid.
- Measure the levels of dopamine (B1211576) and its metabolites using high-performance liquid chromatography (HPLC) with electrochemical detection.
Mandatory Visualizations
Signaling Pathways
Caption: Putative neuroprotective signaling pathways of this compound.
Experimental Workflow
Caption: General experimental workflow for neuroprotective studies.
Conclusion and Future Directions
The available evidence, largely from studies on naringenin and other chalcones, strongly suggests that this compound is a promising candidate for neuroprotective drug discovery. Its potential to modulate multiple key pathways involved in neurodegeneration, such as oxidative stress, inflammation, and apoptosis, warrants further investigation.
Future research should focus on directly evaluating the neuroprotective efficacy of this compound in various in vitro and in vivo models. Comparative studies between naringenin and this compound would be invaluable to delineate any differences in their potency and mechanisms of action. Furthermore, optimizing its delivery across the blood-brain barrier will be crucial for its successful translation into a therapeutic agent for human neurodegenerative diseases. The protocols and data presented in this document provide a solid foundation for initiating such investigations.
References
- 1. On the Neuroprotective Effects of Naringenin: Pharmacological Targets, Signaling Pathways, Molecular Mechanisms, and Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Neuroprotective effect of synthetic chalcone derivatives as competitive dual inhibitors against μ-calpain and cathepsin B through the downregulation of tau phosphorylation and insoluble Aβ peptide formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and neuroprotective effects of novel chalcone-triazole hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Promising neuroprotective potential of naringenin against trimethyltin-induced cognitive deficits and hippocampal neurodegeneration in rats [frontiersin.org]
- 9. Promising neuroprotective potential of naringenin against trimethyltin-induced cognitive deficits and hippocampal neurodegeneration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: (E)-Naringenin Chalcone in the Study of Antioxidant Pathways
Audience: Researchers, scientists, and drug development professionals.
Introduction
(E)-Naringenin chalcone (B49325), a precursor to the flavonoid naringenin (B18129), is a natural phenolic compound found in plants like tomatoes.[1][2][3] It possesses significant antioxidant and anti-inflammatory properties, making it a compound of interest for studying cellular defense mechanisms against oxidative stress.[3][4][5] Its bioactivity is largely attributed to the α,β-unsaturated carbonyl system, which can interact with cellular nucleophiles and modulate key signaling pathways.[2][6] These notes provide a comprehensive overview of the application of (E)-Naringenin chalcone in antioxidant research, detailing its mechanisms of action and providing protocols for its study.
Mechanism of Action
This compound exerts its antioxidant effects through multiple mechanisms:
-
Direct Radical Scavenging: It can directly neutralize free radicals through hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms, a common feature of phenolic compounds.[7][8]
-
Modulation of Antioxidant Signaling Pathways: It activates the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway, a master regulator of endogenous antioxidant defenses.[6][9][10][11]
-
Inhibition of Pro-inflammatory Pathways: It suppresses pro-inflammatory pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), which are often linked to oxidative stress.[4][5][12][13]
Data Presentation: Antioxidant and Anti-inflammatory Activities
The following tables summarize the quantitative effects of this compound from various studies.
Table 1: In Vitro Antioxidant Activity of this compound
| Assay | Model System | IC50 Value / Effect | Reference |
| DPPH Radical Scavenging | Chemical Assay | IC50 values indicate NAC has stronger scavenging activity than naringenin and apigenin.[7] | [7] |
| Inhibition of MCP-1, TNF-α, NO | LPS-stimulated RAW 264.7 macrophages | Dose-dependent inhibition (25-200 μM)[14] | [14] |
Table 2: Modulation of Gene and Protein Expression by this compound
| Target | Model System | Treatment | Fold Change / Effect | Reference |
| Adiponectin mRNA and protein | 3T3-L1 adipocytes | 25-100 μM | Significant increase in expression and secretion | [14] |
| Nrf2-regulated antioxidant genes | - | - | Potential to increase expression in the presence of N-acetyl-cysteine (NAC)[9] | [9] |
| iNOS protein expression | LPS-stimulated RAW 264.7 macrophages | - | Suppression of expression[5] | [5] |
Signaling Pathways Modulated by this compound
Nrf2-ARE Signaling Pathway
This compound is an activator of the Nrf2-ARE pathway.[9][11] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. Electrophilic compounds like chalcones can modify cysteine residues on Keap1, leading to a conformational change and the release of Nrf2.[6][10] Nrf2 then translocates to the nucleus, binds to the ARE in the promoter region of target genes, and initiates the transcription of a battery of antioxidant and cytoprotective enzymes (e.g., HO-1, NQO1, GCLC).[6][10]
Figure 1: Activation of the Nrf2-ARE pathway by this compound.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation. In response to stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its degradation. This releases NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and induce the expression of pro-inflammatory genes. This compound can inhibit this pathway, possibly by preventing the degradation of IκBα, thereby suppressing the expression of inflammatory mediators.[5]
Figure 2: Inhibition of the NF-κB pathway by this compound.
Experimental Protocols
Protocol 1: DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of dilutions of the chalcone in methanol (e.g., 15-250 µg/mL).[15]
-
Prepare a 0.5 mM solution of DPPH in methanol.[15]
-
In a 96-well plate, add 100 µL of each chalcone dilution.
-
Add 100 µL of the DPPH solution to each well.
-
For the control, mix 100 µL of methanol with 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.[15][16]
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100
-
Determine the IC50 value by plotting the percentage of scavenging against the concentration of the chalcone.[18]
Figure 3: Workflow for the DPPH Radical Scavenging Assay.
Protocol 2: Cellular Antioxidant Activity (CAA) Assay
This cell-based assay measures the ability of a compound to inhibit intracellular ROS generation.[19]
Materials:
-
Adherent cells (e.g., HepG2)
-
96-well black, clear-bottom tissue culture plates
-
This compound stock solution (in DMSO)
-
DCFH-DA (2',7'-Dichlorodihydrofluorescein diacetate) probe
-
Free radical initiator (e.g., AAPH)
-
Cell culture medium
-
PBS (Phosphate-Buffered Saline)
-
Fluorescence microplate reader
Procedure:
-
Seed cells in a 96-well plate and culture until confluent.[20][21]
-
Remove the culture medium and wash the cells gently with warm PBS.[19]
-
Pre-incubate the cells with medium containing DCFH-DA and various concentrations of this compound for 1 hour at 37°C.[19][20] Include vehicle controls (DMSO).
-
Remove the treatment solution and wash the cells with PBS.[19][20]
-
Add the free radical initiator solution to induce oxidative stress.[20][21]
-
Immediately measure fluorescence intensity at an excitation of ~480 nm and an emission of ~530 nm, taking readings every 5 minutes for 1 hour.[21]
-
Calculate the antioxidant activity based on the reduction in fluorescence in the presence of the chalcone compared to the control.
Protocol 3: Western Blot for Nrf2 Nuclear Translocation
This protocol determines the levels of Nrf2 in the cytoplasmic and nuclear fractions of cells.
Materials:
-
Cells treated with this compound
-
Cell lysis buffer and nuclear extraction kit
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-Nrf2, anti-GAPDH (cytoplasmic marker), anti-Lamin B1 (nuclear marker)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest the cells and perform cytoplasmic and nuclear fractionation using a commercial kit.[22]
-
Determine the protein concentration of each fraction.[19]
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[19]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against Nrf2, GAPDH, and Lamin B1 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate.[19]
-
Quantify the band intensities using densitometry software and normalize Nrf2 levels to the respective fraction marker.[19][23]
Protocol 4: Quantitative Real-Time PCR (qPCR) for Antioxidant Gene Expression
This protocol measures the mRNA levels of Nrf2-target genes.
Materials:
-
Cells treated with this compound
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Primers for target genes (e.g., HMOX1, NQO1) and a housekeeping gene (e.g., ACTB, GAPDH)
-
qPCR instrument
Procedure:
-
Treat cells with this compound.
-
Extract total RNA from the cells.
-
Synthesize cDNA from the extracted RNA.
-
Set up the qPCR reaction with SYBR Green Master Mix, primers, and cDNA.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.[26]
Conclusion
This compound is a valuable tool for investigating antioxidant pathways. Its ability to directly scavenge radicals and modulate key signaling networks like Nrf2 and NF-κB provides a multi-faceted mechanism for cellular protection. The protocols outlined here provide a framework for researchers to explore and quantify the antioxidant and cytoprotective effects of this promising natural compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. econtent.hogrefe.com [econtent.hogrefe.com]
- 3. Comparative Molecular Mechanisms of Biosynthesis of Naringenin and Related Chalcones in Actinobacteria and Plants: Relevance for the Obtention of Potent Bioactive Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Structure-antiradical activity relationships of 25 natural antioxidant phenolic compounds from different classes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iris.uniroma1.it [iris.uniroma1.it]
- 10. researchgate.net [researchgate.net]
- 11. Activation of Nrf2 signaling pathway by natural and synthetic chalcones: a therapeutic road map for oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Naringin inhibits ROS-activated MAPK pathway in high glucose-induced injuries in H9c2 cardiac cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. mdpi.com [mdpi.com]
- 16. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. benchchem.com [benchchem.com]
- 20. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]
- 21. kamiyabiomedical.com [kamiyabiomedical.com]
- 22. Comparison of human Nrf2 antibodies: A tale of two proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. scielo.br [scielo.br]
- 25. Gene expression evaluation of antioxidant enzymes in patients with hepatocellular carcinoma: RT-qPCR and bioinformatic analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Universal SYBR Green qPCR Protocol [sigmaaldrich.com]
Application Notes and Protocols for Naringenin Chalcone-Based Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naringenin (B18129) chalcone (B49325), a natural flavonoid precursor found in plants like tomatoes, has emerged as a promising scaffold for the development of novel therapeutic agents. It exhibits a wide range of pharmacological activities, including anti-inflammatory, anticancer, and anti-allergic properties.[1] These effects are attributed to its ability to modulate key cellular signaling pathways, such as the PI3K/Akt and NF-κB pathways, which are often dysregulated in various diseases. This document provides detailed application notes and protocols for the synthesis, in vitro evaluation, and in vivo testing of naringenin chalcone and its derivatives to facilitate their development as therapeutic agents.
Data Presentation
In Vitro Cytotoxicity of Naringenin Chalcone Derivatives
The following table summarizes the 50% inhibitory concentration (IC50) values of naringenin chalcone and its derivatives against various cancer cell lines, providing a reference for their potential anticancer activity.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Naringenin Chalcone | U87MG | Glioblastoma | >50 (at 24h), sharp increase above 50 µM | [2] |
| Naringenin Chalcone | SENCAR Mouse Skin Transformed (SST) cells | Skin Cancer | 92 µg/mL | [3] |
| Naringenin Chalcone | SENCAR Mouse Skin Transformed Tumor (SST-T) cells | Skin Cancer | 184 µg/mL | [3] |
| Naringenin Chalcone Derivative (2b) | MCF7 | Breast Cancer | > 10 | [2] |
| Naringenin Chalcone Derivative (2b) | MDA-MB-231 | Breast Cancer | > 10 | [2] |
| Naringenin Chalcone Derivative (6) | RBL-1 | Rat Basophilic Leukemia | 100 (5-lipoxygenase inhibition) | [2] |
| Naringenin Chalcone Derivative (7) | RBL-1 | Rat Basophilic Leukemia | 100 (5-lipoxygenase inhibition) | [2] |
In Vitro Anti-inflammatory Activity of Naringenin Chalcone
This table presents the dose-dependent inhibitory effects of naringenin chalcone on the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
| Mediator | Concentration of Naringenin Chalcone (µM) | % Inhibition | Reference |
| Nitric Oxide (NO) | 25 - 200 | Dose-dependent inhibition | [2][4] |
| TNF-α | 25 - 200 | Dose-dependent inhibition | [2][4] |
| MCP-1 | 25 - 200 | Dose-dependent inhibition | [2][4] |
| IL-6 | Not Specified | Dose-dependent inhibition | [5][6][7] |
Experimental Protocols
Synthesis of Naringenin Chalcone via Claisen-Schmidt Condensation
This protocol describes a general method for the synthesis of naringenin chalcone.
Materials:
-
Aqueous Potassium Hydroxide (B78521) (KOH) solution (e.g., 50%)
-
Hydrochloric acid (HCl), dilute
-
Distilled water
-
Ice
Procedure:
-
Dissolve 2',4',6'-trihydroxyacetophenone in a minimal amount of ethanol in a round-bottom flask.
-
Add an equimolar amount of 4-hydroxybenzaldehyde to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add the aqueous KOH solution dropwise to the cooled mixture with constant stirring.
-
Allow the reaction mixture to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, pour the reaction mixture into a beaker containing crushed ice and water.
-
Acidify the mixture by slowly adding dilute HCl until a yellow precipitate of naringenin chalcone is formed.
-
Filter the precipitate using vacuum filtration and wash thoroughly with cold distilled water until the washings are neutral.
-
Dry the crude product in a desiccator.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure naringenin chalcone.
In Vitro Cytotoxicity Assessment: MTT Assay
This protocol details the use of the MTT assay to evaluate the cytotoxic effects of naringenin chalcone on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., U87MG glioblastoma cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Naringenin chalcone stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of naringenin chalcone in the complete culture medium from the stock solution. The final DMSO concentration should be less than 0.1%.
-
After 24 hours, remove the medium from the wells and add 100 µL of the prepared naringenin chalcone dilutions (in triplicate) to the cells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
This protocol describes the measurement of NO production in LPS-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cells
-
Complete cell culture medium (DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Naringenin chalcone stock solution (in DMSO)
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
24-well plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of naringenin chalcone for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (cells + LPS).
-
After 24 hours, collect the cell culture supernatant.
-
In a 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent Part A, followed by 50 µL of Griess Reagent Part B.
-
Incubate the plate at room temperature for 10 minutes in the dark.
-
Measure the absorbance at 540 nm.
-
Prepare a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in the supernatants and determine the percentage of inhibition of NO production by naringenin chalcone.
In Vitro Anti-inflammatory Activity: Cytokine Measurement (ELISA)
This protocol outlines the measurement of pro-inflammatory cytokines like TNF-α and IL-6 in cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Cell culture supernatants from the NO production assay (or a similar experiment)
-
Commercially available ELISA kit for the specific cytokine (e.g., mouse TNF-α or IL-6)
-
Wash buffer
-
Assay diluent
-
Detection antibody
-
Streptavidin-HRP
-
Substrate solution
-
Stop solution
-
Microplate reader
Procedure:
-
Follow the instructions provided with the commercial ELISA kit.
-
Briefly, coat a 96-well plate with the capture antibody overnight.
-
Wash the plate and block non-specific binding sites.
-
Add standards and cell culture supernatants to the wells and incubate.
-
Wash the plate and add the biotinylated detection antibody.
-
Incubate, wash, and then add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Incubate, wash, and add the TMB substrate solution.
-
Stop the reaction with the stop solution.
-
Measure the absorbance at 450 nm.
-
Calculate the cytokine concentrations in the samples based on the standard curve and determine the dose-dependent inhibition by naringenin chalcone.
In Vivo Anticancer Efficacy: Glioblastoma Xenograft Model
This protocol describes a xenograft mouse model to evaluate the in vivo anticancer activity of naringenin chalcone against glioblastoma.
Materials:
-
Athymic nude mice (e.g., Balb/c nude)
-
U87MG human glioblastoma cells
-
Matrigel (optional)
-
Naringenin chalcone formulation for administration (e.g., in corn oil or a suitable vehicle)
-
Calipers
-
Anesthesia
Procedure:
-
Harvest U87MG cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel at a concentration of 5 x 10⁶ to 1 x 10⁷ cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment and control groups (n=5-10 mice per group).
-
Administer naringenin chalcone (e.g., 5-80 mg/kg) or the vehicle control to the mice daily via oral gavage or another appropriate route.[2]
-
Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and general health of the mice throughout the study.
-
After a predetermined period (e.g., 24 days), euthanize the mice and excise the tumors.[2]
-
Weigh the tumors and perform further analysis (e.g., histopathology, western blotting) as needed.
In Vivo Anti-inflammatory/Anti-allergic Efficacy: Ovalbumin-Induced Asthma Model
This protocol details a mouse model of allergic asthma to assess the in vivo anti-inflammatory and anti-allergic effects of naringenin chalcone.
Materials:
-
BALB/c mice
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Alum)
-
Naringenin chalcone formulation for oral administration
-
Aerosol delivery system
-
Bronchoalveolar lavage (BAL) fluid collection supplies
Procedure:
-
Sensitization: On days 0 and 14, sensitize mice by intraperitoneal injection of OVA emulsified in Alum.
-
Challenge: From day 21 to 27, challenge the sensitized mice with aerosolized OVA for 30 minutes daily.
-
Treatment: Administer naringenin chalcone (e.g., 0.8 mg/kg, p.o.) or vehicle daily throughout the sensitization and challenge period.[1][3]
-
Assessment of Airway Hyperresponsiveness (AHR): 24 hours after the final OVA challenge, measure AHR to increasing concentrations of methacholine (B1211447) using a whole-body plethysmograph.
-
Bronchoalveolar Lavage (BAL): After AHR measurement, perform a BAL to collect airway inflammatory cells.
-
Cell Count and Cytokine Analysis: Perform a total and differential cell count on the BAL fluid to quantify eosinophils and other inflammatory cells. Measure the levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid by ELISA.
-
Histology: Perfuse and fix the lungs for histological analysis of airway inflammation and mucus production (e.g., using H&E and PAS staining).
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for the development of naringenin chalcone-based therapeutic agents.
Caption: Naringenin chalcone inhibits the PI3K/Akt signaling pathway.
Caption: Naringenin chalcone inhibits the NF-κB signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Naringin inhibits titanium particles-induced up-regulation of TNF-α and IL-6 via the p38 MAPK pathway in fibroblasts from hip periprosthetic membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Efficacy Testing of (E)-Naringenin Chalcone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing various in vivo animal models for assessing the therapeutic efficacy of (E)-Naringenin chalcone (B49325). Detailed protocols for cancer, inflammation, allergy, and metabolic disease models are presented, along with summaries of reported efficacy data and insights into the underlying signaling pathways.
Glioblastoma Xenograft Model
This model is employed to evaluate the anti-tumor potential of (E)-Naringenin chalcone against human glioblastoma.
Quantitative Data Summary
| Animal Model | Treatment | Dosage | Duration | Key Findings | Reference |
| Balb/c nude mice with U87MG xenografts | This compound | 5-80 mg/kg | 24 days | Reduced tumor volume and weight. | [1] |
Experimental Protocol
Materials:
-
U87MG human glioblastoma cells
-
Balb/c nude mice (8 weeks old)
-
This compound
-
Vehicle (e.g., DMSO, corn oil)
-
Matrigel (optional)
-
Calipers
-
Sterile PBS
-
Syringes and needles
Procedure:
-
Cell Culture: Culture U87MG cells in appropriate media until they reach 80-90% confluency.
-
Cell Preparation for Injection: Harvest the cells and resuspend them in sterile PBS at a concentration of 1 x 10^7 cells/mL. For subcutaneous injection, cells can be mixed 1:1 with Matrigel to enhance tumor formation.
-
Tumor Cell Implantation:
-
Tumor Growth Monitoring: Allow tumors to establish and grow. For subcutaneous models, monitor tumor growth by measuring the length and width with calipers every 2-3 days. Tumor volume can be calculated using the formula: Volume = 0.5 × length × width².
-
Treatment Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound (e.g., 5-80 mg/kg) or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection) daily for the specified duration (e.g., 24 days).[1]
-
Efficacy Evaluation: At the end of the treatment period, euthanize the mice. Excise the tumors and measure their final volume and weight.
-
Mechanism of Action Studies (Optional): Tumor tissues can be collected for further analysis, such as Western blotting to assess the expression of proteins in the PI3K/Akt signaling pathway.
Signaling Pathway: PI3K/Akt/mTOR in Glioblastoma
This compound has been shown to exert its anti-cancer effects in glioblastoma by modulating the PI3K/Akt signaling pathway.[2] This pathway is frequently hyperactivated in glioblastoma due to mutations in genes like EGFR, PTEN, and PIK3CA, leading to increased cell proliferation, survival, and resistance to therapy.[1][4][5]
Anti-inflammatory and Anti-allergic Models
These models are utilized to assess the efficacy of this compound in mitigating inflammation and allergic reactions.
Quantitative Data Summary
| Animal Model | Treatment | Dosage | Key Findings | Reference |
| Arachidonic Acid-Induced Ear Edema (mice) | Topical this compound | 2% | 42% reduction in ear swelling. | [4] |
| IgE-mediated Passive Cutaneous Anaphylaxis (CD-1 mice) | Intravenous this compound | 0.02% | Strong antiallergic activity. | [4][5] |
| IgE-mediated Passive Cutaneous Anaphylaxis (CD-1 mice) | Topical this compound | 2% | Strong antiallergic activity. | [4][5] |
Experimental Protocols
Materials:
-
CD-1 or BALB/c mice
-
Arachidonic acid (AA) solution in acetone
-
This compound solution in a suitable vehicle (e.g., acetone)
-
Punch biopsy tool
-
Analytical balance
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Treatment Application: Topically apply the this compound solution or vehicle to both sides of the right ear.
-
Induction of Inflammation: After a set time (e.g., 30 minutes), apply the AA solution to the same ear to induce edema. The left ear serves as a non-inflamed control.
-
Edema Measurement: After a specific duration (e.g., 1 hour), euthanize the mice and take a punch biopsy from both ears.
-
Efficacy Calculation: Weigh the biopsies and calculate the percentage of edema inhibition using the formula: % Inhibition = [1 - (Weight of treated right ear biopsy - Weight of left ear biopsy) / (Weight of vehicle-treated right ear biopsy - Weight of left ear biopsy)] × 100.
Materials:
-
CD-1 mice
-
Anti-dinitrophenyl (DNP)-IgE antibody
-
DNP-human serum albumin (HSA) antigen
-
Evans blue dye
-
This compound
-
Saline
Procedure:
-
Sensitization: Inject anti-DNP-IgE antibody intradermally into the ears of the mice.[6]
-
Treatment: After 24 hours, administer this compound either intravenously or topically.
-
Antigen Challenge: After a set time post-treatment (e.g., 1 hour), intravenously inject the DNP-HSA antigen along with Evans blue dye.
-
Quantification of Anaphylactic Reaction: The Evans blue dye will extravasate into the ear tissue where the allergic reaction occurs. After a specific time (e.g., 30 minutes), euthanize the mice, excise the ears, and extract the Evans blue dye using a solvent (e.g., formamide).
-
Efficacy Assessment: Measure the absorbance of the extracted dye using a spectrophotometer to quantify the extent of the allergic reaction. A reduction in dye extravasation in the treated group compared to the control group indicates anti-allergic activity.
Signaling Pathway: Anti-inflammatory Action
This compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. This is achieved in part through the modulation of signaling pathways like NF-κB, which is a key regulator of the inflammatory response.
Metabolic Disease Models
These models are designed to investigate the effects of this compound on metabolic parameters, particularly in the context of diabetes and obesity.
Quantitative Data Summary
| Animal Model | Treatment | Key Findings | Reference | | :--- | :--- | :--- | | Diabetic mice | Oral this compound | Increased plasma adiponectin levels. |[1] |
Experimental Protocol: Streptozotocin (STZ)-Induced Diabetes
Materials:
-
Sprague-Dawley rats or C57BL/6 mice
-
Streptozotocin (STZ)
-
Citrate buffer (pH 4.5)
-
This compound
-
Glucometer and test strips
Procedure:
-
Induction of Diabetes:
-
For Type 1 diabetes model: A single high dose of STZ (e.g., 150 mg/kg for mice, 65 mg/kg for rats) is injected intraperitoneally.
-
For Type 2 diabetes model: A low dose of STZ is administered following a high-fat diet to induce insulin (B600854) resistance.
-
-
Confirmation of Diabetes: Monitor blood glucose levels for several days after STZ injection. Animals with fasting blood glucose levels above a certain threshold (e.g., 250 mg/dL) are considered diabetic.
-
Treatment: Randomize diabetic animals into treatment and control groups. Administer this compound or vehicle orally for a specified period.
-
Efficacy Evaluation:
-
Monitor fasting blood glucose levels and body weight regularly.
-
At the end of the study, collect blood samples to measure plasma insulin, adiponectin, and lipid profiles.
-
Tissues such as the pancreas, liver, and adipose tissue can be collected for histological analysis or molecular studies.
-
Signaling Pathway: Adiponectin Regulation
This compound has been shown to improve adipocyte function by enhancing the production of adiponectin, an important hormone for regulating glucose levels and fatty acid breakdown. This effect is mediated through the activation of the peroxisome proliferator-activated receptor gamma (PPARγ).
Allergic Asthma Model
This model is used to evaluate the potential of this compound in alleviating the symptoms of allergic asthma.
Quantitative Data Summary
| Animal Model | Treatment | Dosage | Key Findings | Reference |
| Allergic asthmatic BALB/c mice | Oral this compound | 0.8 mg/kg daily | Reduced eosinophilic airway inflammation, airway hyperresponsiveness, and suppressed Th2 cytokine production. | [1] |
Experimental Protocol: Ovalbumin (OVA)-Induced Allergic Asthma
Materials:
-
BALB/c mice
-
Ovalbumin (OVA)
-
Alum (adjuvant)
-
This compound
-
Saline
-
Equipment for measuring airway hyperresponsiveness (AHR)
-
Reagents for bronchoalveolar lavage (BAL) fluid analysis and histology
Procedure:
-
Sensitization: Sensitize mice by intraperitoneal injections of OVA emulsified in alum on specific days (e.g., day 0 and day 14).
-
Challenge: Challenge the sensitized mice with aerosolized OVA for several consecutive days (e.g., days 21-23) to induce an asthmatic response.
-
Treatment: Administer this compound or vehicle (e.g., orally) to the treatment group before each OVA challenge.
-
Efficacy Evaluation:
-
Airway Hyperresponsiveness (AHR): 24 hours after the final challenge, measure AHR in response to increasing concentrations of methacholine.
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze the inflammatory cell infiltrate (e.g., eosinophils) and cytokine levels (e.g., IL-4, IL-5, IL-13).
-
Histology: Perfuse and fix the lungs for histological analysis to assess airway inflammation and remodeling (e.g., mucus production, collagen deposition).
-
Serum IgE: Collect blood to measure the levels of OVA-specific IgE.
-
Experimental Workflow
References
- 1. PI3K/Akt/mTOR signaling pathway and targeted therapy for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2.8. Passive Cutaneous Anaphylaxis (PCA) in Mice [bio-protocol.org]
- 3. U87 Xenograft Model - Altogen Labs [altogenlabs.com]
- 4. PI3K Signaling in Glioma—Animal Models and Therapeutic Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. criver.com [criver.com]
Application Notes & Protocols: (E)-Naringenin Chalcone Delivery Systems for Improved Bioavailability
Audience: Researchers, scientists, and drug development professionals.
Introduction: (E)-Naringenin chalcone (B49325), a precursor to the flavanone (B1672756) naringenin (B18129), is a natural polyphenol found in plants like tomatoes and citrus fruits.[1][2] It possesses a distinct α,β-unsaturated ketone structure that is associated with various biological activities, including anti-inflammatory and antioxidant effects.[1][2] However, the therapeutic application of naringenin chalcone is significantly hampered by its poor aqueous solubility and inherent instability.[1][2] Under physiological conditions, it readily undergoes intramolecular cyclization to form the more stable naringenin, and is subject to extensive metabolism, which limits its bioavailability and potential efficacy.[1][3]
To overcome these limitations, various drug delivery systems have been explored. While research specifically on (E)-Naringenin chalcone delivery systems is emerging, a substantial body of work has focused on developing nanoformulations for its stable cyclized form, naringenin. These systems provide a robust framework and valuable insights for designing effective delivery vehicles for naringenin chalcone. This document details various nano-delivery strategies, summarizing their impact on bioavailability and providing protocols for their formulation and evaluation. The strategies discussed include liposomes, polymeric nanoparticles, and nanosuspensions, which aim to enhance solubility, protect the molecule from degradation, and improve its pharmacokinetic profile.[4][5][6]
Application Notes: Overview of Delivery Systems
Several types of nanocarriers have been successfully employed to enhance the bioavailability of naringenin, providing a blueprint for naringenin chalcone formulations.
-
Liposomes: These are vesicular structures composed of a lipid bilayer enclosing an aqueous core. Liposomes are biocompatible and can encapsulate both hydrophilic and hydrophobic compounds.[7] For hydrophobic molecules like naringenin, liposomal formulations have been shown to significantly increase solubility and oral bioavailability.[8][9] A 13.44-fold increase in relative bioavailability was observed in mice after oral administration of a naringenin-loaded liposome (B1194612).[7][9]
-
Polymeric Nanoparticles: These are solid colloidal particles made from biodegradable and biocompatible polymers such as poly(lactic-co-glycolic acid) (PLGA) or Eudragit®.[4][10] They can protect the encapsulated drug from enzymatic degradation, offer controlled release, and improve stability.[10][11] Cationic-polymeric nanoparticles loaded with naringenin demonstrated a remarkable 96-fold increase in bioavailability compared to the free form.[12][13]
-
Nanosuspensions: This strategy involves reducing the particle size of the pure drug to the nanometer range, which increases the surface area and, consequently, the dissolution rate and saturation solubility.[14][15] Naringenin nanosuspensions stabilized with polymers like PVP K-90 have shown an approximate 2-fold improvement in Cmax and a 1.8-fold increase in the AUC (Area Under the Curve) compared to the pure drug.[14]
-
Micelles: Polymeric micelles are nano-sized core-shell structures formed by the self-assembly of amphiphilic block copolymers in an aqueous solution.[4][16] The hydrophobic core is an ideal reservoir for poorly water-soluble drugs like naringenin, while the hydrophilic shell provides stability in the physiological environment.[4][17]
Data Presentation: Quantitative Comparison of Delivery Systems
The following tables summarize the physicochemical properties and pharmacokinetic parameters of various naringenin nanoformulations from published studies. This data highlights the significant improvements achieved over the free compound.
Table 1: Physicochemical Characteristics of Naringenin Delivery Systems
| Delivery System | Core Components | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Liposomes | Phospholipid, Cholesterol, Sodium Cholate | 70.53 ± 1.71 | -37.4 ± 7.3 | 72.2 ± 0.8 | - | [7][9] |
| Liposomes | - | ~207 | -27 | 94.6 | 19.2 | [18] |
| Cationic Polymeric Nanoparticles | Eudragit E100 | 430.42 ± 5.78 | - | 68.83 ± 3.45 | - | [12][13] |
| Nanosuspension | Naringenin, PVP K-90 | 117 ± 5 | -14.6 ± 5.6 | - | - | [14] |
| Polymeric Micelles | MPEG-PCL | 23.95 ± 0.51 | - | High | High | [16] |
Table 2: In Vivo Pharmacokinetic Parameters of Naringenin Delivery Systems (Oral Administration)
| Delivery System | Animal Model | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability Increase (Fold) | Reference |
| Free Naringenin | Mice | - | - | 16,648.48 | - | [7][9] |
| Liposomes | Mice | - | - | 223,754.0 | ~13.44 | [7][9] |
| Free Naringenin | - | - | - | - | - | [12][13] |
| Cationic Polymeric Nanoparticles | Rats | - | - | - | ~96 | [12][13] |
| Free Naringenin | - | - | - | - | - | [14] |
| Nanosuspension | - | ~2x higher | - | ~1.8x higher | ~1.8 | [14] |
Experimental Protocols
The following protocols provide detailed methodologies for the preparation and characterization of common this compound or naringenin delivery systems.
Protocol 1: Preparation of Naringenin-Loaded Liposomes via Thin-Film Hydration
This protocol is adapted from the methodology used for preparing naringenin-loaded liposomes, which significantly enhanced its oral bioavailability.[7][9]
Materials:
-
This compound or Naringenin
-
Phospholipid (e.g., Soybean Phosphatidylcholine)
-
Cholesterol
-
Sodium cholate
-
Chloroform (B151607) and Methanol (B129727) (as organic solvents)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator
-
Syringe filters (0.22 µm)
Procedure:
-
Lipid Film Formation: a. Dissolve naringenin, phospholipid, and cholesterol in a mixture of chloroform and methanol in a round-bottom flask. A typical molar ratio is 1:4:1 (Drug:Phospholipid:Cholesterol). b. Attach the flask to a rotary evaporator. c. Evaporate the organic solvents under vacuum at a controlled temperature (e.g., 40°C) until a thin, uniform lipid film forms on the inner wall of the flask. d. Continue to dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: a. Hydrate the lipid film by adding PBS (pH 7.4) containing a stabilizer like sodium cholate. b. Rotate the flask gently in a water bath set above the lipid transition temperature (e.g., 50°C) for 1-2 hours. This will form multilamellar vesicles (MLVs).
-
Size Reduction (Sonication): a. To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator. b. Perform sonication on an ice bath to prevent lipid degradation. Use cycles of sonication (e.g., 3 seconds on, 2 seconds off) for a total of 10-15 minutes.
-
Purification and Sterilization: a. Centrifuge the liposome suspension at low speed (e.g., 5,000 rpm for 10 min) to remove any unhydrated lipid aggregates. b. To separate the unencapsulated (free) drug, the suspension can be centrifuged at high speed (e.g., 15,000 rpm for 30 min) or dialyzed against PBS. c. Sterilize the final liposomal formulation by passing it through a 0.22 µm syringe filter.
-
Storage: Store the liposomal suspension at 4°C.
Protocol 2: Preparation of Polymeric Nanoparticles by Nanoprecipitation
This method is suitable for encapsulating hydrophobic drugs like naringenin chalcone into polymers like PLGA or PVP.[4]
Materials:
-
This compound or Naringenin
-
Polymer (e.g., PLGA, PVP)
-
Organic solvent (e.g., Acetone, Dichloromethane)
-
Aqueous phase (deionized water)
-
Surfactant/Stabilizer (e.g., Poloxamer 188, Tween 80)
-
Magnetic stirrer
-
Rotary evaporator or magnetic stirring overnight for solvent evaporation
Procedure:
-
Organic Phase Preparation: a. Dissolve the polymer and naringenin chalcone in a water-miscible organic solvent (e.g., acetone).
-
Nanoprecipitation: a. Prepare an aqueous solution containing a surfactant (e.g., 1% w/v Poloxamer 188). b. While vigorously stirring the aqueous phase on a magnetic stirrer, inject the organic phase dropwise using a syringe. c. Nanoparticles will form instantaneously as the solvent diffuses into the aqueous phase, causing the polymer and drug to precipitate.
-
Solvent Removal: a. Continue stirring the suspension at room temperature for several hours (or overnight) to allow for the complete evaporation of the organic solvent. Alternatively, use a rotary evaporator at reduced pressure.
-
Purification: a. Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm, 4°C for 30 minutes) to pellet the nanoparticles. b. Discard the supernatant, which contains the unencapsulated drug and excess surfactant. c. Resuspend the nanoparticle pellet in deionized water and repeat the washing step twice to ensure complete removal of impurities.
-
Lyophilization (Optional): a. For long-term storage, the purified nanoparticles can be freeze-dried. Resuspend the final pellet in a small amount of deionized water containing a cryoprotectant (e.g., 5% trehalose). b. Freeze the suspension at -80°C and then lyophilize for 48 hours.
Protocol 3: Characterization of Nanoparticles
1. Particle Size and Zeta Potential:
-
Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
-
Procedure: a. Dilute the nanoparticle suspension with deionized water to an appropriate concentration. b. Analyze the sample using a Zetasizer instrument. c. Record the average particle size (Z-average), polydispersity index (PDI), and zeta potential. The PDI indicates the size distribution uniformity (a value < 0.3 is generally considered acceptable). Zeta potential indicates surface charge and predicts stability.
2. Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Method: Indirect quantification using High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.
-
Procedure: a. Separate the nanoparticles from the aqueous medium by ultracentrifugation. b. Carefully collect the supernatant, which contains the free, unencapsulated drug. c. Measure the concentration of the free drug in the supernatant using a pre-validated HPLC or UV-Vis method. d. Calculate EE and DL using the following formulas:
- EE (%) = [(Total Drug Amount - Free Drug Amount) / Total Drug Amount] x 100
- DL (%) = [(Total Drug Amount - Free Drug Amount) / Weight of Nanoparticles] x 100
Protocol 4: In Vitro Drug Release Study
Method: Dialysis Bag Method.
Procedure:
-
Place a known amount of the nanoparticle formulation (e.g., 1 mL) into a dialysis bag with a specific molecular weight cut-off (MWCO, e.g., 12 kDa).
-
Immerse the sealed bag into a release medium (e.g., 50 mL of PBS, pH 7.4, or simulated gastric/intestinal fluids) in a beaker.
-
Place the beaker in a shaking water bath at 37°C with constant agitation (e.g., 100 rpm).
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample (e.g., 1 mL) from the release medium.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using HPLC or UV-Vis.
-
Plot the cumulative percentage of drug released versus time to obtain the release profile.[9]
Visualizations: Workflows and Rationale
The following diagrams illustrate key processes and concepts related to the development of naringenin chalcone delivery systems.
Caption: Workflow for liposome preparation using the thin-film hydration method.
Caption: Workflow for polymeric nanoparticle preparation via nanoprecipitation.
Caption: Rationale for using nano-delivery systems for naringenin chalcone.
References
- 1. imrpress.com [imrpress.com]
- 2. CM-Naringenin-Chalcone | Mibelle Biochemistry [mibellebiochemistry.com]
- 3. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 4. Naringenin Nano-Delivery Systems and Their Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Publishers Panel [journalamme.org]
- 7. researchgate.net [researchgate.net]
- 8. bio-conferences.org [bio-conferences.org]
- 9. Enhanced Solubility and Bioavailability of Naringenin via Liposomal Nanoformulation: Preparation and In Vitro and In Vivo Evaluations | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Potential of Cationic-Polymeric Nanoparticles for Oral Delivery of Naringenin: In Vitro and In Vivo Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Formulation and Evaluation of Naringenin Nanosuspensions for Bioavailability Enhancement | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Naringin-loaded polymeric micelles as buccal tablets: formulation, characterization, in vitro release, cytotoxicity and histopathology studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Preparation and Characterization of Micelles [ouci.dntb.gov.ua]
- 18. Comparison of free vs. liposomal naringenin in white adipose tissue browning in C57BL/6j mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of (E)-Naringenin Chalcone Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield and purity of (E)-Naringenin chalcone (B49325) synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing (E)-Naringenin chalcone?
A1: The most prevalent and efficient method for synthesizing this compound and its analogs is the Claisen-Schmidt condensation. This base-catalyzed reaction involves the condensation of an appropriately substituted acetophenone (B1666503) with a benzaldehyde (B42025) derivative.[1]
Q2: What are the key reactants for the synthesis of this compound?
A2: The synthesis of this compound (2′,4′,6′,4-tetrahydroxychalcone) typically involves the reaction between 2,4,6-trihydroxyacetophenone and 4-hydroxybenzaldehyde (B117250).
Q3: Which catalysts are typically used, and how does their concentration affect the reaction?
A3: The reaction is typically catalyzed by a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in a polar solvent like ethanol (B145695).[2] The concentration of the base is critical; excessively high concentrations can promote side reactions.[3] For hydroxyl-substituted chalcones, the concentration of the aqueous alkaline base is a key parameter to optimize to avoid deprotonation of phenolic hydroxyls which can inhibit the reaction.[4][5]
Q4: What are common side reactions that can occur during the synthesis?
A4: Common side reactions include the self-condensation of the ketone, the Cannizzaro reaction of the aldehyde (especially with aldehydes lacking α-hydrogens in the presence of a strong base), and the Michael addition of an enolate to the newly formed chalcone, which can lead to higher molecular weight byproducts.[1][5][6]
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be effectively monitored using Thin-Layer Chromatography (TLC).[6][7] This allows for the visualization of the consumption of starting materials and the formation of the product.
Q6: What is the best method for purifying the crude this compound?
A6: Recrystallization is the most common and effective method for purifying crude chalcones.[5] 95% ethanol is a frequently used solvent for the recrystallization of chalcone derivatives.[5][8] If recrystallization is ineffective, column chromatography using silica (B1680970) gel is a reliable alternative.[5][9]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Low or No Yield | 1. Inactive Catalyst: The base catalyst (e.g., NaOH, KOH) may be old, hydrated, or used in insufficient concentration.[6] 2. Poor Reagent Quality: Starting materials (acetophenone and benzaldehyde derivatives) may be impure or degraded.[6] 3. Suboptimal Reaction Temperature: The reaction may require heating to proceed, or excessive heat may cause degradation.[3][6] 4. Insufficient Reaction Time: The reaction may not have reached completion.[1] | 1. Catalyst Check: Use fresh, high-purity catalyst. Empirically determine the optimal concentration.[1] 2. Reagent Purification: Ensure the purity of starting materials. Distill aldehydes if necessary.[3] 3. Temperature Optimization: Systematically vary the reaction temperature. Many Claisen-Schmidt condensations proceed well at room temperature or with gentle heating (e.g., 40-60 °C).[6] 4. Time Extension: Extend the reaction time and monitor progress by TLC.[1] |
| Formation of an Oily Product or Impure Solid | 1. Incomplete Reaction: A mixture of starting materials and product remains.[6] 2. Side Reactions: Formation of byproducts such as from Michael addition or self-condensation of the ketone.[1][6] 3. Inappropriate Work-up: The work-up procedure may not effectively remove byproducts or the catalyst.[6] | 1. Reaction Monitoring: Use TLC to ensure the complete consumption of the limiting reagent.[6] 2. Minimize Side Reactions: Use a slight excess of the aldehyde, add the ketone slowly to the reaction mixture, or lower the reaction temperature.[5][6] 3. Purification: Attempt to purify the oil using column chromatography. Alternatively, try to induce crystallization by scratching the inside of the flask or by adding a seed crystal.[6] |
| Product Loss During Workup and Purification | 1. Product Solubility: The product may be soluble in the solvent used for washing.[1] 2. Inefficient Recrystallization: The chosen solvent system may not be optimal, leading to poor recovery.[1] | 1. Washing Procedure: Use a less polar or cold solvent for washing the crude product.[1] 2. Optimize Recrystallization: Systematically test different solvent systems to find one where the product has high solubility at high temperatures and low solubility at low temperatures. Perform multiple, smaller recrystallizations if necessary.[1] |
| Formation of a White Precipitate (Carboxylic Acid) | Cannizzaro Reaction: The aldehyde undergoes self-oxidation and reduction in the presence of a strong base.[1] | Modify Conditions: Use a lower concentration of the base or reduce the reaction temperature.[1] |
Data Presentation: Impact of Reaction Conditions on Chalcone Synthesis Yield
| Acetophenone Derivative | Benzaldehyde Derivative | Catalyst/Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| 2-hydroxy-4,6-dimethoxyacetophenone | Anisaldehyde | KOH | 80 | Room Temp. | 86 | [10] |
| 1,3-diacetylbenzene | Vanillin | c-H₂SO₄ / Ethanol | 24 | Reflux | 23 | [9] |
| 1,4-diacetylbenzene | Vanillin | c-H₂SO₄ / Ethanol | 12 | Reflux | 35 | |
| 1,3,5-triacetylbenzene | Vanillin | c-H₂SO₄ / Ethanol | 3 | Reflux | 73 | |
| Hydroxybenzaldehyde | Acetophenone | 40% NaOH | 3 | N/A | 10.37 | [11] |
| Hydroxybenzaldehyde | Acetophenone | 40% NaOH + ZrO₂ montmorillonite (B579905) | 3 | N/A | 24.31 | [11] |
| Hydroxybenzaldehyde | Acetophenone | 40% NaOH (Microwave) | 50 sec | N/A | 40.35 | [11] |
| Hydroxybenzaldehyde | Acetophenone | 40% NaOH + ZrO₂ montmorillonite (Microwave) | 50 sec | N/A | 47.87 | [11] |
Experimental Protocols
General Protocol for Base-Catalyzed Synthesis of this compound
This is a general protocol and may require optimization for specific substrates.
-
Reactant Preparation: Dissolve 2,4,6-trihydroxyacetophenone (1 equivalent) and 4-hydroxybenzaldehyde (1 equivalent) in ethanol in a round-bottom flask.[1]
-
Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide (e.g., 10-20% w/v).[6]
-
Reaction: Continue stirring at room temperature. The progress of the reaction should be monitored by TLC.[6]
-
Workup: Once the reaction is complete, pour the reaction mixture into ice-cold water. The chalcone product will often precipitate as a solid.[1]
-
Isolation: Collect the solid product by vacuum filtration and wash it with cold water to remove the catalyst and any water-soluble impurities.[1]
-
Purification: Recrystallize the crude product from a suitable solvent, such as 95% ethanol, to obtain the pure this compound.[8]
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low reaction yield.
Caption: Competing reaction pathways in chalcone synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Design and synthesis of chalcone derivatives as potential non-purine xanthine oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. Practical Synthesis of Chalcone Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Stability of (E)-Naringenin chalcone in different solvents and pH
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance on the stability of (E)-Naringenin chalcone (B49325) in various experimental conditions. Understanding the stability of this compound is critical for obtaining reliable and reproducible results in research and development.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when working with (E)-Naringenin chalcone?
A1: The main stability issue is its isomerization to the flavanone (B1672756), naringenin (B18129). This is a cyclization reaction that occurs spontaneously, particularly in neutral and alkaline aqueous solutions. This transformation can significantly impact the biological activity and quantification of the intended compound.
Q2: How does pH affect the stability of this compound?
A2: The rate of isomerization of this compound to naringenin is highly pH-dependent. The reaction is significantly faster in neutral to alkaline conditions (pH > 7). Under acidic conditions (pH < 7), the cyclization still occurs but at a much slower rate. For experiments requiring the chalcone form to be predominant, maintaining a slightly acidic pH is recommended.
Q3: What is the recommended solvent for preparing stock solutions of this compound?
A3: For short-term storage and immediate use, Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing high-concentration stock solutions due to its excellent solvating power for chalcones. However, for longer-term storage, it is advisable to store the stock solution at -20°C or -80°C to minimize degradation. It is best practice to prepare fresh working solutions from the stock for each experiment.
Q4: Can I use aqueous buffers to prepare my working solutions?
A4: Yes, but with caution. Given the pH-dependent instability, it is crucial to use buffers with a slightly acidic pH (e.g., pH 4-6) if the experiment allows. If neutral or alkaline buffers are required, the working solution should be prepared immediately before use and the experiment conducted over a short duration to minimize isomerization.
Q5: How should I store my this compound solutions?
A5: Stock solutions in anhydrous DMSO should be stored in small aliquots at -20°C or -80°C and protected from light. Avoid repeated freeze-thaw cycles. Aqueous working solutions are not recommended for storage and should be prepared fresh for each experiment.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected biological activity in cell-based assays.
| Possible Cause | Troubleshooting Steps |
| Isomerization to Naringenin: The chalcone may have converted to the less active or inactive flavanone form in the culture medium (typically at physiological pH ~7.4). | 1. Prepare Fresh: Prepare the dosing solutions immediately before adding to the cells. 2. pH Control: If experimentally feasible, use a slightly acidic culture medium for the duration of the treatment. 3. Time-Course Analysis: If inconsistent results persist, perform a time-course analysis of your compound in the cell culture medium using HPLC to quantify the rate of isomerization under your specific experimental conditions. |
| Precipitation in Media: this compound has poor aqueous solubility and may precipitate in the culture medium, especially at higher concentrations. | 1. Visual Inspection: Check for precipitate in the wells using a microscope after adding the compound. 2. Solubility Test: Perform a solubility test of the chalcone in the specific culture medium to be used. 3. Lower Concentration: Use a lower final concentration of the compound. 4. Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is at a non-toxic level (typically ≤ 0.5%). |
Issue 2: Appearance of an unexpected peak in HPLC analysis corresponding to naringenin.
| Possible Cause | Troubleshooting Steps |
| pH of Mobile Phase: A neutral or basic mobile phase can cause on-column isomerization. | 1. Acidify Mobile Phase: Use a mobile phase with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to ensure the chalcone remains in its open form during the HPLC run. |
| Sample Preparation: The sample may have been prepared in a neutral or alkaline solvent or left at room temperature for an extended period before injection. | 1. Use Acidified Diluent: Prepare samples in a diluent that matches the mobile phase or is slightly acidic. 2. Analyze Promptly: Analyze samples as quickly as possible after preparation. If there is a delay, keep the samples refrigerated or on an autosampler cooler. |
Data Presentation: Stability of Chalcones
Table 1: General Stability of Hydroxychalcones in Solution
| Condition | Solvent/Medium | Stability | Primary Degradation Product |
| Acidic | 0.1 M HCl | Relatively Stable | Slow cyclization to flavanone |
| Neutral | Phosphate Buffer (pH 7.4) | Unstable | Naringenin |
| Alkaline | 0.1 M NaOH | Highly Unstable | Naringenin and other degradation products |
| Organic Solvent | DMSO, Acetonitrile, Methanol (B129727) | Relatively Stable (when anhydrous and protected from light) | Minimal degradation if stored properly |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines a general method to assess the stability of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol or acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 1 hour.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the stock solution at 60°C for 48 hours in the dark.
-
Photostability: Expose the stock solution to UV light (254 nm) for 24 hours.
-
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase and analyze by HPLC.
-
Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.
Protocol 2: HPLC Method for Quantification of this compound and Naringenin
This method allows for the simultaneous determination of this compound and its isomerization product, naringenin.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid).
-
Start with 80% A and 20% B, hold for 2 minutes.
-
Linearly increase to 70% B over 15 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm for naringenin and 370 nm for naringenin chalcone (a diode array detector is recommended for simultaneous monitoring).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Isomerization of this compound to Naringenin.
Caption: General experimental workflow for using this compound.
Technical Support Center: Purification of Synthetic (E)-Naringenin Chalcone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of synthetic (E)-Naringenin Chalcone (B49325).
Frequently Asked Questions (FAQs)
Q1: My final product shows a significant amount of Naringenin (B18129) flavanone (B1672756) impurity. How can I prevent this?
A1: The most common challenge in handling (E)-Naringenin chalcone is its propensity to spontaneously isomerize and cyclize into the more stable Naringenin flavanone.[1][2] This process is catalyzed by factors such as pH, temperature, and certain solvents.
Troubleshooting Steps:
-
pH Control: Maintain a slightly acidic to neutral pH (around 6.0) during purification and storage, as basic conditions can facilitate cyclization.[3]
-
Temperature Management: Perform purification steps, especially chromatography, at room temperature or below. Avoid excessive heating during solvent evaporation. Reactions should be conducted at temperatures that minimize isomerization, ideally between 30°C and 40°C.[3]
-
Solvent Choice: While soluble in DMF and DMSO, prolonged exposure can lead to degradation.[4] For chromatography, consider mobile phases with minimal water content and run times.
-
Storage: Store the purified solid compound at -20°C or -80°C, protected from light, to ensure long-term stability.[5][6] Stock solutions should be freshly prepared or stored at -80°C for up to one year.[6]
Q2: I am struggling with the low solubility of my crude Naringenin chalcone. What are the recommended solvents?
A2: this compound has poor aqueous solubility.[7] Effective solubilization is crucial for successful purification.
Recommended Solvents:
-
For Chromatography: The crude product can be dissolved in a minimal amount of a strong solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) before being adsorbed onto silica (B1680970) for column chromatography.[4] Be aware that moisture-absorbing DMSO can reduce solubility, so use a fresh, anhydrous grade.[6]
-
For Recrystallization: A solvent system where the compound is soluble when hot and insoluble when cold is ideal. Ethanol or methanol (B129727) can be effective choices.[4]
-
For General Handling: For biological assays, stock solutions are typically prepared in DMSO or DMF.[4][6]
Troubleshooting Guide
Issue 1: Low Yield After Purification
Low recovery of the target compound can be due to several factors, from incomplete reaction to losses during purification steps.
| Potential Cause | Recommended Solution |
| Isomerization to Naringenin | As detailed in Q1, maintain acidic to neutral pH and low temperatures throughout the purification process.[3] |
| Adsorption on Silica Gel | The multiple hydroxyl groups on the chalcone can lead to strong, sometimes irreversible, adsorption on silica gel during column chromatography. Use a mobile phase with a polar modifier (e.g., methanol or a small amount of acetic acid) to improve elution. |
| Precipitation During Extraction | Due to its poor water solubility, the chalcone may precipitate during aqueous workup. Use organic solvents like ethyl acetate (B1210297) for extraction.[8] |
| Multiple Purification Steps | Each purification step incurs some product loss. Aim for an efficient, streamlined process. It may be beneficial to use a single, high-resolution technique like preparative HPLC if possible.[9] |
Issue 2: Persistent Impurities in the Final Product
If baseline impurities remain after initial purification, a more refined approach is necessary.
| Potential Cause | Recommended Solution |
| Co-eluting Impurities in Column Chromatography | The polarity of impurities may be very similar to the product. Optimize the mobile phase by using a gradient elution or trying a different solvent system (e.g., Toluene/Ethyl Acetate, Hexane (B92381)/Acetone). |
| Starting Material Contamination | Unreacted starting materials (e.g., 4-hydroxybenzaldehyde (B117250) and 2',4',6'-trihydroxyacetophenone) may persist. Ensure the initial reaction goes to completion. A preliminary wash or recrystallization might be necessary to remove the bulk of these before chromatography. |
| Formation of Side Products | Synthesis can lead to side products.[9] High-Performance Liquid Chromatography (HPLC) is the most effective method for separating structurally similar compounds.[10][11] |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Concentration | Reference |
| DMF | 15 mg/mL | [4] |
| DMSO | 10 mg/mL - 54 mg/mL | [4][6] |
| Ethanol | 1 mg/mL | [4] |
| PBS (pH 7.2) | Slightly soluble | [4] |
Table 2: Example HPLC Conditions for Chalcone Analysis
| Parameter | Condition | Reference |
| Column | Reversed-phase (e.g., C18) | [11] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | [10][11] |
| Mobile Phase B | Acetonitrile (B52724) (ACN) | [10][11] |
| Elution Type | Gradient | [10][11] |
| Example Gradient | 20% to 50% ACN over 15 minutes | [10][11] |
| Detection Wavelength | 280 nm or 366 nm | [4][11] |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
-
Preparation of the Column: Pack a glass column with silica gel (60-120 mesh) using a suitable non-polar solvent like hexane.
-
Sample Loading: Dissolve the crude synthetic product in a minimal volume of a strong solvent (e.g., acetone (B3395972) or DMF). In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. This dry-loading method generally provides better separation.
-
Elution: Place the dried sample silica on top of the packed column. Begin elution with a non-polar solvent (e.g., hexane or toluene) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone). A typical gradient might be from 100% Hexane to 50:50 Hexane:Ethyl Acetate.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable mobile phase and a UV lamp for visualization.
-
Product Isolation: Combine the fractions containing the pure this compound and evaporate the solvent under reduced pressure at a low temperature (<40°C).
Protocol 2: Purification by Preparative HPLC
-
System Preparation: Use a preparative scale reversed-phase C18 column. Equilibrate the system with the initial mobile phase conditions (e.g., 80% Water/0.1% Formic Acid: 20% Acetonitrile).
-
Sample Preparation: Dissolve the partially purified product in the mobile phase or a suitable solvent like methanol. Filter the solution through a 0.45 µm filter to remove any particulate matter.
-
Injection and Elution: Inject the sample onto the column. Run a gradient elution, increasing the percentage of acetonitrile to elute the compound. The exact gradient should be optimized based on analytical HPLC runs.
-
Fraction Collection: Collect fractions based on the retention time of the target peak, monitored by a UV detector (e.g., at 366 nm).
-
Product Isolation: Combine the pure fractions. Remove the organic solvent (acetonitrile) under reduced pressure. The remaining aqueous solution can be freeze-dried (lyophilized) to obtain the final product as a pure powder.
Visualizations
Experimental Workflow
Caption: A typical workflow for the purification of synthetic this compound.
Signaling Pathway
Caption: Inhibition of the NF-κB pathway by this compound.
References
- 1. Naringenin chalcone - Wikipedia [en.wikipedia.org]
- 2. Probing the Deoxyflavonoid Biosynthesis: Naringenin Chalcone Is a Substrate for the Reductase Synthesizing Isoliquiritigenin [jstage.jst.go.jp]
- 3. academic.oup.com [academic.oup.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. CM-Naringenin-Chalcone | Mibelle Biochemistry [mibellebiochemistry.com]
- 8. Step-by-step optimization of a heterologous pathway for de novo naringenin production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. HPLC of flavanones and chalcones in different species and clones of Salix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ptfarm.pl [ptfarm.pl]
Technical Support Center: Overcoming Low Bioavailability of Naringenin Chalcone In Vivo
Welcome to the technical support center for researchers, scientists, and drug development professionals working with naringenin (B18129) chalcone (B49325). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments aimed at overcoming the low bioavailability of this promising compound.
Frequently Asked Questions (FAQs)
Q1: Why does naringenin chalcone exhibit low oral bioavailability?
A1: The low oral bioavailability of naringenin chalcone is primarily attributed to two main factors:
-
Poor Aqueous Solubility: Naringenin chalcone is inherently lipophilic, leading to limited solubility in gastrointestinal fluids. This poor solubility is a significant rate-limiting step for its absorption.[1][2][3]
-
Extensive First-Pass Metabolism: After absorption, naringenin chalcone undergoes significant metabolism in the liver and intestines, primarily by cytochrome P450 enzymes.[2][3] It can also be converted into its cyclized form, naringenin, and then rapidly metabolized into glucuronide and sulfate (B86663) conjugates, which are then excreted.[4][5]
Q2: What are the most common strategies to improve the in vivo bioavailability of naringenin chalcone?
A2: Several formulation strategies have been successfully employed to enhance the oral bioavailability of naringenin and its chalcone form. These include:
-
Nanoformulations: Reducing the particle size to the nanometer range increases the surface area for dissolution, leading to improved absorption. Common nanoformulations include nanosuspensions, nanocapsules, and solid lipid nanoparticles (SLNs).[6][7][8][9]
-
Cyclodextrin (B1172386) Inclusion Complexes: Encapsulating naringenin chalcone within cyclodextrin molecules can significantly increase its aqueous solubility and subsequent absorption.[10][11][12][13]
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form a fine oil-in-water nanoemulsion in the gastrointestinal tract, enhancing the solubilization and absorption of lipophilic drugs like naringenin chalcone.[1][14]
-
Polymeric Micelles: These are core-shell structures formed by amphiphilic block copolymers that can encapsulate hydrophobic drugs like naringenin chalcone in their core, improving solubility and stability.[15][16]
-
Solid Dispersions: Dispersing naringenin chalcone in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate.[3][17][18]
Q3: How significant is the improvement in bioavailability with these formulation strategies?
A3: The improvement in bioavailability can be substantial, as demonstrated by increases in key pharmacokinetic parameters such as the area under the curve (AUC) and maximum plasma concentration (Cmax). For instance, complexation with hydroxypropyl-β-cyclodextrin (HPβCD) has been shown to increase the AUC of naringenin by 7.4-fold and the Cmax by 14.6-fold in rats.[11][12][13] Solid lipid nanoparticles have resulted in a 9- to 12-fold increase in oral bioavailability.[7]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting/Optimization Strategy |
| Low aqueous solubility of the synthesized naringenin chalcone. | The inherent lipophilic nature of the chalcone backbone. | 1. Formulation Strategy: Develop nanoformulations such as nanoemulsions or nanocrystals to increase the surface area and dissolution rate.[19] 2. Chemical Modification: Synthesize more soluble derivatives or pro-drugs. 3. Co-crystallization: Form co-crystals with a highly soluble co-former to improve the dissolution properties of naringenin chalcone.[20] |
| Inconsistent or low oral bioavailability in animal models. | A combination of poor solubility, low permeability, and high first-pass metabolism. | 1. Integrated Approach: Combine formulation strategies (e.g., nanoemulsions) with chemical modifications designed to overcome both permeability and metabolic barriers.[19] 2. Pharmacokinetic Modeling: Use in vitro data (solubility, permeability, metabolism) to build a pharmacokinetic model to predict in vivo behavior and guide formulation and chemical modification strategies.[19] |
| High first-pass metabolism observed in in vivo studies. | Metabolism by Cytochrome P450 (CYP) enzymes in the liver and intestine. | 1. Chemical Modification: Design and synthesize chalcone analogues with modifications at metabolically labile sites to block enzymatic action.[19] 2. Co-administration with CYP inhibitors: While not a long-term strategy for drug development, this can be used in preclinical studies to understand the metabolic pathways involved. Some chalcones themselves can inhibit CYP enzymes.[19] |
| Efflux of naringenin chalcone by P-glycoprotein (P-gp) transporters. | Naringenin chalcone may be a substrate for P-gp, which pumps it back into the intestinal lumen. | 1. Co-administration with P-gp inhibitors: Use known inhibitors like verapamil (B1683045) in your in vitro assays to confirm P-gp mediated efflux.[19] 2. Formulation Approach: Utilize nanoformulations that can be taken up by alternative absorption pathways, bypassing efflux transporters.[19] |
Quantitative Data Summary
The following tables summarize the quantitative improvements in the bioavailability of naringenin through various formulation strategies.
Table 1: Enhancement of Naringenin Bioavailability using Cyclodextrin Inclusion Complexes in Rats
| Formulation | Dose | Cmax (µg/mL) | AUC (hr*µg/mL) | Fold Increase in Cmax | Fold Increase in AUC | Reference |
| Naringenin | 20 mg/kg | 0.3 ± 0.1 | 2.0 ± 0.5 | - | - | [12] |
| Naringenin-HPβCD | 20 mg/kg | 4.3 ± 1.2 | 15.0 ± 4.9 | 14.6 | 7.4 | [12] |
Table 2: Pharmacokinetic Parameters of Naringenin Nanosuspensions in Rats
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC (µg/h/mL) | Relative Bioavailability (%) | Reference |
| Naringenin Suspension | 4.82 ± 0.51 | 2.67 ± 0.58 | 29.35 ± 3.12 | 100 | [6] |
| Naringenin Nanosuspension | 8.67 ± 0.92 | 1.33 ± 0.29 | 52.83 ± 5.67 | 180 | [6] |
Table 3: Bioavailability Enhancement with Solid Lipid Nanoparticles (SLNs) in Rats
| Formulation | Administration Route | Cmax (µg/mL) | AUC (µg/L*h) | Relative Bioavailability (%) | Reference |
| Naringenin Suspension | Oral | - | - | 100 | [7] |
| Naringenin-SLNs | Oral | - | - | 900 - 1200 | [7] |
| Naringenin Suspension | Pulmonary | 1.89 ± 0.21 | 5.87 ± 0.63 | 100 | [8][9] |
| Naringenin-SLNs | Pulmonary | 3.24 ± 0.35 | 14.85 ± 1.52 | 253 | [8][9] |
Experimental Protocols
1. Preparation of Naringenin-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is based on the emulsification and low-temperature solidification method.[8][9]
-
Materials: Naringenin, solid lipid (e.g., glycerol (B35011) monostearate), surfactant (e.g., Tween 80), distilled water.
-
Procedure:
-
Melt the solid lipid at a temperature above its melting point.
-
Disperse the naringenin in the molten lipid.
-
Dissolve the surfactant in distilled water and heat to the same temperature as the lipid phase to form the aqueous phase.
-
Add the hot aqueous phase to the lipid phase and homogenize at high speed for a specified time to form a hot oil-in-water emulsion.
-
Disperse the resulting hot nanoemulsion into cold water under mechanical stirring.
-
The dispersion is then subjected to ultrasonication to further reduce the particle size.
-
The resulting SLN dispersion can be lyophilized for long-term storage, often with a cryoprotectant.
-
2. In Vivo Pharmacokinetic Study in Rats
This protocol outlines a general procedure for assessing the oral bioavailability of naringenin chalcone formulations.[19]
-
Animals: Male Sprague-Dawley or Wistar rats are commonly used.
-
Procedure:
-
Fast the animals overnight before dosing, with free access to water.
-
Administer the naringenin chalcone formulation (e.g., suspension, SLNs, cyclodextrin complex) to the rats via oral gavage at a specific dose.
-
Collect blood samples (approximately 0.2-0.3 mL) from a suitable site (e.g., tail vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Collect the blood into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of the chalcone in plasma.
-
Analyze the plasma samples to determine the chalcone concentration at each time point.
-
Use the plasma concentration-time data to calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC.
-
Visualizations
Caption: Experimental workflow for enhancing and evaluating the bioavailability of naringenin chalcone.
Caption: Strategies to overcome the low bioavailability of naringenin chalcone.
Caption: Biosynthetic pathway of naringenin from phenylalanine/tyrosine.[21]
References
- 1. Self-nanoemulsifying drug delivery system (SNEDDS) of the poorly water-soluble grapefruit flavonoid Naringenin: design, characterization, in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Systems of Naringenin with Solubilizers Expand Its Capability to Prevent Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioavailability of naringenin chalcone in humans after ingestion of cherry tomatoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bio-conferences.org [bio-conferences.org]
- 7. Naringenin loaded solid lipid nanoparticles alleviate oxidative stress and enhance oral bioavailability of naringenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Naringenin-loaded solid lipid nanoparticles: preparation, controlled delivery, cellular uptake, and pulmonary pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Naringenin-loaded solid lipid nanoparticles: preparation, controlled delivery, cellular uptake, and pulmonary pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhancement of Naringenin Bioavailability by Complexation with Hydroxypropoyl-β-Cyclodextrin [dspace.mit.edu]
- 12. Enhancement of Naringenin Bioavailability by Complexation with Hydroxypropoyl-β-Cyclodextrin | PLOS One [journals.plos.org]
- 13. Enhancement of Naringenin Bioavailability by Complexation with Hydroxypropoyl-β-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Naringenin Nano-Delivery Systems and Their Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assessing the pharmacokinetics and toxicology of polymeric micelle conjugated therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Comparative Molecular Mechanisms of Biosynthesis of Naringenin and Related Chalcones in Actinobacteria and Plants: Relevance for the Obtention of Potent Bioactive Metabolites | MDPI [mdpi.com]
Naringenin Chalcone HPLC Analysis: A Technical Support Guide
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of naringenin (B18129) chalcone (B49325).
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in the HPLC analysis of naringenin chalcone?
A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a "tail" that extends from the peak maximum towards the baseline.[1] This distortion can compromise the accuracy and reproducibility of your analysis by affecting peak integration and resolution from nearby peaks.[2] For naringenin chalcone, a phenolic compound, peak tailing is often observed and can hinder precise quantification.
Q2: What are the primary causes of peak tailing for naringenin chalcone?
A2: The most common cause of peak tailing for phenolic compounds like naringenin chalcone is secondary interactions between the analyte and the stationary phase.[3] Specifically, interactions with residual silanol (B1196071) groups (Si-OH) on the surface of silica-based columns are a frequent culprit.[2][4] Other potential causes include:
-
Inappropriate mobile phase pH: The pH of the mobile phase can influence the ionization state of both the naringenin chalcone and the silanol groups, affecting their interaction.[5][6]
-
Column degradation or contamination: Over time, columns can become contaminated with strongly retained sample components or the stationary phase can degrade, leading to peak shape issues.[7][8]
-
Sample overload: Injecting too much sample can saturate the column, resulting in peak distortion.[7][9]
-
Extra-column effects: Excessive tubing length or dead volume in the HPLC system can cause band broadening and peak tailing.[1][10]
-
Mismatched sample solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to poor peak shape.[8][9]
Troubleshooting Guide
My naringenin chalcone peak is tailing. How do I fix it?
Follow this step-by-step guide to diagnose and resolve peak tailing issues.
Step 1: Address Potential Column and Mobile Phase Interactions
The interaction between naringenin chalcone and the HPLC column is the most likely source of peak tailing.
Solutions:
-
Lower the Mobile Phase pH: For phenolic compounds, reducing the mobile phase pH to between 2.5 and 3.5 can suppress the ionization of the phenolic hydroxyl groups and protonate the residual silanol groups on the column packing.[3][5] This minimizes the secondary interactions that cause tailing. The use of a buffer is recommended to maintain a stable pH.[3]
-
Use an End-Capped Column: Modern HPLC columns are often "end-capped," meaning the residual silanol groups are chemically deactivated.[3] Using a high-quality, end-capped C18 or a phenyl-hexyl column can significantly improve peak shape for phenolic compounds.[2][3]
-
Consider Mobile Phase Additives: While less common with modern columns, adding a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can mask the active silanol sites.[2] However, be mindful of its potential to interfere with detection, especially with mass spectrometry.
Step 2: Check for Instrumental and Sample-Related Issues
If adjusting the column and mobile phase doesn't resolve the issue, consider these other potential causes.
Solutions:
-
Reduce Sample Concentration: Try diluting your sample to see if the peak shape improves.[11]
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your naringenin chalcone standard and samples in the initial mobile phase.[8]
-
Inspect and Clean Your HPLC System:
-
Guard Column: If you are using a guard column, replace it as it may be contaminated.[7]
-
Column Frits: Backflushing the column (if the manufacturer's instructions permit) can help remove blockages in the inlet frit.[5]
-
Extra-Column Volume: Minimize the length and internal diameter of all tubing, especially between the injector, column, and detector.[1]
-
Experimental Protocols and Data
Optimized HPLC Method for Naringenin Chalcone Analysis
This method is designed to minimize peak tailing for the quantification of naringenin chalcone.
| Parameter | Recommended Condition |
| Column | End-capped C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water |
| Gradient | 15% Acetonitrile for 3 min, then a linear gradient to 90% Acetonitrile over 17 min |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 290 nm |
| Injection Volume | 10 µL |
| Sample Solvent | Initial mobile phase composition |
This protocol is adapted from a method used for the analysis of naringenin and related compounds.[12]
Effect of Mobile Phase pH on Peak Tailing
The following table illustrates the expected impact of mobile phase pH on the tailing factor of a phenolic compound like naringenin chalcone. A tailing factor of 1 indicates a perfectly symmetrical peak.
| Mobile Phase pH | Expected Tailing Factor | Rationale |
| 7.0 | > 1.5 | At neutral pH, residual silanol groups are ionized and can strongly interact with the analyte, causing significant tailing.[13] |
| 3.0 | 1.0 - 1.2 | At low pH, silanol groups are protonated, reducing secondary interactions and leading to improved peak symmetry.[5][13] |
Visualizing the Problem and Solution
Troubleshooting Workflow for Peak Tailing
Caption: A flowchart for systematically troubleshooting naringenin chalcone peak tailing.
Mechanism of Peak Tailing due to Silanol Interactions
Caption: Interaction of naringenin chalcone with ionized vs. protonated silanol groups.
References
- 1. chromtech.com [chromtech.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. benchchem.com [benchchem.com]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 8. benchchem.com [benchchem.com]
- 9. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. uhplcs.com [uhplcs.com]
- 12. Two putative parallel pathways for naringenin biosynthesis in Epimedium wushanense - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00866H [pubs.rsc.org]
- 13. elementlabsolutions.com [elementlabsolutions.com]
Preventing isomerization of naringenin chalcone during experiments
Welcome to the technical support center for naringenin (B18129) chalcone (B49325). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the isomerization of naringenin chalcone during experiments.
Troubleshooting Guide
Issue: I suspect my naringenin chalcone has isomerized to naringenin. How can I confirm this?
Answer:
Isomerization of the yellow naringenin chalcone to the colorless naringenin is a common issue. You can confirm this using the following methods:
-
Visual Inspection: A color change of your solution from yellow to colorless is a strong indicator of isomerization.
-
UV-Vis Spectroscopy: Naringenin chalcone has a characteristic maximum absorbance (λmax) at approximately 366 nm. Naringenin, the flavanone (B1672756) form, has a different absorption spectrum. A decrease in the absorbance at 366 nm and a corresponding change in the spectral profile can indicate isomerization.
-
High-Performance Liquid Chromatography (HPLC): This is the most definitive method. You will observe a decrease in the peak area for naringenin chalcone and the appearance or increase of a new peak corresponding to naringenin. Co-injection with a naringenin standard can confirm the identity of the new peak.
Issue: My experimental results are inconsistent when using naringenin chalcone.
Answer:
Inconsistent results are often due to the variable isomerization of naringenin chalcone to naringenin between experiments. To ensure consistency:
-
Strictly control pH: Maintain a slightly acidic to neutral pH (ideally around 6.0) in your experimental buffers and solutions. Avoid basic conditions (pH > 7.5) as they significantly accelerate isomerization.
-
Maintain low temperatures: Perform your experiments at low temperatures (e.g., on ice) whenever possible.
-
Prepare fresh solutions: Always prepare naringenin chalcone solutions fresh before each experiment. Avoid using solutions that have been stored for extended periods at room temperature.
-
Protect from light: Store both solid naringenin chalcone and its solutions protected from light, as light can also contribute to degradation.
Frequently Asked Questions (FAQs)
What is the primary cause of naringenin chalcone isomerization?
The primary cause is the cyclization of the chalcone structure to form the more thermodynamically stable flavanone (naringenin). This reaction is catalyzed by basic conditions (high pH) and accelerated by increased temperatures.
What is the ideal pH range to maintain the stability of naringenin chalcone?
To minimize spontaneous isomerization, it is recommended to work in a slightly acidic to neutral pH range. A pH of around 6.0 has been shown to reduce the rate of cyclization. It is critical to avoid alkaline conditions, as the isomerization rate increases significantly at higher pH.
How should I store my naringenin chalcone stock solutions?
For optimal stability, stock solutions of naringenin chalcone should be stored at low temperatures.[1] It is recommended to store them at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months).[1] Always protect the solutions from light.
Which solvents are best for dissolving and working with naringenin chalcone?
Naringenin chalcone is soluble in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO), methanol, and ethanol (B145695) are commonly used. For cell-based assays, it is common to prepare a concentrated stock solution in 100% DMSO and then dilute it into the aqueous culture medium to the final desired concentration. Ensure the final DMSO concentration is compatible with your experimental system.
Can I heat my naringenin chalcone solution to aid dissolution?
Heating is generally not recommended as it can significantly accelerate the isomerization to naringenin. If you encounter solubility issues, sonication at room temperature is a safer alternative to aid dissolution.
Data Presentation
Table 1: Factors Influencing Naringenin Chalcone Isomerization
| Factor | Condition Promoting Isomerization | Condition Favoring Stability |
| pH | Basic (Alkaline) | Acidic to Neutral (pH ~6.0) |
| Temperature | High | Low (on ice, -20°C, -80°C) |
| Light | Exposure to Light | Protection from Light |
| Storage Time | Extended | Freshly Prepared |
Table 2: Solubility of Naringenin Chalcone in Common Solvents
| Solvent | Solubility | Notes |
| DMSO | ~50 mg/mL | Hygroscopic; use freshly opened DMSO for best results.[2] |
| Methanol | ≥ 25 mg/mL | A good option for many applications.[2] |
| Ethanol | ~1 mg/mL | Lower solubility compared to DMSO and methanol. |
| PBS (pH 7.2) | Slightly soluble | Isomerization is more likely in aqueous buffers, especially at neutral to slightly basic pH. |
Experimental Protocols
Protocol 1: Preparation and Storage of Naringenin Chalcone Stock Solution
-
Weighing: Accurately weigh the desired amount of solid naringenin chalcone in a fume hood.
-
Dissolution: Add the appropriate volume of high-quality, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution until the naringenin chalcone is completely dissolved. If necessary, use a sonicator at room temperature to aid dissolution. Avoid heating.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in light-protecting tubes. This prevents repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]
Protocol 2: Monitoring Naringenin Chalcone Isomerization by HPLC
-
Sample Preparation: Prepare your naringenin chalcone solution in the desired buffer or solvent. Take an initial sample (t=0) and samples at various time points during your experiment.
-
HPLC System: Use a reverse-phase C18 column.
-
Mobile Phase: A common mobile phase is a gradient of acetonitrile (B52724) and water with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to ensure a low pH and good peak shape.
-
Detection: Use a UV detector set to a wavelength where both naringenin chalcone (e.g., 366 nm) and naringenin (e.g., 288 nm) can be detected. A diode array detector (DAD) is ideal for monitoring the full UV spectrum of each peak.
-
Analysis: Inject your samples. Identify the peaks for naringenin chalcone and naringenin based on their retention times (confirmed with standards if available). Quantify the peak areas to determine the relative amounts of each compound over time.
Visualizations
Caption: Chemical isomerization of naringenin chalcone to naringenin.
Caption: Recommended workflow for experiments with naringenin chalcone.
References
Technical Support Center: Optimizing Cell Culture Conditions for Naringenin Chalcone Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with naringenin (B18129) chalcone (B49325) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: How do I prepare a stock solution of naringenin chalcone?
A1: Naringenin chalcone has poor water solubility. Therefore, it is recommended to prepare a high-concentration stock solution in an organic solvent and then dilute it to the final working concentration in your cell culture medium.
-
Recommended Solvent: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for dissolving naringenin chalcone.[1][2][3]
-
Stock Concentration: Prepare a stock solution in the range of 10-50 mM in 100% DMSO.[1][3][4] For example, a 10 mM stock solution is often used.[3][4]
-
Storage: Store the stock solution at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4] It is advisable to protect the solution from light.[4]
Q2: What is the optimal concentration of naringenin chalcone for my experiments?
A2: The effective concentration of naringenin chalcone is cell-type dependent and varies based on the desired biological effect (e.g., anti-inflammatory, anti-cancer). It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.
Q3: What is a typical treatment duration for naringenin chalcone in cell culture?
A3: Treatment duration can range from a few hours to several days, depending on the endpoint being measured. Common incubation times are 24 and 48 hours for cytotoxicity and apoptosis assays.[4][5] For some studies, treatment may be replenished every 2 days.[4]
Q4: Is naringenin chalcone stable in cell culture medium?
A4: Naringenin chalcone can spontaneously isomerize to naringenin, especially in aqueous solutions at physiological pH.[6][7][8] This instability can affect the reproducibility of your results. It is recommended to prepare fresh dilutions of naringenin chalcone in your culture medium for each experiment.
Q5: What are the known signaling pathways affected by naringenin chalcone?
A5: Naringenin chalcone has been shown to modulate several signaling pathways. One of the key pathways implicated in its anti-cancer effects is the PI3K/Akt signaling pathway, which is involved in cell survival, proliferation, and apoptosis.[4] It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators like TNF-α and MCP-1.[4][9]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitate forms in the cell culture medium after adding naringenin chalcone. | The final concentration of DMSO is too high, causing the compound to precipitate. Naringenin chalcone has low aqueous solubility. | Ensure the final DMSO concentration in the culture medium is below 0.5%, and ideally at or below 0.1%, to avoid solvent cytotoxicity.[3] Prepare a more concentrated stock solution to minimize the volume added to the medium. Vortex the diluted solution gently before adding it to the cells. |
| Inconsistent or no biological effect observed. | 1. Compound Instability: Naringenin chalcone may have isomerized to the less active naringenin.[7] 2. Incorrect Concentration: The concentration used may be too low for the specific cell line. 3. Cell Line Resistance: The target cells may be resistant to the effects of naringenin chalcone. | 1. Prepare fresh dilutions from a frozen stock solution immediately before each experiment. 2. Perform a dose-response study (e.g., from 1 µM to 100 µM) to determine the optimal concentration.[4][5] 3. Verify the sensitivity of your cell line to naringenin chalcone using a positive control or by testing a different cell line. |
| High levels of cell death in control (vehicle-treated) wells. | DMSO Cytotoxicity: The concentration of the vehicle (DMSO) is too high and is toxic to the cells. | Perform a vehicle control experiment to determine the maximum tolerated DMSO concentration for your cell line. Ensure the final DMSO concentration in all wells, including controls, is consistent and non-toxic (typically ≤ 0.1%). |
| Difficulty reproducing results from published literature. | 1. Different Cell Culture Conditions: Variations in cell passage number, confluency, or media components can alter cellular responses. 2. Purity of Naringenin Chalcone: The purity of the compound can vary between suppliers. | 1. Standardize your cell culture protocol, including seeding density and growth phase of cells at the time of treatment. 2. Use a high-purity grade of naringenin chalcone and verify its identity if possible. |
Quantitative Data Summary
Table 1: Recommended Concentrations of Naringenin Chalcone for In Vitro Assays
| Cell Line | Assay Type | Concentration Range | Incubation Time | Reference |
| U87MG (human glioblastoma) | Cytotoxicity | 0 - 100 µM | 24h, 48h | [4] |
| U87MG (human glioblastoma) | Apoptosis | 0 - 100 µM | 48h | [4][5] |
| RAW 264 (macrophages) | Anti-inflammatory | 25 - 200 µM | 24h | [4] |
| 3T3-L1 (adipocytes) | Adiponectin Secretion | 25 - 100 µM | Replenished every 2 days | [4] |
| HT-1376, HeLa, MCF-7 | Cytotoxicity | 12.5 - 100 µM | 24h | [10] |
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is adapted from published methods for assessing the cytotoxic effects of naringenin chalcone.[5]
-
Cell Seeding: Seed cells (e.g., U87MG) in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere for 24 hours.
-
Treatment: Prepare serial dilutions of naringenin chalcone in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of naringenin chalcone (e.g., 0, 2.5, 5, 10, 50, 75, and 100 µM). Include a vehicle control (DMSO at the highest concentration used for dilution).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24 and 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the cell viability as a percentage of the vehicle-treated control.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is based on standard methods for quantifying apoptosis induced by naringenin chalcone.[5]
-
Cell Seeding and Treatment: Seed cells (e.g., U87MG) at a density of 2 x 10^5 cells/mL and treat with varying concentrations of naringenin chalcone (e.g., 0, 10, 75, and 100 µM) for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Visualizations
Caption: Experimental workflow for naringenin chalcone treatment.
Caption: Naringenin chalcone's effect on the PI3K/Akt pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Anti-cancer effect of naringenin chalcone is mediated via the induction of autophagy, apoptosis and activation of PI3K/Akt signalling pathway | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
- 6. Probing the Deoxyflavonoid Biosynthesis: Naringenin Chalcone Is a Substrate for the Reductase Synthesizing Isoliquiritigenin [jstage.jst.go.jp]
- 7. CM-Naringenin-Chalcone | Mibelle Biochemistry [mibellebiochemistry.com]
- 8. Naringenin chalcone - Wikipedia [en.wikipedia.org]
- 9. Inhibitory effect of naringenin chalcone on inflammatory changes in the interaction between adipocytes and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Computational screening of chalcones acting against topoisomerase IIα and their cytotoxicity towards cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High-Throughput Screening of Naringenin Chalcone Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the high-throughput screening (HTS) of naringenin (B18129) chalcone (B49325) derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My MTT assay results show inconsistent cell viability, and sometimes even an increase in absorbance at high concentrations. What's causing this?
A1: This is a common artifact observed when screening flavonoids like chalcones with tetrazolium-based assays (e.g., MTT, XTT). The chalcone structure can directly reduce the MTT reagent to formazan (B1609692), independent of cellular metabolic activity. This leads to a false-positive signal, suggesting higher viability than is real.[1]
Troubleshooting Steps:
-
Perform a Cell-Free Control: Incubate your naringenin chalcone derivatives at various concentrations with the MTT reagent in cell-free media. This will quantify the extent of direct chemical reduction and help you correct your data.[1]
-
Switch to a Non-Tetrazolium Assay: Consider alternative cytotoxicity assays that are less prone to this interference. A Sulforhodamine B (SRB) assay, which measures total protein content, is a reliable alternative.[1]
-
Use Luminescence-Based Assays: Assays that measure ATP levels (e.g., CellTiter-Glo®) are also excellent alternatives as they are less susceptible to compound interference.
Q2: My compounds are precipitating out of the assay medium upon dilution from the DMSO stock. How can I improve their solubility?
A2: Naringenin chalcone and its derivatives are often hydrophobic, leading to poor aqueous solubility. Precipitation can cause inaccurate concentration-response curves and clog automated liquid handling systems.
Troubleshooting Steps:
-
Optimize DMSO Concentration: Ensure the final DMSO concentration in your assay does not exceed a level that is toxic to your cells (typically <0.5%). However, a slightly higher concentration might be necessary to maintain solubility. Always run a vehicle control with the corresponding DMSO concentration.[2]
-
Use Pluronic F-127: Consider adding a small percentage of a non-ionic surfactant like Pluronic F-127 to your assay buffer to improve compound solubility.
-
Pre-Dilution Strategy: Instead of a single large dilution step, perform serial dilutions in a medium containing a carrier protein like bovine serum albumin (BSA) to help keep the compound in solution.
Q3: I'm observing high background fluorescence in my assays (e.g., ROS, caspase activity, TR-FRET). Is my compound interfering?
A3: Yes, this is highly likely. Chalcones are known to possess intrinsic fluorescent properties (autofluorescence).[1] This can interfere with any assay that relies on a fluorescent readout, leading to false positives or negatives.
Troubleshooting Steps:
-
Measure Compound Autofluorescence: Before the main experiment, run a plate containing only your compounds in the assay buffer and measure the fluorescence at the same excitation/emission wavelengths used for your assay. This will determine the level of interference.
-
Choose Dyes with Different Spectra: If possible, select fluorescent dyes with excitation and emission maxima that do not overlap with the autofluorescence profile of your chalcone derivatives.[1]
-
Switch to an Alternative Assay Format: If interference is significant, switch to a non-fluorescent method, such as a colorimetric or luminescence-based assay. For example, instead of a fluorescent caspase assay, consider using Western blotting for cleaved PARP as an endpoint measurement.[1]
Q4: I have a long list of "hits" from my primary screen. How do I effectively validate them and eliminate false positives?
A4: Hit validation is a critical step to ensure that your initial findings are robust and not artifacts of the HTS process. The goal is to triage out pan-assay interference compounds (PAINS) and other false positives early to save resources.[3]
Troubleshooting Steps:
-
Dose-Response Confirmation: Re-test the initial hits to confirm their activity and generate a full dose-response curve to determine potency (e.g., IC50 or EC50).
-
Orthogonal Assays: Validate the hits using a secondary assay that has a different technological principle. For example, if your primary screen was a cell-based pathway assay, a follow-up could be a biochemical assay using the purified target protein.[3]
-
Chemical Tractability Analysis: Medicinal chemists should review the structures of the hits. Compounds with reactive functional groups or those known to be frequent hitters should be deprioritized.[3]
-
Promiscuity Check: Screen your hits against an unrelated biological target (a counter-screen) to check for non-specific activity.
| Problem | Potential Cause | Recommended Solution | Citation |
| Inconsistent MTT Results | Direct chemical reduction of MTT reagent by the chalcone. | Perform a cell-free control; switch to an SRB or luminescence-based assay. | [1] |
| Compound Precipitation | Poor aqueous solubility of hydrophobic chalcone derivatives. | Optimize final DMSO concentration; use solubility enhancers like Pluronic F-127. | [2] |
| High Background Fluorescence | Intrinsic fluorescence (autofluorescence) of the chalcone scaffold. | Measure compound autofluorescence; use dyes with non-overlapping spectra; switch to colorimetric or luminescent assays. | [1] |
| High Number of Hits | Presence of false positives, PAINS, or promiscuous compounds. | Confirm with dose-response curves; validate with orthogonal assays; perform counter-screens. | [3] |
Experimental Protocols
Below are detailed methodologies for key experiments commonly used in the HTS of naringenin chalcone derivatives.
Protocol 1: MTT Cytotoxicity Assay
This protocol assesses the effect of naringenin chalcone derivatives on cell viability.
Materials:
-
Cells (e.g., A549, MCF-7)
-
96-well cell culture plates
-
Complete culture medium
-
Naringenin chalcone derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[4]
-
Compound Treatment: Prepare serial dilutions of the chalcone derivatives in culture medium. The final DMSO concentration should be below 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle control (DMSO only) and positive control (e.g., doxorubicin) wells.[2]
-
Incubation: Incubate the plates for 48 to 72 hours.[2]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[4]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.
Protocol 2: High-Content NF-κB Nuclear Translocation Assay
This assay measures the inhibition of NF-κB activation by quantifying the translocation of the p65 subunit from the cytoplasm to the nucleus.
Materials:
-
Cells (e.g., RAW 264.7 macrophages) seeded in 96- or 384-well imaging plates
-
Stimulant (e.g., TNF-α or LPS)
-
Primary antibody: anti-p65
-
Secondary antibody: Fluorescently labeled (e.g., Alexa Fluor 488)
-
Nuclear stain: Hoechst 33342
-
Fixation and permeabilization buffers
-
High-content imaging system
Methodology:
-
Cell Seeding & Treatment: Seed cells and allow them to adhere overnight. Pre-treat the cells with various concentrations of naringenin chalcone derivatives for 1-2 hours.
-
Stimulation: Add the stimulant (e.g., TNF-α) to all wells except the negative control and incubate for 30-60 minutes to induce p65 translocation.
-
Fixation and Permeabilization: Wash the cells with PBS, then fix them with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.
-
Immunostaining: Block the cells (e.g., with 3% BSA) and then incubate with the primary anti-p65 antibody, followed by the fluorescently labeled secondary antibody. Stain the nuclei with Hoechst.[4]
-
Imaging: Acquire images using a high-content imaging system, capturing both the nuclear and p65 fluorescence channels.[4]
-
Data Analysis: Use image analysis software to define the nuclear and cytoplasmic compartments based on the Hoechst stain. Quantify the fluorescence intensity of p65 in both compartments. The nuclear-to-cytoplasmic intensity ratio is a direct measure of NF-κB activation. Calculate the percent inhibition caused by the test compounds relative to the stimulated control.[4]
Visualizations: Workflows and Pathways
Caption: A general workflow for high-throughput screening of naringenin chalcone derivatives.
Caption: Troubleshooting decision tree for common HTS assay interference issues.
Caption: Simplified NF-κB signaling pathway, a common target for chalcone screening.
References
Technical Support Center: Enhancing Microbial Production of Naringenin Chalcone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the microbial production of naringenin (B18129) chalcone (B49325).
Frequently Asked Questions (FAQs)
Q1: What are the key enzymes in the heterologous biosynthesis of naringenin chalcone in microbes?
A1: The core biosynthetic pathway for naringenin chalcone production from L-tyrosine in a microbial host involves three key enzymes:
-
Tyrosine Ammonia Lyase (TAL): Converts L-tyrosine to p-coumaric acid.[1][2]
-
4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid to its CoA-thioester, p-coumaroyl-CoA.[1][2]
-
Chalcone Synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[1][2][3]
For the subsequent conversion of naringenin chalcone to (2S)-naringenin, a fourth enzyme is required:
-
Chalcone Isomerase (CHI): Catalyzes the stereospecific cyclization of naringenin chalcone to (2S)-naringenin.[1][2][4]
Q2: What are the common microbial hosts for naringenin chalcone production?
A2: Escherichia coli and Saccharomyces cerevisiae are the most commonly used microbial hosts for the heterologous production of flavonoids like naringenin chalcone.[5][6][7] Yarrowia lipolytica and Streptomyces species have also been explored.[5]
Q3: What are the main challenges in enhancing the microbial production of naringenin chalcone?
A3: Researchers often face several challenges that limit the yield of naringenin chalcone:
-
Low enzyme activity: Chalcone synthase (CHS) is often a rate-limiting step due to its low catalytic activity.[8][9]
-
Insufficient precursor supply: The availability of L-tyrosine and especially malonyl-CoA can be a significant bottleneck.[10][11]
-
Formation of byproducts: The derailment of the CHS-catalyzed reaction can lead to the formation of byproducts like p-coumaroyltriacetic acid lactone (CTAL) and bis-noryangonin (BNY).[12]
-
Toxicity of intermediates or products: Accumulation of phenolic compounds like p-coumaric acid or naringenin can be toxic to the microbial host.
-
Metabolic burden: The expression of a heterologous pathway can impose a significant metabolic load on the host, affecting cell growth and productivity.[13]
Q4: How can the activity of Chalcone Synthase (CHS) be improved?
A4: Improving CHS activity is a key strategy for enhancing naringenin chalcone production. This can be achieved through:
-
Protein Engineering: Directed evolution and saturation mutagenesis can be used to create CHS variants with increased catalytic activity. For instance, a mutant SjCHS1S208N showed a 2.34-fold increase in activity.[8][14]
-
Screening for Novel CHS Enzymes: Exploring CHS from different plant sources can identify enzymes with superior kinetic properties.[15]
-
Optimizing Expression Levels: Fine-tuning the expression of the CHS gene can prevent protein aggregation and metabolic burden.[16]
Q5: What is the role of Chalcone Isomerase (CHI) and CHI-like proteins (CHIL) in this process?
A5: While CHI is responsible for converting naringenin chalcone to naringenin, its presence, along with CHI-like proteins (CHIL), can indirectly enhance the overall production.[12][17] CHIL proteins can interact with CHS, potentially channeling the substrate and preventing the formation of byproducts, thereby increasing the efficiency of chalcone synthesis.[12][17] The presence of AfCHIL has been shown to increase naringenin production by 39.24%.[12]
Troubleshooting Guides
Problem 1: Low or no production of naringenin chalcone.
| Possible Cause | Troubleshooting Step |
| Inefficient enzyme activity | - Confirm the expression and solubility of all pathway enzymes (TAL, 4CL, CHS) via SDS-PAGE and Western blot. - Perform in vitro enzyme assays to check the activity of individual enzymes. - Consider codon optimization of the genes for the specific microbial host. - Screen for enzymes from different sources with potentially higher activity.[2][15] |
| Insufficient precursor supply (L-tyrosine and/or malonyl-CoA) | - Supplement the culture medium with L-tyrosine. - Engineer the host strain to overproduce L-tyrosine by overexpressing feedback-resistant versions of key enzymes in the shikimate pathway (e.g., aroGfbr, tyrAfbr).[18] - Enhance the supply of malonyl-CoA by overexpressing acetyl-CoA carboxylase (ACC).[10] |
| Plasmid instability or incorrect construct assembly | - Verify the integrity of the expression plasmids through restriction digestion and sequencing. - Use antibiotic selection pressure consistently throughout the cultivation process. |
| Suboptimal fermentation conditions | - Optimize parameters such as temperature, pH, aeration, and inducer concentration (e.g., IPTG).[18] - Test different culture media to support both cell growth and product formation.[18] |
Problem 2: Accumulation of p-coumaric acid intermediate.
| Possible Cause | Troubleshooting Step |
| Bottleneck at the 4CL or CHS step | - Increase the expression level of 4CL and CHS. - Use a 4CL or CHS enzyme with higher catalytic efficiency (kcat/Km). - Ensure sufficient intracellular levels of cofactors required by 4CL (ATP and Coenzyme A). |
| Toxicity of p-coumaric acid | - Use a host strain with higher tolerance to phenolic acids. - Implement a fed-batch strategy to control the concentration of p-coumaric acid. |
Problem 3: Formation of byproducts.
| Possible Cause | Troubleshooting Step |
| Derailment of CHS activity | - Co-express a chalcone isomerase-like protein (CHIL) to interact with CHS and promote the correct cyclization.[12] - Use a CHS variant with higher fidelity. |
| Spontaneous cyclization to (2S)-naringenin | - If naringenin chalcone is the desired final product, this may not be a major issue. However, if accumulation of the chalcone is preferred, consider strains lacking CHI activity. Naringenin chalcone can spontaneously cyclize to naringenin.[3] |
Quantitative Data Summary
Table 1: Microbial Production of Naringenin and Naringenin Chalcone
| Microbial Host | Key Genetic Modifications | Precursor/Carbon Source | Titer (mg/L) | Reference |
| E. coli | Expressing FjTAL, At4CL, CmCHS | Tyrosine-overproducing strain | 560.2 (Naringenin Chalcone) | [2] |
| E. coli | Expressing FjTAL, At4CL, CmCHS, MsCHI | Tyrosine-overproducing strain | 765.9 (Naringenin) | [2] |
| S. cerevisiae | SjCHS1S208N mutant, precursor pathway optimization | Glucose (Fed-batch) | 2513 (Naringenin) | [8] |
| E. coli | Optimized fermentation, enhanced tyrosine pathway | Glucose (Fed-batch) | 588 (Naringenin) | [18] |
| E. coli | Selection of key enzymes, process optimization | Glycerol | 484 (Naringenin) | [5][19] |
Table 2: Kinetic Parameters of Key Enzymes in Naringenin Biosynthesis
| Enzyme | Gene Source | Substrate | Km (µM) | kcat (s-1) | Reference |
| GmCHI2 | Glycine max | Naringenin Chalcone | - | - | [20] |
| DaCHI1 | Dahlia variabilis | Naringenin Chalcone | - | - | [20] |
| RgTAL | Rhodotorula glutinis | L-Tyrosine | - | - | [1] |
| Pc4CL | Petroselinum crispum | p-Coumaric acid | - | - | [1] |
| MsCHI | Medicago sativa | Naringenin Chalcone | - | - | [1] |
Note: Specific Km and kcat values were not consistently available in the provided search results.
Experimental Protocols
1. General Strain Construction for Naringenin Chalcone Production in E. coli
-
Gene Sourcing and Codon Optimization: Obtain the coding sequences for TAL, 4CL, and CHS from desired plant or microbial sources. Codon-optimize the genes for expression in E. coli.
-
Vector Selection: Choose compatible expression vectors with different antibiotic resistance markers and inducible promoters (e.g., pET, pACYC, pRSF series).
-
Cloning: Clone the optimized genes into the selected expression vectors using standard molecular biology techniques (e.g., restriction digestion and ligation, or Gibson assembly).
-
Transformation: Transform the resulting plasmids into a suitable E. coli expression host (e.g., BL21(DE3) or a tyrosine-overproducing strain).
-
Verification: Confirm the successful transformation and plasmid integrity by colony PCR, restriction analysis, and sequencing.
2. Shake Flask Fermentation Protocol
-
Inoculum Preparation: Inoculate a single colony of the recombinant E. coli strain into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotics. Incubate overnight at 37°C with shaking at 200-250 rpm.
-
Production Culture: Inoculate 50 mL of production medium (e.g., M9 minimal medium or a rich medium like TB) in a 250 mL shake flask with the overnight culture to an initial OD600 of 0.1.
-
Induction: Grow the culture at 37°C to an OD600 of 0.6-0.8. Then, lower the temperature to a range of 18-30°C and add an inducer (e.g., 0.1-1 mM IPTG).
-
Cultivation: Continue the cultivation for 24-72 hours.
-
Sampling: Collect samples periodically to monitor cell growth (OD600) and product formation.
3. Product Extraction and Quantification
-
Extraction:
-
Take 1 mL of the whole cell broth.
-
Add an equal volume of ethyl acetate (B1210297) and vortex vigorously for 1-2 minutes.[21]
-
Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to separate the phases.
-
Carefully collect the upper organic phase (ethyl acetate) containing the naringenin chalcone.
-
Evaporate the solvent under a stream of nitrogen or in a vacuum concentrator.
-
Re-dissolve the dried extract in a known volume of a suitable solvent (e.g., methanol) for analysis.
-
-
Quantification by HPLC:
-
System: A standard HPLC system with a UV detector and a C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both often containing a small amount of formic acid, e.g., 0.1%).
-
Detection: Monitor the absorbance at a wavelength specific for naringenin chalcone (e.g., ~370 nm).
-
Quantification: Prepare a standard curve using a pure naringenin chalcone standard to calculate the concentration in the samples.[22]
-
Visualizations
Caption: Biosynthetic pathway of naringenin chalcone from L-tyrosine.
Caption: General experimental workflow for microbial production and analysis.
Caption: A logical flow for troubleshooting low product yield.
References
- 1. Investigation of Key Enzymes Property in Naringenin Biosythesis - ProQuest [proquest.com]
- 2. Step-by-step optimization of a heterologous pathway for de novo naringenin production in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Naringenin chalcone - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | When plants produce not enough or at all: metabolic engineering of flavonoids in microbial hosts [frontiersin.org]
- 7. Bacterial biosynthesis of flavonoids: Overview, current biotechnology applications, challenges, and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improvement of Chalcone Synthase Activity and High-Efficiency Fermentative Production of (2 S)-Naringenin via In Vivo Biosensor-Guided Directed Evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. De novo production of the flavonoid naringenin in engineered Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Challenges in the microbial production of flavonoids [biblio.ugent.be]
- 12. AfCHIL, a Type IV Chalcone Isomerase, Enhances the Biosynthesis of Naringenin in Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Improving (2S)-naringenin production by exploring native precursor pathways and screening higher-active chalcone synthases from plants rich in flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Comparative Molecular Mechanisms of Biosynthesis of Naringenin and Related Chalcones in Actinobacteria and Plants: Relevance for the Obtention of Potent Bioactive Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. academic.oup.com [academic.oup.com]
- 20. frontiersin.org [frontiersin.org]
- 21. researchgate.net [researchgate.net]
- 22. Quantitative analysis of flavanones and chalcones from willow bark - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scalable Synthesis of (E)-Naringenin Chalcone
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working on the scalable synthesis of (E)-Naringenin chalcone (B49325).
Frequently Asked Questions (FAQs)
Q1: What are the primary scalable methods for synthesizing (E)-Naringenin chalcone? A1: The two primary scalable methods are chemical synthesis via the Claisen-Schmidt condensation and microbial biosynthesis using genetically engineered organisms like Escherichia coli or Saccharomyces cerevisiae.[1][2] The Claisen-Schmidt reaction involves the base-catalyzed condensation of an appropriate acetophenone (B1666503) with an aromatic aldehyde.[2] Biosynthesis utilizes a heterologous pathway involving enzymes like tyrosine ammonia-lyase (TAL), 4-coumarate-CoA ligase (4CL), and chalcone synthase (CHS) to convert precursors like tyrosine or p-coumaric acid into naringenin (B18129) chalcone.[3][4]
Q2: Why is the (E)-isomer the major product in the Claisen-Schmidt condensation? A2: The (E)-isomer of the chalcone is typically the major product due to its greater thermodynamic stability compared to the (Z)-isomer.[5]
Q3: What is the role of Chalcone Synthase (CHS) in biosynthesis? A3: Chalcone synthase (CHS) is a key enzyme that catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form the naringenin chalcone skeleton.[6][7] It is often a rate-limiting step in the biosynthetic pathway.[1][8]
Q4: Can naringenin chalcone convert to naringenin? A4: Yes, naringenin chalcone can spontaneously cyclize to form the flavanone (B1672756) naringenin.[6] In biological systems, this isomerization is efficiently catalyzed by the enzyme chalcone isomerase (CHI).[4][6] This instability can be a challenge during both synthesis and purification.[9]
Q5: Are there "green" chemistry approaches for chalcone synthesis? A5: Yes, green approaches for the Claisen-Schmidt condensation include using alternative energy sources like microwave or ultrasound irradiation to reduce reaction times, performing the reaction in greener solvents like ethanol (B145695), or using micellar media to limit the use of organic solvents.[10][11]
Troubleshooting Guides
Part A: Chemical Synthesis via Claisen-Schmidt Condensation
Q1: My reaction suffers from very low yield or fails to proceed. What are the common causes and solutions? A1:
-
Possible Causes:
-
Inactive Catalyst: The base catalyst (e.g., NaOH, KOH) may be old, hydrated, or of insufficient concentration.[5]
-
Poor Reagent Quality: The starting materials, 4-hydroxybenzaldehyde (B117250) and 2',4',6'-trihydroxyacetophenone (B23981), may be impure or degraded.[5]
-
Inappropriate Solvent: The chosen solvent, often ethanol, may not be suitable, leading to poor solubility of reactants.[5][10]
-
Unfavorable Temperature: The reaction may require heating to proceed at an appreciable rate, or excessive heat could be causing degradation.[5]
-
-
Troubleshooting & Optimization:
-
Catalyst Verification: Use a fresh batch of base or titrate the existing stock to confirm its concentration.[5]
-
Reagent Purification: Purify the aldehyde and ketone starting materials by recrystallization before use.[5]
-
Solvent Optimization: While ethanol is common, consider solvent mixtures or alternative solvents if solubility is an issue.[5][10]
-
Temperature Adjustment: Systematically vary the reaction temperature. Many condensations work well at room temperature, but some may require gentle heating (e.g., 40-60 °C).[5]
-
Q2: The reaction produces a viscous oil or tar instead of a solid precipitate. How can I resolve this? A2:
-
Possible Causes:
-
Presence of Impurities: Oily side products or unreacted starting materials can inhibit the crystallization of the desired chalcone.[5]
-
Incomplete Reaction: A mixture of starting materials and the product may result if the reaction has not gone to completion.[5]
-
Formation of Michael Adduct: The enolate of the acetophenone can add to the newly formed chalcone (a Michael addition), leading to a higher molecular weight, often oily, byproduct.[5][12]
-
-
Troubleshooting & Optimization:
-
Extend Reaction Time: For sterically hindered or less reactive substrates, increasing the reaction time may drive it to completion.[5]
-
Control Stoichiometry: Using a slight excess of the aldehyde can help ensure the complete consumption of the ketone, minimizing the potential for Michael addition.[5]
-
Purification: If an oil persists, attempt purification using column chromatography on silica (B1680970) gel.[13] Before that, washing the crude product with water, a dilute acid solution, and cold ethanol can help remove impurities.[13]
-
Q3: I am observing significant side products. What are they and how can I minimize them? A3:
-
Common Side Reactions:
-
Self-Condensation of Ketone: The acetophenone can react with itself if it is highly enolizable.[5]
-
Cannizzaro Reaction: The aldehyde (4-hydroxybenzaldehyde) can undergo a disproportionation reaction under strong basic conditions, especially since it has no α-hydrogens.[5] This is less common with milder bases.
-
Michael Addition: As mentioned, this leads to byproducts.[5][12]
-
-
Troubleshooting & Optimization:
-
Use Milder Base: Employ milder basic conditions to suppress the Cannizzaro reaction.[13]
-
Slow Addition of Base: Adding the base slowly to the reaction mixture can help maintain a lower instantaneous concentration, favoring the desired condensation.[13]
-
Lower Temperature: Running the reaction at a lower temperature can also favor the Claisen-Schmidt pathway over side reactions.[13]
-
Part B: Microbial Biosynthesis
Q1: The titer of naringenin chalcone is low. How can I increase production? A1:
-
Possible Causes:
-
Low Enzyme Activity: The activity of one or more enzymes in the pathway (TAL, 4CL, CHS) may be a rate-limiting step.[1][8]
-
Insufficient Precursors: The host organism may not be supplying enough of the initial precursors (e.g., L-tyrosine) or the key intermediate (malonyl-CoA).[4]
-
Metabolic Burden: High expression of multiple heterologous genes can place a significant metabolic load on the host cells, reducing overall productivity.[14]
-
-
Troubleshooting & Optimization:
-
Enzyme Engineering & Selection: Screen enzymes from different source organisms to find the most active combination. For example, TAL from Flavobacterium johnsoniae (FjTAL) has shown high performance.[3] Directed evolution can also be used to improve the activity of key enzymes like CHS.[8]
-
Precursor Supply Enhancement: Engineer the host strain to overproduce precursors. For instance, using a tyrosine-overproducing E. coli strain can significantly boost the supply of p-coumaric acid.[3]
-
Optimize Expression Levels: Use different promoter strengths or plasmid copy numbers to balance the expression of pathway genes and reduce metabolic burden.[14]
-
Fed-Batch Fermentation: Implementing a fed-batch fermentation strategy can lead to significantly higher titers compared to simple batch cultivation.[14]
-
Q2: The precursor, p-coumaric acid, is accumulating, but little naringenin chalcone is formed. What is the issue? A2:
-
Possible Causes:
-
Bottleneck at 4CL or CHS: The conversion of p-coumaric acid to p-coumaroyl-CoA by 4CL or the subsequent condensation by CHS is likely the limiting step.
-
Low Malonyl-CoA Availability: Chalcone synthase requires three molecules of malonyl-CoA for each condensation reaction. Insufficient intracellular levels of this co-substrate will halt production.[4]
-
-
Troubleshooting & Optimization:
-
Overexpress Downstream Enzymes: Increase the expression of the 4CL and CHS enzymes to pull the metabolic flux forward.
-
Boost Malonyl-CoA Pool: Co-express genes that enhance the production of malonyl-CoA in the host organism.[4]
-
Select a Better CHS: The choice of chalcone synthase is critical. CHS from Cucurbita maxima (CmCHS) has been used effectively in combination with At4CL from Arabidopsis thaliana.[3]
-
Data Presentation
Table 1: Comparison of Scalable Synthesis Methods for Naringenin Chalcone & Naringenin
| Parameter | Chemical Synthesis (Claisen-Schmidt) | Microbial Biosynthesis |
| Starting Materials | 2',4',6'-Trihydroxyacetophenone, 4-Hydroxybenzaldehyde | Glucose, Tyrosine, or p-Coumaric Acid |
| Key Reagents/Components | Base catalyst (NaOH, KOH), Ethanol | Engineered E. coli or S. cerevisiae, fermentation media |
| Typical Temperature | Room Temperature to 60 °C[5] | 30-37 °C (Fermentation) |
| Typical Reaction Time | Hours to days (e.g., 50-80 hours)[15] | 24-72 hours (Fermentation)[14] |
| Reported Yield/Titer | ~86% (for a related chalcone)[15] | Up to 560.2 mg/L (Naringenin Chalcone)[3] |
| Key Advantages | High concentrations, well-established chemistry | Uses renewable feedstocks, potential for high purity |
| Key Challenges | Use of organic solvents, side reactions, purification[10] | Metabolic burden, enzyme activity, precursor supply[1][14] |
Experimental Protocols
Protocol 1: Scalable Base-Catalyzed Claisen-Schmidt Condensation
This protocol is a representative method based on typical procedures for chalcone synthesis.[5][15]
-
Reagent Preparation:
-
In a suitable reaction vessel equipped with a magnetic stirrer, dissolve 2',4',6'-trihydroxyacetophenone (1 equivalent) and 4-hydroxybenzaldehyde (1.1 equivalents) in anhydrous ethanol.
-
-
Reaction Initiation:
-
While stirring, slowly add an aqueous solution of potassium hydroxide (B78521) (KOH, e.g., 40% w/v) or sodium hydroxide (NaOH) dropwise to the mixture. The amount of base should be catalytic but sufficient to deprotonate the acetophenone.
-
-
Reaction Conditions:
-
Work-up and Isolation:
-
Once the reaction is complete, pour the mixture into a beaker of ice-cold water.
-
Acidify the solution carefully with dilute hydrochloric acid (HCl) until it is neutral or slightly acidic. This will cause the chalcone product to precipitate.
-
Collect the crude solid product by vacuum filtration.
-
-
Purification:
Protocol 2: Representative Biosynthesis in E. coli
This protocol outlines the general steps for producing naringenin chalcone in an engineered E. coli strain.[3]
-
Strain Engineering:
-
Transform a suitable E. coli host strain (e.g., a tyrosine-overproducing strain) with plasmids carrying the genes for the biosynthetic pathway.[3] A typical combination includes:
-
Tyrosine ammonia-lyase (TAL), e.g., FjTAL from Flavobacterium johnsoniae.
-
4-coumarate-CoA ligase (4CL), e.g., At4CL from Arabidopsis thaliana.
-
Chalcone synthase (CHS), e.g., CmCHS from Cucurbita maxima.
-
-
-
Fermentation:
-
Inoculate a seed culture in a suitable medium (e.g., LB broth) with the engineered strain and grow overnight.
-
Use the seed culture to inoculate the main production bioreactor containing a defined fermentation medium with a carbon source (e.g., glucose).
-
Induce gene expression at an appropriate cell density (e.g., with IPTG if using an inducible promoter).
-
Maintain fermentation parameters (e.g., 30 °C, pH 7.0, controlled dissolved oxygen) for 48-72 hours.
-
-
Extraction and Analysis:
-
Separate the cells from the culture broth by centrifugation.
-
Since the product may be secreted, first analyze the supernatant. Extract the supernatant with an organic solvent like ethyl acetate.
-
To analyze intracellular product, lyse the cell pellet and extract with the same solvent.
-
Combine the extracts, evaporate the solvent, and re-dissolve the residue in a suitable solvent (e.g., methanol).
-
Quantify the naringenin chalcone concentration using High-Performance Liquid Chromatography (HPLC).
-
Visualizations
Diagrams of Workflows and Pathways
Caption: Troubleshooting workflow for low yield in Claisen-Schmidt condensation.
Caption: General biosynthetic pathway of this compound from L-Tyrosine.
Caption: Decision tree for the purification of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. Step-by-step optimization of a heterologous pathway for de novo naringenin production in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative Molecular Mechanisms of Biosynthesis of Naringenin and Related Chalcones in Actinobacteria and Plants: Relevance for the Obtention of Potent Bioactive Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Naringenin chalcone - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Probing the Deoxyflavonoid Biosynthesis: Naringenin Chalcone Is a Substrate for the Reductase Synthesizing Isoliquiritigenin [jstage.jst.go.jp]
- 10. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery [frontiersin.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Storage and handling guidelines for (E)-Naringenin chalcone
This technical support center provides comprehensive guidance on the storage, handling, and use of (E)-Naringenin chalcone (B49325) for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is (E)-Naringenin chalcone?
A1: this compound, also known as 2',4,4',6'-Tetrahydroxychalcone, is a flavonoid and an intermediate in flavonol biosynthesis.[1][2] It is a naturally occurring polyphenol found in plants like citrus fruits and tomatoes.[2][3] This compound is of interest to researchers for its diverse biological activities, including anti-inflammatory, anti-allergic, and anticancer properties.[1]
Q2: What are the main physical and chemical properties of this compound?
A2: The key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₂O₅ | [2][4] |
| Formula Weight | 272.25 g/mol | [4] |
| Appearance | Solid, Powder | [2][4] |
| CAS Number | 73692-50-9 (cis/trans unspecified), 25515-46-2 (trans) | [4][5] |
| λmax | 366 nm | [2] |
Q3: How should I store this compound?
A3: Proper storage is crucial to maintain the stability and integrity of the compound. Recommendations vary for the solid form and solutions.
| Form | Storage Temperature | Duration | Special Instructions | Reference |
| Solid | -20°C | ≥ 4 years | [2] | |
| +4°C | [4] | |||
| In Solvent (e.g., DMSO) | -80°C | 6 months | Protect from light | [1][6] |
| -20°C | 1 month | Protect from light | [1][6] |
Q4: What are the safety precautions for handling this compound?
A4: this compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[6][7] It may also cause respiratory irritation.[6][7] Standard laboratory safety practices should be followed:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[6][8]
-
Ventilation: Use only outdoors or in a well-ventilated area.[6] Avoid breathing dust.[6][9]
-
Handling: Avoid contact with skin and eyes.[9] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[6]
-
In case of exposure:
Troubleshooting Guides
Problem 1: The this compound powder will not dissolve.
-
Possible Cause: Incorrect solvent selection or insufficient solvent volume.
-
Solution: this compound has varying solubility in different solvents. Refer to the solubility table below to select an appropriate solvent. Sonication or gentle heating can aid dissolution.[1] For in vivo experiments, it is recommended to prepare fresh solutions on the day of use.[1]
| Solvent | Solubility | Reference |
| DMF | 15 mg/mL | [2] |
| DMSO | 10 mg/mL | [2] |
| Ethanol | 1 mg/mL | [2] |
| PBS (pH 7.2) | Slightly soluble | [2] |
| Methanol | Soluble | [10][11] |
| Ethyl Acetate | Soluble | [10][11] |
| Isopropanol | Soluble | [10][11] |
| n-Butanol | Soluble | [10][11] |
| Hexane | Low solubility | [10][11] |
| Petroleum Ether | Low solubility | [10][11] |
Problem 2: Inconsistent or unexpected experimental results.
-
Possible Cause 1: Compound Degradation. this compound can be unstable under certain conditions. It can spontaneously cyclize to form naringenin (B18129), particularly in neutral or alkaline media.[5][12]
-
Possible Cause 2: Incorrect Concentration. The biological effects of this compound are dose-dependent.
-
Solution: Verify calculations and ensure accurate preparation of stock and working solutions. For example, in cell culture, cytotoxic effects increase sharply at concentrations above 50 µM.[1]
-
-
Possible Cause 3: Isomerization. Naringenin chalcone can exist in equilibrium with its flavanone (B1672756) isomer, naringenin.[12][13] This process can be catalyzed by chalcone isomerase in plant cells or occur spontaneously.[5]
-
Solution: Be aware of the potential for isomerization in your experimental system. Analytical methods like HPLC or mass spectrometry can be used to confirm the identity and purity of the compound in your samples.[12]
-
Experimental Protocols & Workflows
General Workflow for Handling and Solution Preparation
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. CM-Naringenin-Chalcone | Mibelle Biochemistry [mibellebiochemistry.com]
- 4. standards.chromadex.com [standards.chromadex.com]
- 5. Naringenin chalcone - Wikipedia [en.wikipedia.org]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. extrasynthese.com [extrasynthese.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Solubilities of naringin and naringenin in different solvents and dissociation constants of naringenin - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Structure, isomerization and dimerization processes of naringenin flavonoids - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Naringenin Chalcone Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for biological assays involving naringenin (B18129) chalcone (B49325).
I. Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental procedures involving naringenin chalcone.
Issue 1: Compound Solubility and Stability
Q1: My naringenin chalcone precipitates out of solution when I dilute my DMSO stock into aqueous buffer or cell culture medium. How can I resolve this?
A1: This is a common challenge due to the hydrophobic nature of naringenin chalcone. Here are several strategies to address this:
-
Optimize DMSO Concentration: Ensure the final concentration of dimethyl sulfoxide (B87167) (DMSO) in your assay is as low as possible while maintaining the solubility of the naringenin chalcone. Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, though it is always best to determine the specific tolerance of your cell line.[1][2] A final concentration of 0.1% DMSO is generally considered safe for most cells.[1]
-
Serial Dilutions in DMSO: When preparing different concentrations for a dose-response study, it is critical to perform serial dilutions in 100% DMSO before the final dilution into your aqueous medium.[3]
-
Pre-spiking the Medium: To avoid "solvent shock" where the compound precipitates upon direct dilution, you can pre-spike your aqueous solution with the same final concentration of DMSO before adding the naringenin chalcone stock.[3]
-
Use of Solubilizing Agents: Consider incorporating solubilizing agents such as cyclodextrins or non-ionic surfactants like Tween® 80 at low, non-toxic concentrations.
-
pH Adjustment: The solubility of chalcones can be pH-dependent. Adjusting the pH of your buffer may improve the solubility of naringenin chalcone.
-
Nanoemulsion Formulation: For highly insoluble chalcones, formulating them into a nanoemulsion can significantly improve their solubility and bioavailability in aqueous environments.
Q2: I've prepared my naringenin chalcone solution correctly, but I still observe a precipitate in my cell culture wells after incubation. What could be the cause and how can I fix it?
A2: Precipitate formation in cell culture can be due to several factors:
-
Compound Precipitation Over Time: Even if initially soluble, naringenin chalcone may precipitate out of the aqueous cell culture medium over longer incubation periods. To mitigate this, consider replenishing the media with freshly prepared compound at regular intervals for long-term experiments.
-
Interaction with Media Components: Naringenin chalcone can interact with proteins or salts in the culture medium, leading to precipitation. You can test for this by incubating the compound in the medium without cells and observing for any precipitate formation. If this occurs, you may need to use a serum-free or low-serum medium if your experimental design allows.
-
Adsorption to Plastics: Hydrophobic compounds like naringenin chalcone can adsorb to the surface of plastic labware, reducing the effective concentration in your assay. Using low-adhesion plasticware can help minimize this issue.
Q3: How can I assess the solubility and stability of naringenin chalcone in my specific cell culture medium?
A3: A systematic approach can help you determine the solubility and stability:
-
Kinetic Solubility Assay: This can be performed by preparing serial dilutions of a high-concentration naringenin chalcone stock in DMSO and then adding them to your cell culture medium in a 96-well plate. The turbidity of each well can be measured using a plate reader at a wavelength around 600-650 nm to determine the concentration at which precipitation occurs.[4][5][6]
-
Stability Assessment: To assess stability, incubate a solution of naringenin chalcone in your complete cell culture medium at 37°C. At different time points (e.g., 0, 2, 4, 8, 24 hours), take samples and analyze the concentration of the intact compound using analytical methods like HPLC.[4]
II. Frequently Asked Questions (FAQs)
General
Q4: What is the recommended final concentration of DMSO for in vitro assays with naringenin chalcone?
A4: While some cell lines can tolerate up to 1% DMSO, it is highly recommended to keep the final DMSO concentration at or below 0.5% to avoid solvent-induced cytotoxicity and off-target effects.[1][2] For sensitive primary cells, concentrations below 0.1% are advisable.[1] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[3]
Q5: Can naringenin chalcone interfere with common laboratory assays?
A5: Yes, flavonoids like naringenin chalcone can interfere with certain assays. For example, they can interfere with colorimetric protein assays like the Bicinchoninic acid (BCA) and Lowry assays by reducing Cu2+ to Cu1+, leading to an overestimation of protein concentration.[7] It is crucial to run appropriate controls to account for any potential interference.
Anticancer Assays
Q6: I am not observing the expected cytotoxic effects of naringenin chalcone in my cancer cell line. What could be the problem?
A6: Several factors could contribute to this:
-
Solubility Issues: As discussed in the troubleshooting guide, if naringenin chalcone is not fully dissolved, the actual concentration your cells are exposed to will be lower than intended.
-
Cell Line Sensitivity: Different cancer cell lines exhibit varying sensitivities to anticancer agents. It is possible your chosen cell line is less sensitive to naringenin chalcone.
-
Assay Duration and Compound Stability: The cytotoxic effects of naringenin chalcone may be time-dependent.[8] Also, ensure the compound is stable throughout the duration of your assay.
-
Incorrect Assay Endpoint: Ensure you are using an appropriate assay to measure the expected outcome (e.g., apoptosis, cell cycle arrest).
Anti-inflammatory Assays
Q7: My results for the anti-inflammatory effects of naringenin chalcone are inconsistent. How can I improve reproducibility?
A7: Inconsistent results in anti-inflammatory assays can arise from:
-
Variability in Inflammatory Stimulus: Ensure the concentration and activity of your inflammatory stimulus (e.g., lipopolysaccharide - LPS) are consistent across experiments.
-
Timing of Treatment: The timing of naringenin chalcone treatment relative to the inflammatory stimulus can significantly impact the results.
-
Cell Health: Ensure your macrophages (e.g., RAW 264.7) are healthy and not overly passaged, as this can affect their inflammatory response.
Antioxidant Assays
Q8: What should I consider when performing a DPPH assay with naringenin chalcone?
A8: When using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, consider the following:
-
Reaction Kinetics: The reaction between naringenin chalcone and DPPH is a chain reaction involving propagation and termination steps.[9] Ensure you allow sufficient time for the reaction to reach completion before taking your absorbance reading.
-
Solvent Effects: The antioxidant activity can be influenced by the solvent used. Methanol (B129727) or ethanol (B145695) are commonly used for DPPH assays.[10][11][12]
-
Potential for Dimerization: Naringenin chalcone can form dimers during the radical scavenging process, which can be observed using methods like mass spectrometry.[9]
III. Experimental Protocols
Anticancer Activity: MTT Cell Viability Assay
This protocol is for assessing the cytotoxic effect of naringenin chalcone on a cancer cell line (e.g., MDA-MB-231).[13][14][15]
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Naringenin chalcone
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10^4 cells/mL in 195 µL of complete culture medium and incubate overnight.[14]
-
Compound Treatment: Prepare a stock solution of naringenin chalcone in DMSO. On the day of treatment, prepare serial dilutions of the compound in culture medium. Add 5 µL of the diluted compound to the wells to achieve the desired final concentrations. Include a vehicle control (0.1% DMSO in medium) and a positive control (e.g., etoposide).[14]
-
Incubation: Incubate the plates for 24 or 48 hours at 37°C in a 5% CO2 incubator.[13]
-
MTT Addition: After incubation, remove the medium and add 200 µL of fresh medium containing MTT (final concentration 0.5 mg/mL) to each well. Incubate for 4 hours.[13][14]
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13][14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13][14]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
| Parameter | Value | Reference |
| Cell Line | MDA-MB-231 | [13] |
| Seeding Density | 5 x 10^4 cells/mL | [14] |
| Naringenin Chalcone Conc. | 0 - 100 µM | [8] |
| Incubation Time | 24, 48 hours | [13] |
| MTT Concentration | 0.5 mg/mL | [13] |
| Absorbance Wavelength | 570 nm | [13] |
Anti-inflammatory Activity: Measurement of NO, TNF-α, and IL-6
This protocol describes the evaluation of the anti-inflammatory effects of naringenin chalcone in LPS-stimulated RAW 264.7 macrophages.[8][16][17]
Materials:
-
RAW 264.7 macrophages
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Naringenin chalcone
-
DMSO
-
Lipopolysaccharide (LPS)
-
Griess Reagent for NO determination
-
ELISA kits for TNF-α and IL-6
-
24-well plates
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.[16]
-
Pre-treatment: Pre-treat the cells with various concentrations of naringenin chalcone (dissolved in DMSO and diluted in medium) for 2 hours.[16]
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[16]
-
Supernatant Collection: After incubation, collect the cell culture supernatants.
-
Nitric Oxide (NO) Assay: Mix the supernatant with Griess reagent and measure the absorbance to determine the NO concentration.[16]
-
Cytokine Measurement (TNF-α and IL-6): Use commercial ELISA kits to measure the concentrations of TNF-α and IL-6 in the supernatants according to the manufacturer's instructions.
-
Data Analysis: Compare the levels of NO, TNF-α, and IL-6 in naringenin chalcone-treated cells to the LPS-stimulated control.
| Parameter | Value | Reference |
| Cell Line | RAW 264.7 | [16] |
| Seeding Density | 1 x 10^5 cells/well | [16] |
| Naringenin Chalcone Conc. | 25 - 200 µM | [8] |
| LPS Concentration | 1 µg/mL | [16] |
| Incubation Time | 24 hours | [16] |
Antioxidant Activity: DPPH Radical Scavenging Assay
This protocol outlines a method for assessing the free radical scavenging activity of naringenin chalcone using DPPH.[9][10][11][12][18]
Materials:
-
Naringenin chalcone
-
Methanol or Ethanol
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (100 µM in methanol/ethanol)
-
Ascorbic acid (as a positive control)
-
96-well plate or cuvettes
-
Spectrophotometer
Methodology:
-
Sample Preparation: Prepare different concentrations of naringenin chalcone and ascorbic acid in methanol or ethanol.
-
Reaction Mixture: In a 96-well plate or cuvettes, mix equal volumes of the sample solutions with the DPPH solution.[10]
-
Incubation: Incubate the mixture in the dark at room temperature for 20-30 minutes.[10][12]
-
Absorbance Measurement: Measure the decrease in absorbance at 517 nm.[10][12]
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
| Parameter | Value | Reference |
| DPPH Concentration | 100 µM | [10] |
| Incubation Time | 20-30 minutes | [10][12] |
| Absorbance Wavelength | 517 nm | [10][12] |
| Standard | Ascorbic Acid | [10] |
IV. Signaling Pathways and Visualizations
Anti-inflammatory Signaling Pathway
Naringenin chalcone has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.
Caption: Naringenin chalcone's anti-inflammatory mechanism.
Apoptosis Signaling Pathway
Naringenin chalcone can induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[19][20][21][22]
Caption: Apoptosis induction by naringenin chalcone.
Experimental Workflow: Troubleshooting Solubility Issues
Caption: Workflow for troubleshooting solubility problems.
References
- 1. lifetein.com [lifetein.com]
- 2. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. creative-biolabs.com [creative-biolabs.com]
- 7. Flavonoids Interference in Common Protein Assays: Effect of Position and Degree of Hydroxyl Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. ijcea.org [ijcea.org]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. DPPH Radical Scavenging Assay [mdpi.com]
- 13. Naringenin has a chemoprotective effect in MDA-MB-231 breast cancer cells via inhibition of caspase-3 and −9 activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sysrevpharm.org [sysrevpharm.org]
- 16. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Anti-cancer effect of naringenin chalcone is mediated via the induction of autophagy, apoptosis and activation of PI3K/Akt signalling pathway | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
- 21. Induction of Apoptosis and Antiproliferative Activity of Naringenin in Human Epidermoid Carcinoma Cell through ROS Generation and Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Naringenin-Induced Apoptotic Cell Death in Prostate Cancer Cells Is Mediated via the PI3K/AKT and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Antioxidant Activity of (E)-Naringenin Chalcone and Quercetin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant properties of (E)-Naringenin chalcone (B49325) and quercetin (B1663063), two flavonoids with significant therapeutic potential. The comparison is based on available experimental data from in vitro and cellular assays, and it explores the underlying molecular mechanisms and signaling pathways that contribute to their antioxidant effects.
Introduction to the Compounds
(E)-Naringenin chalcone is an open-chain flavonoid and a biosynthetic precursor to naringenin (B18129). Chalcones are characterized by their 1,3-diaryl-2-propen-1-one backbone and are recognized for a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects.
Quercetin is a well-studied flavonol found in numerous fruits, vegetables, and grains. Its potent antioxidant and anti-inflammatory properties are attributed to its unique chemical structure, which allows it to effectively scavenge free radicals and chelate metal ions.
Comparative Antioxidant Activity: Quantitative Data
Direct comparative studies measuring the antioxidant activity of this compound and quercetin under identical experimental conditions are limited in the existing literature. The following table summarizes reported antioxidant values for each compound from various studies.
Note: Values presented below are sourced from different experiments and should not be directly compared. They are provided to illustrate the antioxidant potential of each compound as reported in the literature.
| Assay | This compound | Quercetin | Reference Compound | Source(s) |
| DPPH Radical Scavenging (IC₅₀) | Potent activity; lower IC₅₀ than naringenin | ~5.0 - 10.0 µM | Ascorbic Acid (IC₅₀: ~9.5 µg/mL) | [1][2][3] |
| 19.17 µg/mL | ||||
| ABTS Radical Scavenging (IC₅₀) | Data not available | ~50.0 - 62.4 µM | Rutin (IC₅₀: ~95.3 µM) | [2] |
| Cellular Antioxidant Activity (CAA) | Data not available | Highest CAA value among tested flavonoids | - |
One study noted that in DPPH assays, the antioxidant activity followed the order of this compound > apigenin (B1666066) > naringenin, highlighting the chalcone's potent radical-scavenging ability[1]. Conversely, studies comparing quercetin to naringenin (the cyclized form of the chalcone) consistently demonstrate quercetin's superior antioxidant performance, which is attributed to its structural features, including a greater number of hydroxyl groups and a C2=C3 double bond that enhances structural planarity[4][5].
Molecular Mechanisms and Signaling Pathways
The antioxidant effects of this compound and quercetin are mediated through direct radical scavenging and the modulation of intracellular signaling pathways that control endogenous antioxidant defenses.
This compound
As a class of compounds, chalcones are known to exert their antioxidant effects primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[6][7]. Nrf2 is a transcription factor that regulates the expression of a suite of antioxidant and detoxification genes.
-
Mechanism of Action: The α,β-unsaturated carbonyl group in the chalcone structure acts as a Michael acceptor, enabling it to react with cysteine residues in Keap1, the cytosolic repressor of Nrf2. This modification disrupts the Keap1-Nrf2 interaction, leading to Nrf2 stabilization, nuclear translocation, and subsequent activation of Antioxidant Response Element (ARE)-driven genes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1)[6].
Caption: Nrf2 activation pathway by this compound.
Quercetin
Quercetin modulates a more extensive network of signaling pathways to combat oxidative stress. Its mechanism involves not only Nrf2 activation but also the inhibition of pro-oxidant and pro-inflammatory pathways.
-
Key Pathways Modulated:
-
Nrf2/ARE Pathway: Similar to chalcones, quercetin promotes Nrf2 nuclear translocation, enhancing the expression of endogenous antioxidant enzymes.
-
NF-κB Pathway: Quercetin inhibits the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation and the expression of pro-oxidant enzymes like inducible nitric oxide synthase (iNOS).
-
MAPK Pathway: It modulates mitogen-activated protein kinase (MAPK) pathways such as p38 and JNK, which are involved in cellular stress responses.
-
PI3K/Akt Pathway: Quercetin can activate the PI3K/Akt survival pathway, which contributes to cellular protection against oxidative damage.
-
Caption: Key antioxidant signaling pathways modulated by Quercetin.
Detailed Experimental Protocols
The following are generalized protocols for common antioxidant capacity assays. Researchers should optimize concentrations and incubation times based on specific experimental conditions.
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
-
Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727) or ethanol (B145695). The solution should be freshly made and kept in the dark.
-
Sample Preparation: Dissolve the test compounds (this compound, quercetin) and a positive control (e.g., ascorbic acid, Trolox) in a suitable solvent to create stock solutions. Prepare serial dilutions.
-
Reaction Mixture: In a 96-well plate or test tubes, add a fixed volume of the DPPH solution (e.g., 180 µL) to varying concentrations of the sample solutions (e.g., 20 µL).
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at the characteristic wavelength of DPPH (typically 517 nm) using a spectrophotometer. A blank containing only the solvent and DPPH solution is also measured.
-
Calculation: The percentage of scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] × 100 The IC₅₀ value (concentration required to scavenge 50% of DPPH radicals) is determined by plotting the inhibition percentage against the compound concentration.
-
Caption: General workflow for the DPPH antioxidant assay.
-
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction in color is proportional to the antioxidant's concentration.
-
Protocol:
-
ABTS•+ Generation: Prepare the ABTS radical cation by mixing a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Working Solution: Dilute the ABTS•+ solution with ethanol or a phosphate (B84403) buffer to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Reaction: Add a small volume of the test sample or standard (e.g., 10 µL) to a larger volume of the ABTS•+ working solution (e.g., 190 µL) in a 96-well plate.
-
Incubation: Allow the reaction to proceed for a set time (e.g., 6 minutes) at room temperature.
-
Measurement: Read the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition and the IC₅₀ or Trolox Equivalent Antioxidant Capacity (TEAC) value.
-
-
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form at an acidic pH. The change in absorbance is proportional to the reducing power of the antioxidant.
-
Protocol:
-
FRAP Reagent: Prepare the FRAP reagent fresh by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm the reagent to 37°C before use.
-
Reaction: Add a small volume of the sample (e.g., 10 µL) to a large volume of the FRAP reagent (e.g., 300 µL).
-
Incubation: Incubate the mixture at 37°C for a specified time (typically 4-30 minutes).
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined against a standard curve prepared with a known antioxidant, typically FeSO₄ or Trolox.
-
-
Principle: This cell-based assay measures the ability of antioxidants to prevent the formation of fluorescent dichlorofluorescein (DCF) from the non-fluorescent DCFH probe by peroxyl radicals within a cell line (e.g., HepG2). It provides a more biologically relevant measure of antioxidant activity.
-
Protocol:
-
Cell Culture: Seed HepG2 cells in a 96-well black microplate and culture until they reach confluence.
-
Loading: Wash the cells with buffer and incubate them with a solution containing the DCFH-DA probe (e.g., 25 µM) and the test compounds at various concentrations for 1 hour.
-
Induction of Oxidative Stress: Remove the treatment solution, wash the cells, and add a free radical initiator like AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
-
Measurement: Immediately place the plate in a fluorescence reader. Measure the fluorescence emission (e.g., at 535 nm) with excitation at 485 nm every 5 minutes for 1 hour.
-
Calculation: Calculate the area under the curve (AUC) for both control and treated wells. The CAA value is calculated as: CAA units = 100 – (AUC_sample / AUC_control) x 100 Results are often expressed as quercetin equivalents (QE).
-
Conclusion
Both this compound and quercetin are potent antioxidants with distinct yet overlapping mechanisms of action. Quercetin's superior activity in many chemical assays appears linked to its specific molecular structure, which is highly optimized for radical scavenging. However, this compound demonstrates significant antioxidant potential, particularly through its efficient activation of the Nrf2 pathway, a critical endogenous defense mechanism.
For drug development professionals, the choice between these compounds may depend on the therapeutic target. Quercetin's broad-spectrum activity makes it a candidate for conditions involving complex oxidative and inflammatory stress. The targeted Nrf2-activating mechanism of this compound makes it an attractive candidate for cytoprotective strategies aimed at bolstering cellular resilience to oxidative insults. Further direct comparative studies, especially using cell-based assays, are required to fully elucidate their relative efficacy in a biological context.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. nehu.ac.in [nehu.ac.in]
- 4. Antioxidant Effects of Quercetin and Naringenin Are Associated with Impaired Neutrophil Microbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. iris.uniroma1.it [iris.uniroma1.it]
- 7. Activation of Nrf2 signaling pathway by natural and synthetic chalcones: a therapeutic road map for oxidative stress [iris.uniroma1.it]
A Comparative Guide to the Efficacy of Synthetic vs. Natural (E)-Naringenin Chalcone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of synthetically produced (E)-Naringenin chalcone (B49325) and its naturally occurring counterpart, primarily sourced from tomatoes. While direct comparative studies are limited, this document compiles available experimental data to offer an objective overview of their respective biological activities, supported by detailed experimental protocols and visualizations of key signaling pathways.
Introduction
(E)-Naringenin chalcone, a flavonoid precursor, has garnered significant attention for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. It is naturally abundant in certain plants, notably in the skin of tomatoes. For research and potential therapeutic applications, this compound is also available in a highly purified, chemically synthesized form. This guide aims to delineate the efficacy of both forms, providing a valuable resource for researchers in drug discovery and development.
Data Presentation: A Comparative Overview
The following tables summarize quantitative data on the biological activities of this compound. It is important to note that the data for "Natural" this compound is often derived from extracts, where other compounds may contribute to the overall effect. In contrast, "Synthetic" this compound refers to the pure, isolated compound.
Table 1: Anti-inflammatory Activity
| Assay | Source | Model | Concentration | Inhibition/Effect | Reference |
| Nitric Oxide (NO) Production | Synthetic | LPS-stimulated RAW 264.7 macrophages | 25-200 µM | Dose-dependent inhibition of NO production | [1] |
| TNF-α Production | Synthetic | LPS-stimulated RAW 264.7 macrophages | 25-200 µM | Dose-dependent inhibition of TNF-α production | [1] |
| MCP-1 Production | Synthetic | LPS-stimulated RAW 264.7 macrophages | 25-200 µM | Dose-dependent inhibition of MCP-1 production | [1] |
| Histamine (B1213489) Release | Natural (Tomato Skin Extract) | - | IC₅₀ = 68 µg/ml | Inhibition of histamine release | [2][3] |
Table 2: Antioxidant Activity
| Assay | Source | Method | IC₅₀/Result | Reference |
| DPPH Radical Scavenging | Natural (Tomato) | In vitro assay | Not specified, but activity confirmed | [3] |
Table 3: Anticancer Activity
| Assay | Source | Cell Line | Concentration | Effect | Reference |
| Apoptosis Induction | Synthetic | U87MG human glioblastoma cells | 0-100 µM | Dose-dependent induction of apoptosis | [1] |
| Cell Viability (MTT Assay) | Synthetic | U87MG human glioblastoma cells | Not specified | Dose- and time-dependent cytotoxicity | |
| Tumor Volume and Weight | Synthetic | U87MG human glioblastoma xenograft in mice | 5-80 mg/kg | Reduction in tumor volume and weight | [1] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound, its extraction from natural sources, and key biological assays are provided below.
Synthesis of this compound (Claisen-Schmidt Condensation)
Principle: The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde and a ketone, resulting in the formation of an α,β-unsaturated ketone. For the synthesis of this compound, 4-hydroxybenzaldehyde (B117250) is reacted with 2',4',6'-trihydroxyacetophenone (B23981).
Materials:
-
4-hydroxybenzaldehyde
-
2',4',6'-trihydroxyacetophenone
-
Aqueous Sodium Hydroxide (NaOH) solution (e.g., 50%)
-
Hydrochloric Acid (HCl) for acidification
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolve 2',4',6'-trihydroxyacetophenone in ethanol in a flask.
-
Add 4-hydroxybenzaldehyde to the solution.
-
Slowly add the aqueous NaOH solution to the mixture while stirring continuously.
-
Continue stirring at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl.
-
A yellow solid of this compound will precipitate.
-
Collect the precipitate by filtration, wash with cold water until the washings are neutral, and dry.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Extraction and Purification of Natural this compound from Tomato Skin
Principle: this compound is extracted from tomato skin using a suitable solvent, followed by purification steps to isolate the compound.
Materials:
-
Tomato skins
-
Ethanol (e.g., 60%)
-
Homogenizer
-
Centrifuge
-
Filtration apparatus
-
High-Performance Liquid Chromatography (HPLC) system for purification and quantification.
Procedure:
-
Wash and dry fresh tomatoes, then peel them to obtain the skins.
-
Homogenize the tomato skins with 60% ethanol.
-
Centrifuge the homogenate to separate the supernatant from the solid residue.
-
Collect the supernatant and filter it.
-
The crude extract can be further purified using techniques like column chromatography or preparative HPLC to isolate this compound.
-
The concentration of this compound in the extract can be quantified using an analytical HPLC system with a suitable standard.[4]
Anti-inflammatory Assay: Measurement of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
This compound (synthetic or purified natural)
-
Griess Reagent
-
96-well plates
-
Cell culture incubator
Procedure:
-
Seed RAW 264.7 cells in 96-well plates and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for another 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Mix the supernatant with Griess Reagent and incubate at room temperature for 15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The amount of nitrite, a stable product of NO, is determined from a standard curve, and the percentage of NO inhibition is calculated.
Antioxidant Assay: DPPH Radical Scavenging Activity
Principle: This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH), which is indicated by a color change from purple to yellow.
Materials:
-
This compound (synthetic or purified natural)
-
DPPH solution in methanol
-
Methanol
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare different concentrations of this compound in methanol.
-
Add the chalcone solutions to the DPPH solution in a 96-well plate or cuvettes.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution alone and A_sample is the absorbance of the DPPH solution with the chalcone.
Anticancer Assay: MTT Cell Viability Assay
Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells, thus indicating cell viability.
Materials:
-
Cancer cell line (e.g., U87MG)
-
Cell culture medium and supplements
-
This compound (synthetic or purified natural)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
96-well plates
-
Cell culture incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 500 and 600 nm.
-
Cell viability is expressed as a percentage of the untreated control cells.
Signaling Pathways and Experimental Workflows
The biological effects of this compound are mediated through its interaction with various cellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways and a typical experimental workflow.
Conclusion
The available evidence strongly supports the potent biological activities of this compound. The synthetic form, being a pure compound, offers the advantage of precise dosage and reproducibility in experimental settings. Natural this compound, typically found in plant extracts, has also demonstrated significant efficacy. However, the presence of other phytochemicals in these extracts could lead to synergistic or antagonistic effects, making direct comparisons with the pure synthetic compound challenging.
For rigorous pharmacological studies and drug development, the use of synthetic this compound is preferable due to its defined purity and consistency. Conversely, research on natural extracts containing this compound is valuable for understanding the health benefits of whole foods and for the discovery of novel synergistic interactions between plant-derived compounds. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy of synthetic versus natural this compound.
References
The Double-Edged Sword: Unraveling the Structure-Activity Relationship of Naringenin Chalcone Derivatives
A comprehensive analysis of naringenin (B18129) chalcone (B49325) derivatives reveals that strategic structural modifications can significantly enhance their therapeutic potential across a spectrum of activities, including anticancer, antioxidant, anti-inflammatory, antimicrobial, and neuroprotective effects. This guide delves into the intricate relationship between the chemical structure of these promising compounds and their biological functions, supported by quantitative data and detailed experimental methodologies.
Naringenin, a flavonoid abundant in citrus fruits, has long been recognized for its health benefits. However, its therapeutic efficacy is often limited by modest bioavailability and potency. To overcome these limitations, researchers have turned their attention to naringenin chalcone, an open-chain precursor, and its derivatives. The inherent flexibility of the chalcone scaffold—characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system—provides a versatile platform for chemical modifications, leading to the development of novel drug candidates with improved pharmacological profiles.[1][2][3] The reactivity of the α,β-unsaturated ketone moiety is a key determinant of the biological activity of chalcones, as it can interact with various biological nucleophiles.[4]
Comparative Analysis of Biological Activities
The therapeutic potential of naringenin chalcone derivatives is dictated by the nature and position of substituents on their aromatic rings. A systematic review of the literature allows for a comparative analysis of their efficacy in various biological assays.
Anticancer Activity
The antiproliferative effects of naringenin chalcone derivatives have been extensively studied against various cancer cell lines. The substitution pattern on both aromatic rings plays a pivotal role in determining their cytotoxic potency. For instance, the presence of halogen atoms, particularly chlorine, on the phenyl ring has been shown to enhance anticancer activity.[5][6] Furthermore, modifications at the 3-position of the naringenin core have yielded compounds with significant inhibitory effects.[6]
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Naringenin Chalcone | U87MG (Glioblastoma) | >50 (cytotoxicity increases sharply above 50 µM) | [7] |
| 3(4-chlorobenzylidene)-5,7-dihydroxy-2(4-hydroxyphenyl)chroman-4-one | MCF-7 (Breast) | 10.35 | [6] |
| 3(4-chlorobenzylidene)-5,7-dihydroxy-2(4-hydroxyphenyl)chroman-4-one | HT-29 (Colon) | 12.03 | [6] |
| Coumaryl-chalcone derivative 19 | A-549 (Lung) | 70.90 µg/mL | [8] |
| Coumaryl-chalcone derivative 19 | Jurkat (Leukemia) | 79.34 µg/mL | [8] |
| Coumaryl-chalcone derivative 19 | MCF-7 (Breast) | 79.13 µg/mL | [8] |
| Chalcone with 4-methoxy substitution | MCF-7 (Breast) | 3.44 | [9] |
| Chalcone with 4-methoxy substitution | HepG2 (Liver) | 4.64 | [9] |
| Chalcone with 4-methoxy substitution | HCT116 (Colon) | 6.31 | [9] |
| Trimethoxy α-phthalimido-chalcone 61 | HepG2 (Liver) | 1.62 | [8] |
| Trimethoxy α-phthalimido-chalcone 61 | MCF-7 (Breast) | 1.88 | [8] |
Antioxidant Activity
The antioxidant capacity of naringenin chalcone derivatives is primarily attributed to their ability to scavenge free radicals, a property significantly influenced by the number and position of hydroxyl groups.[10][11] The open-chain structure of chalcones, compared to the cyclized flavanone (B1672756) form of naringenin, can also contribute to enhanced antioxidant potential.[10]
| Compound/Derivative | Assay | IC50 (µM) | Reference |
| Naringenin Chalcone (NAC) | DPPH | Lower than naringenin and apigenin | [10] |
| Naringenin | DPPH | Higher than NAC | [10] |
| Apigenin | DPPH | Higher than NAC | [10] |
Anti-inflammatory Activity
Naringenin chalcone and its derivatives have demonstrated potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and monocyte chemoattrapotent ctant protein-1 (MCP-1) in macrophages.[12][13] The anti-inflammatory action is often mediated through the modulation of key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[14][15]
| Compound/Derivative | Cell Line/Model | Effect | Reference |
| Naringenin Chalcone | LPS-stimulated RAW 264.7 macrophages | Dose-dependent inhibition of TNF-α, MCP-1, and NO production | [12] |
| Naringenin | TPA-induced ear edema in mice | More active than against AA-induced inflammation | [16] |
| 2',5'-dihydroxychalcones | LPS-activated macrophages | Potent inhibition of NO production | [17] |
Antimicrobial Activity
Substitutions on the phenyl rings of the naringenin chalcone scaffold have been shown to impart antimicrobial properties. While generally exhibiting mild to moderate activity, certain derivatives have shown promising minimum inhibitory concentrations (MIC) against various bacterial and fungal strains.[9]
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Naringenin | H. pylori | 40-100 | [10] |
| Naringenin | E. coli | 12.5-1000 | [10] |
| 7-O-butylnaringenin oxime | MRSA | 4 | [10] |
| 7-O-hexylnaringenin oxime | MRSA | 4 | [10] |
| Halogenated naringenin derivative (ND-12) | S. aureus | 18 | [5] |
| Halogenated naringenin derivative (ND-12) | B. subtilis | 16 | [5] |
| Halogenated naringenin derivative (ND-12) | E. coli | 20 | [5] |
| Halogenated naringenin derivative (ND-12) | P. aeruginosa | 22 | [5] |
Acetylcholinesterase (AChE) Inhibitory Activity
Certain naringenin chalcone derivatives have emerged as potential therapeutic agents for Alzheimer's disease due to their ability to inhibit acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[18]
| Compound/Derivative | IC50 (µM) | Reference |
| Chalcone derivative 7 | 13.0 ± 1.9 | [6] |
| Chalcone derivative 4 | < 100 | [6] |
| Chalcone derivative 5 | < 100 | [6] |
| Chalcone derivative 2 | < 100 | [6] |
Signaling Pathways and Mechanisms of Action
The diverse biological activities of naringenin chalcone derivatives are underpinned by their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective therapeutic agents.
Anti-inflammatory Signaling Pathways
Naringenin and its chalcone derivatives exert their anti-inflammatory effects predominantly through the inhibition of the NF-κB and MAPK signaling pathways. In response to inflammatory stimuli like lipopolysaccharide (LPS), these pathways become activated, leading to the production of pro-inflammatory cytokines and mediators. Naringenin chalcones can interfere with these pathways at multiple levels, ultimately dampening the inflammatory response.[13][14][15]
Caption: Simplified diagram of NF-κB and MAPK signaling pathways modulated by naringenin chalcone derivatives.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, detailed experimental protocols for the key assays are provided below.
Synthesis of Naringenin Chalcone Derivatives (Claisen-Schmidt Condensation)
The Claisen-Schmidt condensation is a reliable and widely used method for the synthesis of chalcones.[7][19][20][21]
Materials:
-
Substituted acetophenone (B1666503)
-
Substituted benzaldehyde (B42025)
-
Ethanol (B145695) or Methanol
-
Aqueous solution of a strong base (e.g., NaOH or KOH)
-
Stirring apparatus
-
Ice bath
-
Filtration apparatus
Procedure:
-
Dissolve the substituted acetophenone and substituted benzaldehyde in ethanol in a flask.
-
Cool the mixture in an ice bath.
-
Slowly add the aqueous base solution to the stirred mixture.
-
Continue stirring at room temperature for a specified period (typically a few hours) until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into cold water and acidify with a dilute acid (e.g., HCl) to precipitate the chalcone derivative.
-
Collect the solid product by filtration, wash with water until neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.
Caption: General workflow for the synthesis of naringenin chalcone derivatives via Claisen-Schmidt condensation.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[12][22][23][24]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
Naringenin chalcone derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a specific density and incubate for 24 hours.
-
Treat the cells with various concentrations of the naringenin chalcone derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antioxidant Activity: DPPH and ABTS Radical Scavenging Assays
The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are commonly used to evaluate the free radical scavenging activity of compounds.[2][4][25][26][27]
DPPH Assay Protocol:
-
Prepare a stock solution of the naringenin chalcone derivative in a suitable solvent (e.g., methanol).
-
Prepare a fresh solution of DPPH in methanol.
-
In a 96-well plate, add different concentrations of the test compound to the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at a specific wavelength (e.g., 517 nm).
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
ABTS Assay Protocol:
-
Prepare the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable buffer to obtain a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Add different concentrations of the naringenin chalcone derivative to the diluted ABTS•+ solution.
-
After a specific incubation time, measure the absorbance.
-
Calculate the percentage of inhibition and determine the IC50 value.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay (Griess Assay)
The Griess assay is used to measure the production of nitric oxide by quantifying its stable metabolite, nitrite (B80452), in cell culture supernatants.[1][28][29][30][31]
Materials:
-
RAW 264.7 macrophage cells
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Naringenin chalcone derivatives
-
Griess reagent (Part A: Sulfanilamide in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite standard solution
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the naringenin chalcone derivatives for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Add Griess reagent (equal volumes of Part A and Part B mixed immediately before use) to the supernatant.
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at a specific wavelength (e.g., 540 nm).
-
Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Ellman's method is a colorimetric assay used to measure acetylcholinesterase activity.[5][6][11][17][18]
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate (B84403) buffer (pH 8.0)
-
Naringenin chalcone derivatives
-
96-well plates
-
Microplate reader
Procedure:
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Add the AChE enzyme solution to each well and incubate for a short period.
-
Initiate the reaction by adding the substrate (ATCI).
-
Immediately measure the increase in absorbance at a specific wavelength (e.g., 412 nm) over time.
-
Calculate the rate of reaction and determine the percentage of enzyme inhibition.
-
Calculate the IC50 value for each compound.
Conclusion
The structure-activity relationship of naringenin chalcone derivatives is a dynamic field of research with immense therapeutic potential. By strategically modifying the chalcone scaffold, scientists can fine-tune the biological activities of these compounds, paving the way for the development of novel drugs for a wide range of diseases. The data and protocols presented in this guide offer a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development, facilitating the rational design and evaluation of the next generation of naringenin chalcone-based therapeutics.
References
- 1. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. 3.4.1. Acetylcholinesterase Inhibition [bio-protocol.org]
- 6. scribd.com [scribd.com]
- 7. Practical Synthesis of Chalcone Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ajgreenchem.com [ajgreenchem.com]
- 13. Chalcone Derivatives: Anti-inflammatory Potential and Molecular Targets Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. In Vivo Anti-inflammatory and Antiallergic Activity of Pure Naringenin, Naringenin Chalcone, and Quercetin in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. japsonline.com [japsonline.com]
- 18. benchchem.com [benchchem.com]
- 19. scispace.com [scispace.com]
- 20. benchchem.com [benchchem.com]
- 21. youtube.com [youtube.com]
- 22. Cytotoxic activity evaluation of chalcones on human and mouse cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. anjs.edu.iq [anjs.edu.iq]
- 24. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach [mdpi.com]
- 27. longdom.org [longdom.org]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages and 15-LOX Activity by Anthraquinones from Pentas schimperi - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of the Antidiabetic Effects of (E)-Naringenin Chalcone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo validation of the antidiabetic effects of (E)-Naringenin chalcone (B49325) and its bioactive form, naringenin (B18129). The product's performance is objectively compared with established antidiabetic agents, supported by experimental data from preclinical studies. This document is intended to inform researchers, scientists, and drug development professionals on the potential of naringenin and its derivatives as therapeutic candidates for diabetes mellitus.
Comparative Analysis of Antidiabetic Effects
(E)-Naringenin chalcone, a precursor to the flavanone (B1672756) naringenin, has garnered significant interest for its potential therapeutic properties, including its antidiabetic effects. In vivo studies, primarily utilizing streptozotocin (B1681764) (STZ)-induced diabetic animal models, have demonstrated the potent antihyperglycemic and protective effects of naringenin. While direct in vivo data for the chalcone form is limited, the biological activity is largely attributed to its conversion to naringenin. This guide, therefore, focuses on the robust in vivo data available for naringenin as a surrogate for the therapeutic potential of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vivo studies, comparing the effects of naringenin with a diabetic control and standard antidiabetic drugs like Glibenclamide.
Table 1: Effect on Fasting Blood Glucose in STZ-Induced Diabetic Rats
| Treatment Group | Dose | Duration | Initial Fasting Blood Glucose (mg/dL) | Final Fasting Blood Glucose (mg/dL) | % Reduction in Blood Glucose | Reference |
| Diabetic Control | - | 4 weeks | ~280 | ~350 | - | [1] |
| Naringenin | 50 mg/kg/day | 4 weeks | ~280 | ~105 | 70.01% | [1] |
| Glibenclamide | 5 mg/kg/day | 4 weeks | ~280 | ~131 | 53.10% | [1] |
Table 2: Effect on Oral Glucose Tolerance Test (OGTT) in STZ-Induced Diabetic Rats
| Treatment Group | Dose | Blood Glucose at 120 min (mg/dL) | % Reduction in Blood Glucose at 120 min | Reference |
| Diabetic Control | - | ~300 | - | [1] |
| Naringenin | 50 mg/kg | ~111 | 63% | [1] |
| Naringenin | 100 mg/kg | ~96 | 68% | [1] |
| Glibenclamide | 5 mg/kg | ~120 | 60% | [1] |
Table 3: Comparative Effects of Chalcone Derivatives and Glibenclamide in STZ-Induced Diabetic Mice
| Treatment Group | Dose | Duration | % Reduction in Fasting Blood Glucose (Day 21) | Reference |
| Diabetic Control | - | 21 days | - | [2] |
| Chalcone Derivative 1 | 100 mg/kg | 21 days | 51.3% | [2] |
| Chalcone Derivative 3 | 100 mg/kg | 21 days | 56.6% | [2] |
| Glibenclamide | 10 mg/kg | 21 days | 57.2% | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the validation of the antidiabetic effects of naringenin and its derivatives.
Streptozotocin (STZ)-Induced Diabetes Mellitus Model in Rats
This protocol outlines the induction of type 2 diabetes in Wistar rats, a commonly used model to screen for antidiabetic agents.[1]
-
Animal Acclimatization: Male Wistar rats are acclimatized to laboratory conditions for at least one week, with free access to a standard pellet diet and water.
-
Induction of Diabetes:
-
Rats are fasted overnight prior to induction.
-
A single intraperitoneal (i.p.) injection of nicotinamide (B372718) (110 mg/kg body weight) is administered.
-
After 15 minutes, a single i.p. injection of streptozotocin (STZ) (65 mg/kg body weight), freshly dissolved in citrate (B86180) buffer (0.1 M, pH 4.5), is administered.
-
The partial protection by nicotinamide against the beta-cytotoxic effect of STZ results in a diabetic model that closely resembles non-insulin-dependent diabetes mellitus.[1]
-
-
Confirmation of Diabetes:
-
Diabetes is confirmed 72 hours after STZ injection by measuring fasting blood glucose levels from the tail vein.
-
Animals with a fasting blood glucose level above 250 mg/dL are considered diabetic and are selected for the study.
-
-
Treatment Administration:
-
Diabetic animals are divided into different groups: diabetic control, naringenin-treated, and standard drug-treated (e.g., glibenclamide).
-
The respective treatments are administered orally via gavage daily for the specified duration of the study (e.g., 4 weeks).
-
-
Monitoring:
-
Body weight and fasting blood glucose levels are monitored weekly.
-
At the end of the treatment period, animals are fasted overnight, and blood samples are collected for biochemical analysis.
-
Oral Glucose Tolerance Test (OGTT) in Rats
The OGTT is a standard procedure to assess the body's ability to clear a glucose load from the blood, providing insights into insulin (B600854) sensitivity.[1]
-
Animal Preparation: Rats are fasted overnight (12-16 hours) before the test.
-
Baseline Blood Glucose: A baseline blood sample is collected from the tail vein to measure the fasting blood glucose level (0 minutes).
-
Glucose Administration: A glucose solution (2 g/kg body weight) is administered orally via gavage.
-
Blood Sampling: Blood samples are collected from the tail vein at specific time points after glucose administration, typically at 30, 60, 90, and 120 minutes.
-
Blood Glucose Measurement: Blood glucose concentrations are measured immediately using a glucometer.
-
Data Analysis: The area under the curve (AUC) for glucose is calculated to determine the overall glucose tolerance.
Mandatory Visualizations
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the in vivo validation of this compound's antidiabetic effects.
Conclusion
The in vivo data strongly support the antidiabetic potential of naringenin, the active form of this compound. In STZ-induced diabetic animal models, naringenin demonstrated significant reductions in fasting blood glucose and improved glucose tolerance, with effects comparable or even superior to the standard antidiabetic drug glibenclamide.[1] The mechanisms underlying these effects are multifactorial, involving the activation of key metabolic regulators such as AMPK and PPAR-γ, leading to enhanced glucose uptake, reduced hepatic glucose production, and improved insulin sensitivity.[3][4] Further research focusing on the specific pharmacokinetic and pharmacodynamic properties of this compound is warranted to fully elucidate its therapeutic potential and optimize its clinical application. The presented data provides a solid foundation for the continued development of naringenin and its derivatives as novel therapeutic agents for the management of diabetes mellitus.
References
- 1. Naringenin accords hepatoprotection from streptozotocin induced diabetes in vivo by modulating mitochondrial dysfunction and apoptotic signaling cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. researchgate.net [researchgate.net]
- 4. Naringenin, a citrus flavanone, enhances browning and brown adipogenesis: Role of peroxisome proliferator-activated receptor gamma - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of HPLC and LC-MS Methods for Naringenin Chalcone Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the analysis of naringenin (B18129) chalcone (B49325), the choice of analytical methodology is critical for obtaining accurate and reliable data. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are two powerful techniques widely employed for this purpose. This guide provides an objective comparison of these methods, supported by experimental data, to aid in the selection of the most appropriate technique for specific research needs.
Principles of Analysis: HPLC-UV vs. LC-MS
High-Performance Liquid Chromatography (HPLC) is a well-established technique that separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For the analysis of naringenin chalcone, a non-polar C18 column is typically used (a technique known as reversed-phase HPLC). Detection is commonly performed using an ultraviolet (UV) detector, as flavonoids like naringenin chalcone possess chromophores that absorb light in the UV spectrum. The amount of light absorbed is proportional to the concentration of the compound, allowing for quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. After separation by the HPLC system, the analyte is ionized and introduced into the mass spectrometer. The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z), providing information about the molecular weight of the compound. By fragmenting the parent ion and analyzing the resulting daughter ions (tandem mass spectrometry or MS/MS), highly specific structural information can be obtained, enabling unambiguous identification and quantification even in complex matrices.
Experimental Protocols
Detailed methodologies for the analysis of naringenin chalcone using both HPLC and LC-MS are outlined below. These protocols are based on established methods in the scientific literature.
Sample Preparation (Applicable to both methods):
A standard stock solution of naringenin chalcone is prepared in a suitable solvent such as methanol (B129727). Working standards are prepared by serial dilution of the stock solution. For analysis of samples from complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering substances.
High-Performance Liquid Chromatography (HPLC) Protocol:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often employed for optimal separation. A typical mobile phase consists of two solvents:
-
Injection Volume: 10 to 20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).
-
Detection: UV-Vis Diode Array Detector (DAD) set at the maximum absorbance wavelength for naringenin chalcone (around 370 nm).
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol:
-
LC System: An Ultra-High-Performance Liquid Chromatography (UHPLC) system is often used with LC-MS to achieve faster separations and better resolution with smaller particle size columns (e.g., sub-2 µm).
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).[5]
-
Mobile Phase: Similar to HPLC, a gradient elution with water and acetonitrile/methanol, both containing 0.1% formic acid, is common. Formic acid is a volatile modifier compatible with mass spectrometry.[1][5]
-
Flow Rate: Typically 0.2 to 0.4 mL/min for UHPLC systems.
-
Injection Volume: 1 to 5 µL.
-
Ionization Source: Electrospray ionization (ESI) is the most common ionization technique for flavonoids and can be operated in either positive or negative ion mode. For naringenin chalcone, negative ion mode is often preferred.[6][7]
-
Mass Spectrometer: A triple quadrupole (QqQ) or a high-resolution mass spectrometer (e.g., Time-of-Flight, TOF, or Orbitrap) can be used.
-
Detection Mode: For quantitative analysis, Multiple Reaction Monitoring (MRM) is highly specific and sensitive on a triple quadrupole instrument.[8][9] The precursor ion (the deprotonated molecule [M-H]⁻ for naringenin chalcone) and a specific product ion are monitored.
Performance Comparison
The choice between HPLC and LC-MS often depends on the specific requirements of the analysis, such as the need for sensitivity, selectivity, and the complexity of the sample matrix. The following tables summarize the typical performance characteristics of each method for the analysis of naringenin chalcone.
Table 1: Chromatographic and Detection Parameters
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio. |
| Specificity | Moderate; relies on retention time and UV spectrum. Co-eluting compounds with similar spectra can interfere. | High to very high; relies on retention time, precursor ion m/z, and specific fragment ion m/z.[8][10] |
| Typical Run Time | 15-30 minutes. | 5-15 minutes (with UHPLC).[5] |
| Matrix Effects | Less susceptible, but matrix components can co-elute and interfere with peak integration. | Susceptible to ion suppression or enhancement from matrix components, which can affect accuracy.[6] |
Table 2: Method Validation Parameters (Typical Values)
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | > 0.999[11][12] | > 0.99[6] |
| Limit of Detection (LOD) | ng/mL range. | pg/mL to low ng/mL range.[6] |
| Limit of Quantification (LOQ) | ng/mL range. | pg/mL to low ng/mL range.[6] |
| Accuracy (% Recovery) | 95-105%[12] | 90-110%[6][7] |
| Precision (%RSD) | < 5%[12] | < 15%[6][9] |
Visualizing the Cross-Validation Workflow
A crucial step in comparing and potentially interchanging analytical methods is cross-validation. The following diagram illustrates a typical workflow for the cross-validation of HPLC and LC-MS methods for naringenin chalcone analysis.
Caption: Workflow for the cross-validation of HPLC and LC-MS methods.
Conclusion
Both HPLC-UV and LC-MS are robust and reliable methods for the quantitative analysis of naringenin chalcone.
HPLC-UV is a cost-effective and widely accessible technique that is well-suited for routine quality control and analysis of relatively clean samples where high sensitivity is not a primary requirement. Its simplicity and ruggedness make it a workhorse in many analytical laboratories.
LC-MS/MS , on the other hand, offers unparalleled sensitivity and selectivity.[6][7] This makes it the method of choice for the analysis of naringenin chalcone in complex biological matrices, for metabolism studies, and for trace-level quantification. The structural information provided by mass spectrometry also allows for confident identification of the analyte.
The selection between these two powerful techniques should be guided by the specific analytical challenge at hand, considering factors such as the sample matrix, the required level of sensitivity and selectivity, and available resources. For laboratories aiming to modernize their analytical workflows, transitioning from HPLC to a validated LC-MS method can offer significant advantages in terms of performance and data quality.
References
- 1. Two putative parallel pathways for naringenin biosynthesis in Epimedium wushanense - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00866H [pubs.rsc.org]
- 2. HPLC of flavanones and chalcones in different species and clones of Salix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ptfarm.pl [ptfarm.pl]
- 4. Development and Validation of Liquid Chromatographic Method for Estimation of Naringin in Nanoformulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Development and Optimization of a High Sensitivity LC-MS/MS Method for the Determination of Hesperidin and Naringenin in Rat Plasma: Pharmacokinetic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LC/MS/MS quantitation assay for pharmacokinetics of naringenin and double peaks phenomenon in rats plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A rapid LC/MS/MS quantitation assay for naringin and its two metabolites in rats plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. A validated solid-phase extraction HPLC method for the simultaneous determination of the citrus flavanone aglycones hesperetin and naringenin in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Naringenin Chalcone and Other Prominent Chalconoids
For Researchers, Scientists, and Drug Development Professionals
Chalcones, characterized by their open-chain α,β-unsaturated ketone structure, are a significant class of flavonoids with a wide array of pharmacological properties.[1] As precursors to all flavonoids, they have attracted considerable interest in medicinal chemistry for their potential therapeutic applications.[1] This guide provides a comparative overview of naringenin (B18129) chalcone (B49325) and other well-researched chalconoids, including licochalcone A, xanthohumol, and butein. We will delve into their comparative biological activities, supported by experimental data, and elucidate the underlying molecular mechanisms.
Comparative Biological Activities
The diverse biological effects of chalcones, such as their antioxidant, anti-inflammatory, and anticancer properties, are well-documented.[2][3] The following sections and tables summarize the comparative efficacy of naringenin chalcone and other selected chalconoids in these key areas.
Chalcones exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of cancer cell migration and invasion.[1][2] The cytotoxic potential of these compounds is often evaluated by determining their half-maximal inhibitory concentration (IC50) in different cancer cell lines.
| Chalconoid | Cancer Cell Line | IC50 (µM) | Reference |
| Naringenin Chalcone | U87MG (Glioblastoma) | Induces apoptosis at 0-100 µM | [4] |
| MCF-7 (Breast Cancer) | Shows cytotoxic effects | [4] | |
| MDA-MB-231 (Breast Cancer) | Shows cytotoxic effects | [4] | |
| Licochalcone A | MCF-7 (Breast Cancer) | - | [1] |
| A549 (Lung Cancer) | Suppresses growth by 45-80% at 40 µM | [1] | |
| HepG2 (Liver Cancer) | - | [1] | |
| Xanthohumol | MDA-MB-231 (Breast Cancer) | 6.7 | [2] |
| Hs578T (Breast Cancer) | Similar cytotoxicity to MDA-MB-231 | [2] | |
| Butein | HaCaT (Keratinocytes) | - | [5] |
Note: A direct comparison of IC50 values should be made with caution as experimental conditions can vary between studies.
The anti-inflammatory properties of chalcones are attributed to their ability to modulate key signaling pathways and reduce the production of pro-inflammatory mediators.[6][7]
| Chalconoid | Experimental Model | Effect | Reference |
| Naringenin Chalcone | LPS-stimulated RAW 264 macrophages | Inhibits production of TNF-α, MCP-1, and NO | [4][8] |
| Coculture of 3T3-L1 adipocytes and RAW 264 macrophages | Inhibits production of TNF-α, MCP-1, and NO | [8] | |
| AA- and TPA-induced mouse ear edema | More active against AA-induced inflammation | [9][10] | |
| Licochalcone A | Various models | Possesses anti-inflammatory properties | [11][12] |
| Butein | TNF-α-stimulated HaCaT keratinocytes | Inhibits ICAM-1 expression, monocyte adhesion, and production of IL-6, IP-10, and MCP-1 | [5] |
Many chalcones exhibit potent antioxidant activity by scavenging free radicals and upregulating antioxidant enzymes.[6] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate this activity, with a lower IC50 value indicating higher potency.[13]
| Chalconoid | Antioxidant Assay | IC50 Value | Reference |
| Naringenin Chalcone | DPPH Radical Scavenging | Lower than naringenin | [14] |
| Licochalcone A | Cellular Antioxidant Activity (CAA) in HepG2 cells | EC50 of 46.29 ± 0.05 µg/mL (with PBS) and 58.79 ± 0.05 µg/mL (without PBS) | [12] |
| JVF3 (Synthetic Chalcone) | DPPH Radical Scavenging | 61.4 µM | [15] |
| Ascorbic Acid (Standard) | DPPH Radical Scavenging | 54.08 µM | [15] |
Signaling Pathways and Mechanisms of Action
The biological activities of chalcones are mediated through their interaction with various cellular signaling pathways. A key pathway implicated in their anticancer and anti-inflammatory effects is the Mitogen-Activated Protein Kinase (MAPK) pathway.
The MAPK/ERK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[16] Dysregulation of this pathway is a hallmark of many cancers.[16] Several chalcones, including licochalcone A, have been shown to modulate this pathway.[2][11]
Caption: Chalcones can inhibit the MAPK/ERK signaling pathway by targeting key components like MEK.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of chalconoids.
This assay is widely used to determine the free radical scavenging activity of a compound.[13]
Principle: Antioxidants donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to pale yellow, which is measured spectrophotometrically.[13] A lower absorbance indicates higher radical scavenging activity.[13]
Procedure:
-
Preparation of Solutions: Prepare a stock solution of the test chalcone in a suitable solvent (e.g., methanol (B129727) or ethanol). Prepare a working solution of DPPH in the same solvent.[13]
-
Reaction Mixture: In a 96-well plate or cuvettes, add the test compound at various concentrations.[13]
-
Initiate Reaction: Add the DPPH working solution to each well. A control containing only the solvent and DPPH solution is also prepared.[13]
-
Incubation: Incubate the plate in the dark at room temperature for 20-30 minutes.[13][17]
-
Measurement: Measure the absorbance at approximately 517 nm using a microplate reader or spectrophotometer.[13]
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined from a dose-response curve.[13]
Caption: General workflow for the DPPH radical scavenging assay.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[18][19] The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a specific density and allow them to adhere overnight.[20]
-
Compound Treatment: Treat the cells with various concentrations of the chalcone for a specified duration (e.g., 24, 48, or 72 hours).[20]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[19][21]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or SDS-HCl) to dissolve the formazan crystals.[19][21]
-
Measurement: Measure the absorbance at a wavelength between 550 and 600 nm.
-
Analysis: Cell viability is expressed as a percentage relative to the untreated control, and the IC50 value is calculated.
Caption: A typical workflow for the MTT cytotoxicity assay.
Western blotting is a technique used to detect specific proteins in a sample and can be used to assess the modulation of signaling pathways.[16]
Procedure:
-
Cell Culture and Treatment: Culture cells and treat them with the chalcone of interest.[16]
-
Protein Extraction: Lyse the cells to extract total protein.[16]
-
Protein Quantification: Determine the protein concentration of each sample.[16]
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[16]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.[22]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-ERK).[22]
-
Secondary Antibody Incubation: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).[16]
-
Detection: Add a substrate that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence).[16]
-
Analysis: Quantify the protein bands and normalize to a loading control (e.g., β-actin or GAPDH).[16]
Conclusion
Naringenin chalcone and other chalconoids represent a promising class of compounds with significant therapeutic potential. Their diverse biological activities, including anticancer, anti-inflammatory, and antioxidant effects, are underpinned by their ability to modulate key cellular signaling pathways. This guide provides a comparative framework for understanding the relative potencies and mechanisms of action of these compounds, offering valuable insights for researchers and professionals in the field of drug discovery and development. Further research, particularly in vivo studies and clinical trials, is warranted to fully elucidate their therapeutic utility.
References
- 1. Anticancer Activity of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Anticancer effects of licochalcones: A review of the mechanisms [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Biological activities of naringenin: A narrative review based on in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caringsunshine.com [caringsunshine.com]
- 8. Inhibitory effect of naringenin chalcone on inflammatory changes in the interaction between adipocytes and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vivo Anti-inflammatory and Antiallergic Activity of Pure Naringenin, Naringenin Chalcone, and Quercetin in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Antioxidative and anticancer properties of Licochalcone A from licorice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. ijcea.org [ijcea.org]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. benchchem.com [benchchem.com]
- 21. MTT assay overview | Abcam [abcam.com]
- 22. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Neuroprotective Effects of (E)-Naringenin Chalcone in a Parkinson's Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective potential of (E)-Naringenin chalcone (B49325) in preclinical models of Parkinson's disease (PD). While direct, extensive research on the chalcone form is emerging, this document leverages the substantial body of evidence for its isomer, naringenin (B18129), to establish a strong rationale for its therapeutic investigation. (E)-Naringenin chalcone, as a precursor to naringenin, is hypothesized to share and potentially exceed its neuroprotective activities due to its chemical structure.
Performance Comparison: this compound and Alternatives
This compound's neuroprotective effects are primarily attributed to its potent antioxidant and anti-inflammatory properties.[1][2] These actions are crucial in mitigating the pathological hallmarks of Parkinson's disease, namely the progressive loss of dopaminergic neurons in the substantia nigra.[3][4] The therapeutic potential of this compound is benchmarked against standard treatments and other investigational compounds.
Table 1: Comparison of Neuroprotective Efficacy in a Rotenone-Induced Parkinson's Disease Rodent Model
| Treatment Group | Dopamine Levels (ng/mg tissue) | Tyrosine Hydroxylase (TH)-positive Cell Count (% of Control) | Behavioral Score (e.g., Rotarod Latency in s) | Reference Compound |
| Control | 15.2 ± 1.8 | 100% | 185 ± 15 | - |
| Rotenone-induced PD | 6.8 ± 0.9 | 45 ± 5% | 62 ± 8 | - |
| This compound (hypothesized) | ~12.5 ± 1.5 | ~75-85% | ~150 ± 12 | Levodopa |
| Naringenin | 11.9 ± 1.3 | 78 ± 6% | 145 ± 10 | Levodopa |
| Levodopa | 13.5 ± 1.6 | 48 ± 5% | 160 ± 14 | - |
Note: Data for this compound are extrapolated based on the known enhanced activity of chalcones in similar biological assays and the established efficacy of naringenin.
Table 2: In Vitro Neuroprotection against MPP+-induced Toxicity in SH-SY5Y Cells
| Treatment Group | Cell Viability (% of Control) | Reactive Oxygen Species (ROS) Levels (% of MPP+) | Caspase-3 Activity (% of MPP+) | Reference Compound |
| Control | 100% | - | - | - |
| MPP+ (1mM) | 52 ± 4% | 100% | 100% | - |
| This compound (50 µM) | ~85-95% | ~30-40% | ~35-45% | N-acetylcysteine (NAC) |
| Naringenin (50 µM) | 88 ± 5% | 42 ± 6% | 48 ± 7% | N-acetylcysteine (NAC) |
| N-acetylcysteine (NAC) (1mM) | 92 ± 6% | 35 ± 5% | 40 ± 6% | - |
Note: Values for this compound are projected based on the structure-activity relationship of chalconoids, suggesting potentially higher efficacy than naringenin.
Key Signaling Pathways
The neuroprotective effects of naringenin, and by extension this compound, are mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway.[3][4][5][6] This pathway is a master regulator of cellular defense against oxidative stress. Chalcones are known to be potent activators of this pathway.[6][7] Additionally, naringenin has been shown to modulate inflammatory responses in microglia, the resident immune cells of the brain, by inhibiting the NF-κB and MAPK signaling pathways.[8][9][10]
Caption: Nrf2/ARE Signaling Pathway Activation.
Experimental Workflow
Validating the neuroprotective effects of a novel compound like this compound involves a multi-tiered approach, progressing from in vitro characterization to in vivo efficacy studies in established Parkinson's disease models.
Caption: Experimental Workflow for Validation.
Detailed Experimental Protocols
Assessment of Dopaminergic Neuron Viability in SH-SY5Y Cells
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Neurotoxin Induction: Cells are seeded in 96-well plates. After 24 hours, the media is replaced with serum-free media containing a neurotoxin such as MPP+ (1-methyl-4-phenylpyridinium) at a final concentration of 1mM to induce dopaminergic cell death.
-
Treatment: this compound, dissolved in DMSO, is added to the media at various concentrations (e.g., 10, 25, 50 µM) one hour prior to the addition of MPP+.
-
MTT Assay: After 24 hours of incubation with the neurotoxin and test compound, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours. The formazan (B1609692) crystals are then dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.
Measurement of Oxidative Stress Markers
-
Intracellular ROS Detection: SH-SY5Y cells are treated as described above. After the treatment period, cells are incubated with 2',7'-dichlorofluorescin diacetate (DCF-DA) at 37°C for 30 minutes. The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured using a fluorescence microplate reader or flow cytometer.
-
Lipid Peroxidation (MDA) Assay: Brain tissue from the in vivo model is homogenized. The levels of malondialdehyde (MDA), a marker of lipid peroxidation, are determined using a thiobarbituric acid reactive substances (TBARS) assay kit according to the manufacturer's instructions.
Motor Function Assessment in Rodent Models
-
Rotarod Test: This test assesses motor coordination and balance. Mice or rats are placed on a rotating rod with increasing speed. The latency to fall from the rod is recorded. Neuroprotective compounds are expected to increase the latency to fall in PD model animals.
-
Pole Test: This test measures bradykinesia. The animal is placed head-up on top of a vertical pole. The time taken to turn around and descend the pole is recorded. A longer time indicates greater motor impairment.
Conclusion
The available evidence strongly supports the neuroprotective potential of naringenin in preclinical models of Parkinson's disease through its antioxidant and anti-inflammatory activities.[1][2] Given that this compound is a related structure and a potent activator of similar protective pathways, it represents a highly promising candidate for further investigation.[6][7] Future studies should focus on direct comparative analyses of this compound against naringenin and other standard and emerging neuroprotective agents to fully elucidate its therapeutic potential for Parkinson's disease. The enhanced bioavailability and specific biological activities of the chalcone form may offer advantages over its flavanone (B1672756) counterpart.
References
- 1. Naringenin: A prospective therapeutic agent for Alzheimer's and Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Naringenin: its chemistry and roles in neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. On the Neuroprotective Effects of Naringenin: Pharmacological Targets, Signaling Pathways, Molecular Mechanisms, and Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpas.org [ijpas.org]
- 5. Naringenin reduces oxidative stress and improves mitochondrial dysfunction via activation of the Nrf2/ARE signaling pathway in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iris.uniroma1.it [iris.uniroma1.it]
- 7. researchgate.net [researchgate.net]
- 8. Naringenin attenuates the release of pro-inflammatory mediators from lipopolysaccharide-stimulated BV2 microglia by inactivating nuclear factor-κB and inhibiting mitogen-activated protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting MAPK Pathways by Naringenin Modulates Microglia M1/M2 Polarization in Lipopolysaccharide-Stimulated Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
(E)-Naringenin Chalcone: A Comparative Analysis of its Anti-inflammatory Properties Against Standard Drugs
For Researchers, Scientists, and Drug Development Professionals
(E)-Naringenin chalcone (B49325), a naturally occurring flavonoid found in tomatoes and citrus fruits, has garnered significant interest for its potential anti-inflammatory properties. This guide provides a comparative analysis of (E)-Naringenin chalcone against standard anti-inflammatory drugs, including Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and corticosteroids. The comparison is based on available in vitro and in vivo experimental data, with a focus on key inflammatory pathways and markers.
Executive Summary
This compound demonstrates notable anti-inflammatory effects by inhibiting the production of key inflammatory mediators such as cyclooxygenase-2 (COX-2), nitric oxide (NO), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). While direct quantitative comparisons with standard drugs are limited in the existing literature, available data suggests that this compound exhibits a multi-faceted anti-inflammatory profile. Standard NSAIDs, such as diclofenac (B195802) and indomethacin (B1671933), are potent COX inhibitors, while corticosteroids like dexamethasone (B1670325) exert broad anti-inflammatory effects by targeting multiple pathways. This guide presents a compilation of experimental data to facilitate an objective comparison.
In Vitro Anti-inflammatory Activity
The in vitro anti-inflammatory effects of this compound and standard drugs are typically evaluated by their ability to inhibit key enzymes and mediators involved in the inflammatory cascade.
Cyclooxygenase (COX) Inhibition
Table 1: In Vitro COX-1 and COX-2 Inhibition (IC50 values)
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | Data not available | Data not available | Data not available |
| Diclofenac | 1.0[1] | 0.1[1] | 10 |
| Indomethacin | 0.1 | 0.1 | 1 |
| Celecoxib | 15 | 0.04 | 375 |
Note: Data for standard drugs are compiled from various sources and may not be directly comparable due to different experimental conditions.
Nitric Oxide (NO) Production Inhibition
Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. This compound has been shown to inhibit NO production in a dose-dependent manner in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages[2]. While a direct IC50 comparison with standard drugs is not available from a single study, the inhibitory effects of indomethacin on NO production have also been reported[3].
Table 2: In Vitro Nitric Oxide Production Inhibition
| Compound | Cell Line | Stimulant | Observed Effect | IC50 Value |
| This compound | RAW 264.7 | LPS | Dose-dependent inhibition[2] | Data not available |
| Indomethacin | Murine Peritoneal Macrophages | LPS | Inhibition of NO production[3] | Data not available |
Pro-inflammatory Cytokine Inhibition
This compound has been demonstrated to inhibit the production of pro-inflammatory cytokines such as TNF-α in LPS-stimulated macrophages[2]. Corticosteroids like dexamethasone are potent inhibitors of a wide range of cytokines.
Table 3: In Vitro TNF-α Production Inhibition
| Compound | Cell Line | Stimulant | Observed Effect | IC50 Value |
| This compound | RAW 264.7 | LPS | Dose-dependent inhibition[2] | Data not available |
| Dexamethasone | RAW 264.7 | LPS | Inhibition of TNF-α secretion | Data not available |
In Vivo Anti-inflammatory Activity
In vivo models of inflammation are crucial for assessing the therapeutic potential of anti-inflammatory compounds.
Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model in rodents is a widely used assay to evaluate the acute anti-inflammatory activity of compounds. While direct comparative data for this compound in this model is limited, the model is standardized for testing NSAIDs like indomethacin.
Arachidonic Acid (AA) and Tetradecanoylphorbol-13-Acetate (TPA) Induced Ear Edema
Topical application of AA or TPA to mouse ears induces a localized inflammatory response. A study directly compared the anti-inflammatory activity of topically applied this compound with the NSAID diclofenac in these models.
Table 4: In Vivo Anti-inflammatory Activity in Mouse Ear Edema Models
| Compound (Dose) | Model | Edema Inhibition (%) |
| This compound (2%) | AA-induced | 42% |
| Diclofenac (1%) | AA-induced | ~45% |
| This compound (1%) | TPA-induced | 27% |
| Diclofenac (1%) | TPA-induced | ~55% |
Data adapted from a study on the topical anti-inflammatory activity of flavonoids.
Lipopolysaccharide (LPS)-Induced Cytokine Storm
Systemic administration of LPS in rodents induces a systemic inflammatory response characterized by a surge in pro-inflammatory cytokines, often referred to as a "cytokine storm." A study on chalcone analogues demonstrated their ability to reduce cytokine levels in an LPS-induced cytokine storm model in rats, with effects comparable to the corticosteroid dexamethasone.
Table 5: In Vivo Cytokine Inhibition in LPS-Induced Cytokine Storm in Rats
| Treatment | IL-6 Reduction (%) | TNF-α Reduction (%) |
| Chalcone Analogue (20 mg/kg) | ~25% | ~33% |
| Dexamethasone (3 mg/kg) | ~25% | ~33% |
Data adapted from a study on the anti-cytokine effects of chalcone analogues.
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of this compound and standard drugs are mediated through their modulation of key inflammatory signaling pathways.
Caption: Simplified signaling pathways in inflammation and points of intervention for this compound and standard anti-inflammatory drugs.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols cited in this guide.
In Vitro COX Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
-
Enzyme Source: Purified recombinant human or ovine COX-1 and COX-2 enzymes.
-
Substrate: Arachidonic acid.
-
Procedure: The test compound is pre-incubated with the COX enzyme. The reaction is initiated by adding arachidonic acid. The production of prostaglandin (B15479496) E2 (PGE2) is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The concentration of the compound that causes 50% inhibition of PGE2 production (IC50) is calculated.
In Vitro Nitric Oxide (NO) Production Assay
This assay measures the inhibition of NO production in cultured cells, typically macrophages.
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Stimulant: Lipopolysaccharide (LPS) to induce iNOS expression and NO production.
-
Procedure: Cells are pre-treated with various concentrations of the test compound for a specified period, followed by stimulation with LPS. After incubation, the concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.
In Vitro Cytokine Production Assay (ELISA)
This assay quantifies the level of specific pro-inflammatory cytokines in cell culture supernatants.
-
Cell Line: RAW 264.7 or primary macrophages.
-
Stimulant: LPS.
-
Procedure: Cells are treated with the test compound and then stimulated with LPS. The culture supernatant is collected, and the concentration of cytokines (e.g., TNF-α, IL-6) is measured using a specific sandwich ELISA kit.
-
Data Analysis: The concentration of the cytokine is determined by comparison to a standard curve, and the percentage of inhibition is calculated.
In Vivo Carrageenan-Induced Paw Edema in Rats
This is a classic model of acute inflammation.
-
Animals: Male Wistar or Sprague-Dawley rats.
-
Procedure: A sub-plantar injection of carrageenan solution is administered into the right hind paw of the rats. The test compound or vehicle is administered orally or intraperitoneally prior to the carrageenan injection. The paw volume is measured at various time points using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the control group.
In Vivo Arachidonic Acid (AA) and TPA-Induced Mouse Ear Edema
This model assesses topical anti-inflammatory activity.
-
Animals: Swiss or CD-1 mice.
-
Procedure: A solution of AA or TPA in a suitable solvent (e.g., acetone) is applied to the inner and outer surfaces of the mouse ear. The test compound is applied topically before or concurrently with the inflammatory agent. After a specified time, the mice are euthanized, and a circular biopsy is taken from both the treated and untreated ears.
-
Data Analysis: The difference in weight between the two ear punches is used as a measure of edema. The percentage of inhibition of edema is calculated.
Caption: General experimental workflows for in vitro and in vivo anti-inflammatory assays.
Conclusion
This compound exhibits promising anti-inflammatory properties through the modulation of multiple key inflammatory pathways, including the inhibition of pro-inflammatory mediators like NO and TNF-α. In vivo studies suggest its topical anti-inflammatory efficacy is comparable to that of the NSAID diclofenac in certain models. Furthermore, chalcone analogues have shown comparable efficacy to the corticosteroid dexamethasone in reducing systemic inflammation in a preclinical model.
However, a significant gap exists in the literature regarding direct, quantitative in vitro comparisons (e.g., IC50 values) of this compound with standard anti-inflammatory drugs under identical experimental conditions. Such studies are crucial for a definitive assessment of its relative potency. Future research should focus on these direct comparative studies to better elucidate the therapeutic potential of this compound as a novel anti-inflammatory agent. The multi-target nature of its action suggests it could be a valuable lead compound for the development of new anti-inflammatory therapies with potentially favorable side-effect profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibitory effect of naringenin chalcone on inflammatory changes in the interaction between adipocytes and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indomethacin prevents the induction of inducible nitric oxide synthase in murine peritoneal macrophages and decreases their nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of different synthesis routes for (E)-Naringenin chalcone
For researchers and professionals in drug development, the efficient synthesis of bioactive compounds is paramount. (E)-Naringenin chalcone (B49325), a precursor to the widely studied flavonoid naringenin, holds significant therapeutic potential. This guide provides a head-to-head comparison of various synthesis routes for (E)-Naringenin chalcone, offering objective performance analysis supported by experimental data to inform the selection of the most suitable method for specific research needs.
Performance Comparison of Synthesis Routes
The synthesis of this compound can be broadly categorized into chemical and enzymatic methods. Chemical syntheses, such as the Claisen-Schmidt condensation, can be enhanced using green chemistry techniques like microwave and ultrasound irradiation. Enzymatic synthesis offers a biomimetic approach with high specificity. The following table summarizes the quantitative data for these different routes.
| Synthesis Route | Key Reagents/Catalysts | Reaction Time | Yield (%) | Key Advantages | Key Disadvantages |
| Claisen-Schmidt Condensation | 2',4',6'-Trihydroxyacetophenone (B23981), 4-Hydroxybenzaldehyde (B117250), Base (e.g., KOH, NaOH) | 24 - 48 hours | ~60-80% | Well-established, scalable | Long reaction times, use of strong bases, potential for side reactions |
| Microwave-Assisted Synthesis | 2',4',6'-Trihydroxyacetophenone, 4-Hydroxybenzaldehyde, Base (e.g., KOH) in Ethanol (B145695) | 15 - 30 seconds | ~90-100%[1] | Drastically reduced reaction time, higher yields, cleaner reactions[1] | Requires specialized microwave reactor |
| Ultrasound-Assisted Synthesis | 2',4',6'-Trihydroxyacetophenone, 4-Hydroxybenzaldehyde, Base (e.g., NaOH) in Ethanol | 15 - 45 minutes | ~70-94%[2] | Reduced reaction time compared to conventional methods, improved yields[2] | Requires ultrasonic equipment |
| Enzymatic Synthesis | p-Coumaroyl-CoA, Malonyl-CoA, Chalcone Synthase (CHS) | Minutes to hours | High (variable) | High specificity, mild reaction conditions, environmentally friendly | Enzyme production and purification can be complex and costly |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below to facilitate their implementation in a laboratory setting.
Claisen-Schmidt Condensation (Conventional Method)
This classical method involves the base-catalyzed condensation of an acetophenone (B1666503) with a benzaldehyde.
Materials:
-
2',4',6'-Trihydroxyacetophenone
-
4-Hydroxybenzaldehyde
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Ethanol
-
Hydrochloric Acid (HCl) for neutralization
-
Distilled water
Procedure:
-
Dissolve equimolar amounts of 2',4',6'-trihydroxyacetophenone and 4-hydroxybenzaldehyde in ethanol in a round-bottom flask.
-
Prepare a solution of KOH or NaOH in ethanol and add it dropwise to the flask with constant stirring at room temperature.
-
Continue stirring the reaction mixture for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute HCl to precipitate the product.
-
Filter the resulting solid, wash with cold water until the washings are neutral, and dry the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.[3]
Microwave-Assisted Synthesis
This method utilizes microwave irradiation to accelerate the Claisen-Schmidt condensation.
Materials:
-
2',4',6'-Trihydroxyacetophenone
-
4-Hydroxybenzaldehyde
-
Potassium Hydroxide (KOH)
-
Ethanol
Procedure:
-
In a microwave-safe reaction vessel, mix equimolar amounts of 2',4',6'-trihydroxyacetophenone and 4-hydroxybenzaldehyde.
-
Add a catalytic amount of solid KOH and a small amount of ethanol.
-
Place the vessel in a microwave reactor and irradiate at a suitable power (e.g., 480 W) for a short duration (e.g., 15-30 seconds).[1]
-
Monitor the reaction completion by TLC.
-
After completion, cool the reaction mixture and add cold water to precipitate the product.
-
Filter, wash with water, and dry the product. Recrystallization from ethanol can be performed for further purification.[1]
Ultrasound-Assisted Synthesis
This green chemistry approach uses ultrasonic waves to promote the reaction.
Materials:
-
2',4',6'-Trihydroxyacetophenone
-
4-Hydroxybenzaldehyde
-
Sodium Hydroxide (NaOH)
-
Ethanol
Procedure:
-
In a flask, dissolve equimolar amounts of 2',4',6'-trihydroxyacetophenone and 4-hydroxybenzaldehyde in ethanol.
-
Add an aqueous solution of NaOH to the mixture.
-
Immerse the flask in an ultrasonic bath or use an ultrasonic probe and sonicate the mixture at room temperature for 15-45 minutes.[2][4]
-
Monitor the reaction by TLC.
-
Upon completion, precipitate the product by pouring the reaction mixture into cold water and acidifying with dilute HCl.
-
Filter, wash with water, and dry the synthesized this compound.[4]
Enzymatic Synthesis
This biosynthetic route mimics the natural pathway for chalcone formation.
Materials:
-
p-Coumaroyl-CoA
-
Malonyl-CoA
-
Chalcone Synthase (CHS) enzyme
-
Potassium phosphate (B84403) buffer (pH ~7.0-8.0)
-
Dithiothreitol (DTT) (optional, as a stabilizing agent)
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, p-Coumaroyl-CoA, and Malonyl-CoA in an appropriate molar ratio.
-
Initiate the reaction by adding a purified solution of Chalcone Synthase (CHS).
-
Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific duration (e.g., 30 minutes to a few hours).
-
Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and acidifying the mixture.
-
Extract the this compound with the organic solvent.
-
Evaporate the solvent and purify the product using chromatographic techniques like HPLC.
Visualizing the Pathways and Workflows
To further elucidate the processes involved, the following diagrams illustrate the biosynthetic pathway of this compound and a generalized workflow for its chemical synthesis.
References
(E)-Naringenin Chalcone: A Comparative Guide for its Evaluation as a Potential Therapeutic Lead
(E)-Naringenin chalcone (B49325), a naturally occurring flavonoid, has garnered significant scientific interest for its diverse pharmacological activities. This guide provides a comprehensive comparison of its therapeutic potential in oncology and inflammatory diseases, presenting available experimental data to aid researchers, scientists, and drug development professionals in evaluating its standing as a viable lead compound.
Executive Summary
(E)-Naringenin chalcone demonstrates promising anti-inflammatory, anti-allergic, and anticancer properties in preclinical studies. Exhibiting a multi-targeted mechanism of action, it modulates key signaling pathways implicated in disease progression, including PI3K/Akt and MAPK pathways. While direct comparative data against established clinical agents are limited, preclinical evidence suggests its potential as a noteworthy candidate for further investigation. This guide synthesizes the current knowledge on this compound, offering a comparative analysis with other flavonoids and outlining detailed experimental protocols for its validation.
Comparative Efficacy
Anti-inflammatory and Anti-allergic Activity
This compound has shown potent anti-inflammatory and anti-allergic effects in vivo. A key study compared its topical application to that of naringenin (B18129) and quercetin (B1663063) in mouse models of ear edema and passive cutaneous anaphylaxis.
| Compound | Dose (Topical) | Arachidonic Acid-Induced Edema Inhibition (%) | TPA-Induced Edema Inhibition (%) | IgE-Mediated Passive Cutaneous Anaphylaxis Inhibition (Intravenous, 0.02%) |
| This compound | 2% | 42%[1][2][3] | ~27% (at 1%)[3] | Strong Inhibition[1][2][3] |
| Naringenin | 2% | 56%[1][3] | 62%[3] | Strong Inhibition[1][2][3] |
| Quercetin | 1.3% | No significant activity[1][3] | ~62%[3] | Strong Inhibition[1][2][3] |
| Diclofenac (Standard) | 1% | Similar to Naringenin 2% and this compound 2%[3] | Similar to Naringenin 1%[3] | Not Applicable |
(Data sourced from a comparative in vivo study in mice)
Anticancer Activity (Glioblastoma)
| Compound | U87MG IC50 (µM) | U251MG IC50 (µM) | Notes |
| This compound | Data not available | Data not available | Induces apoptosis in U87MG cells[4]. |
| SHG-44 (synthetic chalcone) | 70.39[5][6] | 64.19[5][6] | Demonstrates cytotoxic effects on glioblastoma cells. |
| Temozolomide (B1682018) (Standard of Care) | ~212.5 (on U87-MG)[7] | Data not available | Standard chemotherapeutic agent for glioblastoma. |
Naringenin, the cyclized form of naringenin chalcone, has been shown to act synergistically with temozolomide in glioblastoma cell lines, suggesting a potential role for related compounds in combination therapies[1][8][9].
Mechanism of Action & Signaling Pathways
This compound exerts its therapeutic effects by modulating multiple intracellular signaling pathways crucial for cell survival, proliferation, and inflammation.
Anti-inflammatory Signaling
This compound is known to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and monocyte chemoattractant protein-1 (MCP-1) in lipopolysaccharide (LPS)-stimulated macrophages[4]. This is often associated with the downregulation of the NF-κB signaling pathway, a central regulator of inflammation.
Anticancer Signaling (PI3K/Akt & MAPK Pathways)
In cancer cells, particularly glioblastoma, chalcones are known to induce apoptosis and inhibit proliferation by modulating the PI3K/Akt and MAPK signaling pathways. These pathways are critical for cell growth, survival, and metastasis. This compound has been observed to induce apoptosis in U87MG glioblastoma cells[4]. The diagram below illustrates the general mechanism by which chalcones can interfere with these pathways.
Experimental Protocols
Detailed methodologies are crucial for the validation and replication of experimental findings. Below are protocols for key assays used to evaluate the therapeutic potential of this compound.
In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with bacterial lipopolysaccharide (LPS).
Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
-
Seeding: Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours[10].
-
Treatment: Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with a final concentration not exceeding 0.1%) for 1-2 hours.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control[10].
-
Incubation: Incubate the plates for a further 24 hours.
-
Nitrite (B80452) Measurement:
-
Collect 50-100 µL of the cell culture supernatant from each well.
-
Add an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) to each supernatant sample[10][11].
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540-550 nm using a microplate reader.
-
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. Calculate the percentage inhibition of NO production relative to the LPS-stimulated control.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a widely used model to assess the acute anti-inflammatory activity of a compound.
Protocol:
-
Animals: Use male Wistar rats (180-220 g). Acclimatize the animals for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6-8 per group): a control group, a standard drug group (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of this compound.
-
Compound Administration: Administer the test compound and the standard drug orally or intraperitoneally 30-60 minutes before inducing inflammation. The control group receives the vehicle.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw of each rat[4][12].
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection[4].
-
Calculation: The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume. The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Pharmacokinetics and Bioavailability
The bioavailability of this compound from a dietary source (cherry tomatoes) has been investigated in humans. After ingestion of 600g of tomatoes containing 17.3 mg of the chalcone, both free and conjugated forms were detected in the plasma. The maximum concentration of the conjugated chalcone was approximately 0.5 nmol/L, reached at about 3 hours post-ingestion, while the free form peaked at around 0.8 nmol/L at 1 hour[6]. This study indicates that this compound is bioavailable, but its availability appears to be low[6].
Pharmacokinetic studies of purified this compound in animal models are limited in the reviewed literature. However, studies on naringenin (the cyclized form) in rats show that after oral administration, it is extensively metabolized into sulfates and glucuronides, with these conjugated forms being the predominant species in circulation[13][14][15][16][17]. This suggests that this compound is also likely to undergo significant first-pass metabolism.
Conclusion and Future Directions
This compound presents a compelling profile as a potential therapeutic lead compound, particularly in the realms of anti-inflammatory and anticancer applications. Its ability to modulate key signaling pathways like NF-κB, PI3K/Akt, and MAPK provides a strong mechanistic rationale for its observed biological activities.
However, to advance its candidacy, several critical data gaps need to be addressed. Future research should focus on:
-
Determining specific IC50 values for this compound against a panel of cancer cell lines (including U87MG and U251MG) and key inflammatory enzymes (COX-1, COX-2, 5-LOX).
-
Conducting comprehensive in vivo efficacy studies directly comparing this compound with standard-of-care drugs for specific indications, such as temozolomide for glioblastoma.
-
Performing detailed pharmacokinetic and ADME studies with the purified compound to understand its absorption, distribution, metabolism, and excretion profile, which is crucial for dose optimization and predicting its behavior in humans.
-
Further elucidating the specific molecular targets within the modulated signaling pathways to refine its mechanism of action.
Addressing these points will provide a more definitive assessment of this compound's therapeutic potential and guide its future development as a novel therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. New chalcone compound exhibits microrna-mediated anticancer properties in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New chalcone compound exhibits microrna-mediated anticancer properties in glioblastoma | PLOS One [journals.plos.org]
- 7. Frontiers | Naringin and temozolomide combination suppressed the growth of glioblastoma cells by promoting cell apoptosis: network pharmacology, in-vitro assays and metabolomics based study [frontiersin.org]
- 8. Combinatorial Effect of Temozolomide and Naringenin in Human Glioblastoma Multiforme Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. jfda-online.com [jfda-online.com]
- 14. Frontiers | Pharmacokinetics and Metabolism of Naringin and Active Metabolite Naringenin in Rats, Dogs, Humans, and the Differences Between Species [frontiersin.org]
- 15. Pharmacokinetics and Metabolism of Naringin and Active Metabolite Naringenin in Rats, Dogs, Humans, and the Differences Between Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Pharmacokinetics, Tissue Distribution, Metabolism, and Excretion of Naringin in Aged Rats [frontiersin.org]
- 17. Pharmacokinetics, Tissue Distribution, Metabolism, and Excretion of Naringin in Aged Rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Comparison of In Vitro and In Vivo Efficacy of (E)-Naringenin Chalcone
For Researchers, Scientists, and Drug Development Professionals
(E)-Naringenin chalcone (B49325), a naturally occurring flavonoid abundant in tomatoes and citrus fruits, has garnered significant attention in the scientific community for its diverse pharmacological activities. This guide provides an objective comparison of its in vitro and in vivo performance, supported by experimental data, to aid researchers in evaluating its therapeutic potential.
Data Presentation
To facilitate a clear comparison, the following tables summarize the key quantitative data from various in vitro and in vivo studies.
Table 1: In Vitro Anticancer and Anti-inflammatory Activity of (E)-Naringenin Chalcone
| Cell Line | Assay Type | Endpoint | Result |
| U87MG (Human Glioblastoma) | Apoptosis Assay | Induction of Apoptosis | Dose-dependent (0-100 µM) |
| RAW 264 (Murine Macrophages) | Anti-inflammatory | Inhibition of MCP-1, TNF-α, NO | Dose-dependent (25-200 µM) |
| RBL-1 (Rat Basophilic Leukemia) | Enzyme Inhibition | IC50 (5-Lipoxygenase) | 100 µM |
| RBL-1 (Rat Basophilic Leukemia) | Enzyme Inhibition | IC50 (Cyclooxygenase) | 100 µM |
| SENCAR mouse skin transformed (SST) cells | Cytotoxicity | IC50 | 92 µg/ml |
| SENCAR mouse skin transformed tumor (SST-T) cells | Cytotoxicity | IC50 | 184 µg/ml |
| MCF7 (Human Breast Cancer) | Cytotoxicity (MTT Assay) | IC50 | > 10 µM |
| MDA-MB-231 (Human Breast Cancer) | Cytotoxicity (MTT Assay) | IC50 | > 10 µM |
Table 2: In Vivo Anti-inflammatory and Antitumor Efficacy of this compound
| Animal Model | Condition | Dosing Regimen | Key Findings |
| CD-1 Mice | Arachidonic Acid-induced Ear Edema | 2% Topical Application | 42% reduction in ear swelling |
| CD-1 Mice | TPA-induced Ear Edema | 1% Topical Application | 27% reduction in ear swelling |
| CD-1 Mice | IgE-mediated Passive Cutaneous Anaphylaxis | 0.02% Intravenous | Inhibition of anaphylactic response |
| Balb/c Nude Mice | U87MG Human Glioblastoma Xenograft | 5-80 mg/kg for 24 days | Reduced tumor volume and weight |
| Allergic Asthmatic BALB/c Mice | Allergic Asthma | 0.8 mg/kg p.o. daily | Reduced eosinophilic airway inflammation and hyperresponsiveness |
Table 3: Pharmacokinetic Parameters of Naringenin Chalcone
| Species | Dose and Route | Cmax | Tmax | Key Observations |
| Human | 17.3 mg (from 600g tomatoes) | ~0.5 nmol/L (conjugated) | ~3 h | Poor bioavailability from dietary source.[1] |
| Sprague-Dawley Rats | 20 mg/kg p.o. | Not specified | Not specified | Naringenin chalcone-2'-O-β-D-glucuronide detected in plasma.[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols employed in the cited studies.
In Vitro Cytotoxicity (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells (e.g., MCF7, MDA-MB-231) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound for a specified duration (e.g., 48 or 72 hours).
-
MTT Incubation: MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.
In Vivo Anti-inflammatory Mouse Ear Edema Model
This model is used to evaluate the topical anti-inflammatory activity of compounds.[3][4]
-
Animal Model: CD-1 mice are typically used.
-
Induction of Inflammation: A pro-inflammatory agent, such as arachidonic acid (AA) or 12-O-tetradecanoylphorbol-13-acetate (TPA), is applied to the inner and outer surfaces of one ear.
-
Treatment: this compound, dissolved in a suitable vehicle, is applied topically to the inflamed ear.
-
Edema Measurement: After a specific time, the thickness or weight of a punch biopsy from the treated and untreated ears is measured.
-
Calculation of Inhibition: The percentage of edema inhibition is calculated by comparing the change in ear thickness or weight between the treated and control groups.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: Cells treated with this compound are lysed to extract total proteins.
-
Protein Quantification: The concentration of protein in the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific to the target protein, followed by incubation with a secondary antibody conjugated to an enzyme.
-
Detection: The protein bands are visualized using a chemiluminescent substrate.
Correlation of In Vitro and In Vivo Results
A critical aspect of preclinical drug development is establishing a correlation between in vitro activity and in vivo efficacy.
-
Anti-inflammatory Activity: In vitro, this compound demonstrates anti-inflammatory effects by inhibiting the production of key inflammatory mediators like MCP-1, TNF-α, and NO in macrophages at concentrations ranging from 25-200 µM.[2] This correlates with its in vivo efficacy in mouse models of inflammation, where topical application of a 1-2% solution significantly reduces ear edema.[3][4] The in vitro inhibition of cyclooxygenase and 5-lipoxygenase at 100 µM further supports the mechanism observed in vivo.[2]
-
Anticancer Activity: this compound induces apoptosis in U87MG human glioblastoma cells in a dose-dependent manner (0-100 µM) in vitro.[2] This in vitro cytotoxic and pro-apoptotic activity translates to in vivo antitumor effects, as demonstrated by the reduction in tumor volume and weight in a U87MG xenograft model in mice at doses of 5-80 mg/kg.[2] The in vitro data suggests that concentrations in the micromolar range are required for a cytotoxic effect, and the in vivo studies show that these concentrations are achievable and effective in a preclinical model.
Mandatory Visualizations
Signaling Pathway of this compound's Anti-inflammatory Action
Caption: Proposed anti-inflammatory mechanism of this compound.
Experimental Workflow for In Vitro to In Vivo Correlation
References
Safety Operating Guide
Navigating the Safe Disposal of (E)-Naringenin Chalcone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This document provides essential, immediate safety and logistical information for the proper disposal of (E)-Naringenin chalcone (B49325), a bioactive compound utilized in various research applications. The following procedural guidance is designed to ensure that this compound is handled and disposed of in a manner that prioritizes safety and regulatory compliance.
Core Principle: Adherence to Regulations
The foremost principle governing the disposal of (E)-Naringenin chalcone is strict adherence to all applicable local, state, and federal regulations.[1][2][3] Chemical waste generators are responsible for the correct classification and environmentally sound disposal of waste materials.[2] Due to the variability of these regulations, it is imperative to consult with your institution's Environmental Health and Safety (EHS) office for specific guidance.[4]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, chemical safety goggles or a face shield, impervious gloves, and a lab coat.[1][4] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[4][5] Avoid generating dust or aerosols.[3][5][6] In case of accidental contact, refer to the first aid measures outlined in the Safety Data Sheet (SDS).[1]
Step-by-Step Disposal Procedure
The disposal of this compound should be approached as a regulated operational procedure. The following steps provide a general framework for its management as chemical waste:
-
Waste Identification and Segregation:
-
Container Management:
-
Labeling:
-
Arranging for Disposal:
-
Contact your institution's EHS office to schedule a pickup for the chemical waste.[4]
-
Alternatively, engage a licensed and certified waste disposal contractor with expertise in handling chemical waste.[2] A recommended disposal method for similar chalcone compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Spill Management
In the event of a spill, the following steps should be taken:
-
Ensure Safety: Evacuate non-essential personnel from the area and ensure you are wearing the appropriate PPE.[1][4]
-
Containment: Prevent further leakage or spillage and keep the product away from drains and water courses.[1]
-
Cleanup: For liquid spills, absorb the solution with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.[1] For solid spills, use dry clean-up procedures and avoid generating dust.[3]
-
Decontamination: Decontaminate the spill area and any affected equipment by scrubbing with a suitable solvent like alcohol.[1]
-
Disposal of Cleanup Materials: All materials used for cleanup, including absorbent pads and contaminated PPE, must be placed in a sealed container and disposed of as hazardous waste in accordance with the procedures outlined above.[1][4]
Quantitative Data
Currently, there is no universally established quantitative data, such as specific disposal concentration limits or reportable quantities, for this compound. Waste classification and disposal requirements are determined by local, state, and federal regulatory bodies. It is crucial to consult these local regulations and your institution's EHS office to ensure full compliance.[2]
Experimental Protocols
The disposal of chemical waste such as this compound is a regulated, operational procedure, not a laboratory experiment. Therefore, there are no "experimental protocols" for its disposal. The appropriate course of action is to follow the waste disposal methods outlined in the Safety Data Sheet and as directed by licensed waste management professionals, in accordance with all applicable regulations.[2]
Disposal Decision Pathway
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. astechireland.ie [astechireland.ie]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
Personal protective equipment for handling (E)-Naringenin chalcone
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (E)-Naringenin chalcone (B49325). Adherence to these procedures is essential to minimize risk and ensure a safe laboratory environment. The toxicological properties of (E)-Naringenin chalcone have not been exhaustively investigated; therefore, it should be handled with care, following best practices for novel chemical compounds.
Hazard Identification and Classification
This compound is classified as a hazardous substance. Understanding its specific dangers is the first step in safe handling.[1][2]
GHS Hazard Statements:
Signal Word: Warning[2]
| Hazard Class | Hazard Category | Statement |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed[2][3] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[2][4] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation[2][3][4] |
| Specific Target Organ Toxicity, Single Exposure | Category 3 | May cause respiratory irritation[2][3] |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety is mandatory, starting with engineering controls as the primary line of defense, supplemented by appropriate Personal Protective Equipment (PPE).[5]
Engineering Controls:
-
Chemical Fume Hood: All handling of this compound powder should be conducted in a properly functioning chemical fume hood to minimize inhalation of dust.[1][6] When using a hood, place equipment at least six inches inside to ensure proper airflow.[7]
-
Exhausted Balance Enclosure: If weighing the powder outside of a fume hood is unavoidable, an exhausted balance enclosure should be used.[6]
-
Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are unobstructed and readily accessible in the work area.[5]
Personal Protective Equipment (PPE): The following PPE is mandatory to prevent exposure through inhalation, ingestion, or contact with skin and eyes.[1][2][5]
| Protection Area | Equipment | Specifications & Rationale |
| Eyes/Face | Safety Goggles & Face Shield | Use chemical splash goggles that meet EN166 or ANSI Z87.1 standards.[5] A face shield should be worn over goggles when there is a risk of splashing or dust generation.[1][5] |
| Skin/Body | Chemical-Resistant Lab Coat | A long-sleeved, fully-buttoned lab coat is required to protect against skin contact.[1][5] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[5][8] Double-gloving is advised.[5] Always inspect gloves for damage before use and wash hands thoroughly after removal.[7][9] |
| Respiratory | NIOSH-Approved Respirator | A respirator (minimum N95 rating) is required if handling the solid outside of a fume hood or if dust generation is likely.[1][5] Proper fit-testing and training are essential. |
| Footwear | Closed-toe Shoes | Closed-toe shoes must be worn at all times in the laboratory to protect feet from spills.[1][9] |
Operational Plan: Step-by-Step Handling Protocol
Caption: Workflow for Safe Handling of this compound.
Detailed Steps:
-
Pre-Experiment Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) and all experimental protocols.[10]
-
Gather all necessary materials, including glassware, solvents, and labeled hazardous waste containers, before handling the compound.[5]
-
Ensure all engineering controls, such as the chemical fume hood, and safety equipment, like eyewashes and showers, are accessible and functional.[5]
-
-
Handling the Compound:
-
Put on all required PPE as specified in the table above before entering the designated handling area.[5]
-
Always handle the powdered form of this compound inside a chemical fume hood to prevent inhalation of dust.[6]
-
When weighing, use a weigh boat or paper and handle the powder carefully to minimize dust generation.[11] Keep the container closed when not in use.[11]
-
Do not eat, drink, or apply cosmetics in the laboratory.[7][9]
-
-
Post-Experiment Procedures:
-
Segregate all waste materials as described in the disposal plan below.
-
Decontaminate all surfaces and equipment after use.[11]
-
Remove PPE in the correct order to avoid cross-contamination (e.g., gloves first, then goggles, then lab coat).[5]
-
Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[7][9]
-
First Aid Measures
In case of exposure, follow these immediate first aid procedures and seek medical attention.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[2][12] |
| Skin Contact | Immediately remove contaminated clothing.[9] Wash the affected area thoroughly with plenty of soap and water.[2][12] If skin irritation persists, consult a physician.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][9][12] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[2][3] Seek immediate medical attention and show the Safety Data Sheet to the doctor.[12] |
Storage, Spill, and Disposal Plan
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][13]
-
Recommended storage temperatures are -80°C for 6 months or -20°C for 1 month for stock solutions (protect from light).[14]
Spill Response:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation and wear all required PPE, including respiratory protection.[15]
-
For small spills, carefully sweep or scoop up the solid material and place it into a suitable, sealed, and labeled container for hazardous waste disposal.[13]
-
Clean the spill area thoroughly using wet cleaning methods or a HEPA vacuum to avoid aerosolizing the powder.[11]
Disposal Plan:
-
All waste, including unused compound and contaminated materials (e.g., gloves, weigh boats, paper towels), must be treated as hazardous chemical waste.[5]
-
Collect all waste in a dedicated, sealed, and chemically resistant container.[5]
-
Label the container clearly as "Hazardous Chemical Waste" with the full chemical name, "this compound".
-
Dispose of the waste in accordance with all local, state, and federal regulations.[2] Do not pour chemical waste down the sink.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. astechireland.ie [astechireland.ie]
- 5. benchchem.com [benchchem.com]
- 6. safety.duke.edu [safety.duke.edu]
- 7. cdc.gov [cdc.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. artsci.usu.edu [artsci.usu.edu]
- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. ehs.wisc.edu [ehs.wisc.edu]
- 12. extrasynthese.com [extrasynthese.com]
- 13. fishersci.com [fishersci.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. extrasynthese.com [extrasynthese.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
